2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Description
The exact mass of the compound 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-8,16H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIRRNUAXWHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440377 | |
| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-28-7 | |
| Record name | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709031-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-acetic acid, 3-hydroxy-α-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (CAS 709031-28-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive analysis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (CAS 709031-28-7), a significant adamantane derivative in medicinal chemistry. It details the compound's chemical and physical characteristics, synthesis methodologies, and its established role as a key pharmaceutical intermediate. Furthermore, this guide explores its potential as a therapeutic agent, specifically as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a critical enzyme implicated in metabolic diseases.
Introduction: The Significance of a Unique Adamantane Derivative
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid has emerged as a molecule of interest due to its integral role as a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1] The defining feature of this compound is its adamantane core, a rigid, lipophilic, and three-dimensional hydrocarbon cage.[2][3] The incorporation of the adamantane moiety into drug candidates can confer advantageous properties, such as enhanced metabolic stability, improved tissue penetration, and the ability to serve as a robust scaffold for precise functionalization.[4][5]
Beyond its role as a building block, the structural characteristics of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid align with those of known inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This enzyme's role in local glucocorticoid activation makes it a compelling target for therapeutic intervention in metabolic syndrome, obesity, and type 2 diabetes. This guide will delve into both the established and potential applications of this multifaceted compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Table 1: Physicochemical Properties of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
| Property | Value | Reference(s) |
| CAS Number | 709031-28-7 | [7] |
| Molecular Formula | C₁₂H₁₆O₄ | [8] |
| Molecular Weight | 224.25 g/mol | [9] |
| Appearance | Colorless liquid or solid | [2] |
| Melting Point | 162-165 °C | [9][10] |
| Boiling Point | 366.5 ± 21.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | 189.7 ± 18.6 °C | [2] |
| Polar Surface Area (PSA) | 74.60 Ų | [2] |
| XLogP3 | -0.12 | [2] |
| Refractive Index | 1.635 | [2] |
Spectroscopic Data:
The structural identity of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid has been confirmed through various spectroscopic techniques:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.32 (broad singlet, 1H), 2.16 (singlet, 2H), 1.74-1.42 (multiplet, 12H).[9]
-
Infrared (IR) (KBr, cm⁻¹): 3401 (O-H stretch), 2932, 2861 (C-H stretch), 1713, 1689 (C=O stretch).[9]
-
Electrospray Ionization Mass Spectrometry (ESI-MS) (m/z): 223 [M-H]⁻.[9]
Synthesis and Chemical Accessibility
The synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is well-documented, with several routes established from readily available starting materials like 1-adamantanecarboxylic acid.[1][11] A prevalent and efficient method involves the oxidation of the intermediate, 1-acetyl-3-hydroxyadamantane.[12]
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway, highlighting the key transformations.
Caption: The enzymatic conversion of cortisone to cortisol by 11β-HSD1 and the potential point of intervention for inhibitors.
Adamantane Derivatives as a Privileged Scaffold for 11β-HSD1 Inhibition
The adamantane moiety is considered a "privileged scaffold" for the design of 11β-HSD1 inhibitors. Its bulky and lipophilic nature allows it to effectively occupy the hydrophobic active site of the enzyme. [6]Numerous studies have reported the successful development of potent and selective 11β-HSD1 inhibitors based on the adamantane framework. [13][14]Although specific inhibitory data for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid against 11β-HSD1 is not widely published, the inhibitory activities of structurally related compounds provide a strong rationale for its investigation.
Table 2: Comparative Inhibitory Potencies of Adamantane-Based 11β-HSD1 Inhibitors
| Compound Class | Representative Structure | Human 11β-HSD1 IC₅₀ (nM) | Reference |
| Adamantyl Ethanone Analogs | Pyridyl-substituted adamantyl ethanone | 34-48 | [15] |
| Adamantane Sulfonamides | Adamantane sulfone derivatives | Potent inhibition has been demonstrated | [6] |
| Adamantyl Thiazolidinones | Thiazolidine derivatives with an adamantyl group | Potent inhibition has been demonstrated | [14] |
This table is intended for comparative purposes to highlight the potential of the adamantane scaffold.
In-Vitro Evaluation of 11β-HSD1 Inhibitory Activity
To ascertain the 11β-HSD1 inhibitory potential of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a robust and validated in-vitro assay is required. A commonly employed method is a cell-based assay utilizing lysates from cells overexpressing the enzyme. [8]
Experimental Protocol for a Homogeneous 11β-HSD1 Inhibition Assay
Principle: This assay measures the enzymatic conversion of cortisone to cortisol. The amount of cortisol produced is quantified using a competitive immunoassay format, often employing Scintillation Proximity Assay (SPA) technology for a homogeneous, high-throughput compatible readout.
Materials:
-
HEK-293 cells stably transfected with human 11β-HSD1
-
Cell lysis buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (dissolved in DMSO)
-
Anti-cortisol antibody
-
³H-cortisol (tracer)
-
Protein A-coated SPA beads
Procedure:
-
Preparation of Cell Lysate: Culture the transfected HEK-293 cells to near confluency. Harvest the cells, wash with PBS, and lyse using a suitable cell lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.
-
Assay Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the test compound in assay buffer.
-
Enzymatic Reaction: To each well, add the cell lysate, NADPH, and the diluted test compound. Initiate the enzymatic reaction by the addition of cortisone. Incubate the plate at 37°C for an appropriate duration (e.g., 60 minutes).
-
Detection: Terminate the reaction and add a pre-mixed solution of anti-cortisol antibody, ³H-cortisol, and SPA beads. Incubate to allow for binding equilibrium to be reached.
-
Signal Measurement: Measure the luminescence signal using a microplate scintillation counter. The signal is inversely proportional to the amount of cortisol produced in the enzymatic reaction.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Considerations for Safety and Pharmacokinetics
-
Pharmacokinetics: The inclusion of the adamantane group often enhances lipophilicity, which can lead to good oral absorption and tissue distribution. [3]However, the metabolic stability of the adamantane cage can sometimes result in prolonged half-life and potential for bioaccumulation. A full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) studies, would be essential for any further development.
-
Toxicology: The toxicological profile of adamantane derivatives is highly dependent on the nature and position of the substituents. A comprehensive safety assessment, including in-vitro cytotoxicity assays and in-vivo toxicology studies, would be a critical step in the preclinical evaluation of this compound for any therapeutic application.
Conclusion and Future Directions
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a compound of significant interest in the field of medicinal chemistry. Its established role as a key intermediate for the synthesis of Saxagliptin underscores its industrial relevance. The presence of the adamantane scaffold, a privileged structure in drug design, provides a strong rationale for exploring its potential as a therapeutic agent, particularly as an inhibitor of 11β-HSD1 for the treatment of metabolic diseases.
Future research should focus on the in-vitro and in-vivo evaluation of its 11β-HSD1 inhibitory activity and selectivity. Comprehensive preclinical studies to determine its pharmacokinetic and safety profiles will be crucial in assessing its potential for further development as a novel therapeutic agent. The insights gained from such studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of adamantane-based enzyme inhibitors.
References
Sources
- 1. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | C12H19NO3 | CID 60198109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. (2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid | C12H19NO3 | CID 117590593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]
- 13. hmdb.ca [hmdb.ca]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. 709031-28-7・2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid・2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
A Technical Guide to the Physicochemical Properties of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a critical intermediate in the synthesis of antidiabetic pharmaceuticals. As a Senior Application Scientist, my objective is to synthesize publicly available data with practical, field-proven insights into its characterization and handling. This guide is structured to deliver not just data, but the causal logic behind its generation and application, ensuring scientific integrity and utility in a research and development setting.
Executive Summary
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a pivotal molecule in medicinal chemistry, most notably serving as a key building block for the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its unique tricyclic adamantane cage, combined with hydroxyl and α-keto acid functionalities, presents specific challenges and opportunities in synthesis, purification, and characterization. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic profile, a validated synthesis protocol, and a robust workflow for analytical validation. All data and protocols are supported by authoritative references to ensure trustworthiness and reproducibility.
Chemical Identity and Significance
Role in Pharmaceutical Synthesis
The primary driver for the extensive study of this compound is its role as a precursor to (S)-N-Boc-3-hydroxyadamantylglycine, another crucial intermediate for Saxagliptin.[1][2] The α-keto acid moiety is strategically positioned for asymmetric reductive amination, a key step in establishing the final drug substance's stereochemistry.[1] Understanding the physicochemical properties of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is therefore paramount for optimizing reaction conditions, controlling purity, and ensuring the scalability of the Saxagliptin manufacturing process.[3]
Nomenclature and Chemical Identifiers
To ensure clarity and facilitate further research, the fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid | N/A |
| CAS Number | 709031-28-7 | [4][5] |
| Molecular Formula | C₁₂H₁₆O₄ | [4][5] |
| Molecular Weight | 224.25 g/mol | [4][5] |
| Synonyms | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid; 3-hydroxy-α-oxoadamantane-1-acetic acid; Tricyclo[3.3.1.1]decane-1-acetic acid, 3-hydroxy-α-oxo- | [4][5][6] |
| InChIKey | UDKIRRNUAXWHTO-UHFFFAOYSA-N | [5] |
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both laboratory and industrial settings, influencing everything from solvent selection for reactions and purifications to storage and handling protocols.
| Property | Value | Source(s) |
| Appearance | White solid / powder | [1][7] |
| Melting Point | 162-165 °C | [1][4][5] |
| Boiling Point | 366.5 ± 21.0 °C (at 760 mmHg) | [4][5] |
| Density | 1.5 ± 0.1 g/cm³ | [4][5] |
| Flash Point | 189.7 ± 18.6 °C | [4][5] |
| Polar Surface Area (PSA) | 74.60 Ų | [5] |
| LogP (XLogP3) | -0.12 | [5] |
| Refractive Index | 1.635 | [5] |
Expert Insight: The relatively high melting point is characteristic of the rigid, symmetrical adamantane cage structure. The negative LogP value indicates a high degree of hydrophilicity, which is consistent with the presence of both carboxylic acid and hydroxyl groups. This suggests good solubility in polar protic solvents like water and alcohols, but poor solubility in nonpolar solvents like heptane, a crucial factor leveraged during its purification by recrystallization.[1]
Spectroscopic and Chromatographic Profile
A multi-technique approach is essential for the unambiguous confirmation of chemical structure and the assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the cornerstone of structural elucidation for organic molecules. The spectrum provides definitive proof of the adamantane framework and the relative positions of its functional groups.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.32 (broad singlet, 1H, -OH), 2.16 (singlet, 2H, adamantane CH₂), 1.74-1.42 (multiplet, 12H, remaining adamantane protons).[1]
Causality Note: The absence of a proton on the carbon alpha to the ketone and carboxyl groups is confirmed by this spectrum, which is a key structural feature. The broad singlet at 3.32 ppm is characteristic of a hydroxyl proton and will readily exchange with D₂O. The complex multiplet between 1.42 and 1.74 ppm represents the overlapping signals of the remaining protons on the rigid adamantane cage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
IR (KBr, cm⁻¹): 3401 (O-H stretch, alcohol), 2932 & 2861 (C-H stretch, alkane), 1713 (C=O stretch, carboxylic acid), 1689 (C=O stretch, ketone).[1]
Expert Insight: The two distinct carbonyl peaks are critical for confirming the α-keto acid structure. The broadness of the O-H band around 3401 cm⁻¹ is indicative of hydrogen bonding, which is expected for this molecule in its solid state.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
ESI-MS (m/z): 223.0 [M-H]⁻.[1]
Validation Note: Electrospray Ionization (ESI) in negative mode is the ideal technique here, as the carboxylic acid readily deprotonates to form the [M-H]⁻ ion. This result is in perfect agreement with the calculated molecular weight of 224.25 g/mol .
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
A robust HPLC method is required for quantifying the purity of the synthesized material and for in-process control during manufacturing. While a specific monograph may not be publicly available, a standard method can be developed based on the molecule's properties.
Proposed Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining moderately polar organic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid is protonated for consistent retention and good peak shape).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. (Detection at a low wavelength is chosen as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of water and acetonitrile.
This method serves as a self-validating system; purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Synthesis and Purification Protocol
The most efficient and industrially scalable synthesis involves the direct oxidation of an acetyl-adamantane precursor.[1][8]
Synthetic Workflow Diagram
The following diagram illustrates the conversion of 1-acetyl-3-hydroxyadamantane to the target compound.
Caption: Oxidative synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature and patents.[1][8]
-
Reactor Setup: Charge a 100 mL jacketed reactor with 8 mL of water, 10.3 mL of 10% sodium hydroxide, and 7.31 g of a 40% sodium permanganate solution.
-
Temperature Control: Warm the reactor contents to 30 °C with stirring.
-
Precursor Addition: Prepare a solution of 2.0 g of 1-acetyl-3-hydroxyadamantane in 8 mL of tert-butanol. Add this solution dropwise to the permanganate solution over a 30-minute period. The causality for this slow addition is to maintain the reaction temperature between 30-40 °C, preventing runaway oxidation and byproduct formation.
-
Reaction: After the addition is complete, stir the reaction mixture at 30-35 °C for an additional three hours to ensure complete conversion.
-
Workup - Quench: Quench the reaction by adding a sodium sulfite (Na₂SO₃) solution until the purple color of the permanganate disappears. This step neutralizes the excess oxidant and precipitates manganese dioxide (MnO₂).
-
Workup - Filtration: Filter the mixture to remove the solid MnO₂, yielding a clear filtrate.
-
Workup - Acidification: Adjust the filtrate to pH 2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the free acid product to precipitate or oil out.
-
Workup - Extraction: Extract the acidified aqueous layer three times with ethyl acetate (3 x 10 mL).
-
Purification - Crystallization: Combine the organic extracts and remove the solvent under reduced pressure to obtain a crude oil. Crystallize this oil from a mixture of ethyl acetate and n-heptane to yield the final product as a white solid.[1] The choice of ethyl acetate as a solvent and n-heptane as an anti-solvent is based on the product's high solubility in the former and insolubility in the latter, a classic technique for inducing crystallization.
Analytical Validation Workflow
Confirming the identity and purity of the final compound is a non-negotiable step in drug development. This requires a logical, multi-step validation process.
Validation Process Diagram
Caption: Workflow for the analytical validation of the synthesized product.
Conclusion
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a well-characterized molecule whose physicochemical properties are defined by its unique adamantane core and dual functionalities. Its high melting point, hydrophilicity, and distinct spectroscopic signatures make its identification and characterization straightforward, provided a systematic analytical approach is employed. The synthesis via permanganate oxidation of 1-acetyl-3-hydroxyadamantane is robust and scalable. The data and protocols presented in this guide provide researchers and drug developers with a reliable framework for the synthesis, purification, and validation of this critical pharmaceutical intermediate.
References
- Title: Synthesis process for 2-(3-hydroxy-1-adamantyl)
-
Title: (3-Hydroxyadamantan-1-yl)(oxo)acetic acid Source: Chemsrc URL: [Link]
-
Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization Source: ResearchGate URL: [Link]
-
Title: Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin Source: ResearchGate URL: [Link]
-
Title: 3-Hydroxy-1-Adamantane Acetic Acid CAS 17768-36-4 Source: Home Sunshine Pharma URL: [Link]
-
Title: An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization Source: ResearchGate URL: [Link]
-
Title: (3-HYDROXY-ADAMANTAN-1-YL)-ACETIC ACID Source: Chemdad URL: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. 3-hydroxy- α-oxoadamantane-1-acetic acid - Opulent Pharma [opulentpharma.com]
- 7. 3-Hydroxy-1-Adamantane Acetic Acid CAS 17768-36-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a molecule of significant pharmaceutical interest, primarily serving as a key building block in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, used in the management of type 2 diabetes.[1][2] The therapeutic efficacy and synthetic accessibility of its derivatives are intrinsically linked to the unique stereoelectronic properties imparted by its rigid, diamondoid adamantane core. This guide provides a comprehensive technical analysis of the molecule's three-dimensional structure and conformational preferences. We will explore the synergistic application of experimental techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography—with computational modeling to build a holistic understanding of this important pharmaceutical intermediate. The causality behind methodological choices is emphasized to provide not just data, but actionable, field-proven insights for professionals in chemical synthesis and drug design.
The Adamantane Core: A Privileged Scaffold in Medicinal Chemistry
Adamantane, the simplest diamondoid hydrocarbon (C₁₀H₁₆), is a highly rigid and virtually strain-free cage-like structure composed of four fused cyclohexane rings, all locked in a perfect chair conformation.[3][4] Its unique properties, including high lipophilicity, metabolic stability, and a three-dimensional geometry that allows for precise substituent vectoring, make it an exceptionally valuable scaffold in medicinal chemistry.[5][6] In 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, this rigid core acts as a robust anchor, pre-organizing the appended α-keto acid functional group in a defined spatial orientation, a critical factor for its reactivity and subsequent transformations into complex active pharmaceutical ingredients.
Elucidation of the Molecular Structure
Determining the precise molecular architecture requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. The workflow below illustrates a typical characterization cascade.
Caption: Experimental workflow for molecular structure elucidation.
Spectroscopic Analysis
Spectroscopy provides the first line of evidence for the successful synthesis and purification of the target compound.
-
Mass Spectrometry (MS): The primary function of MS in this context is the confirmation of the molecular mass. Using electrospray ionization (ESI) in negative mode, the molecule readily loses a proton from its carboxylic acid group, yielding a prominent [M-H]⁻ ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy is indispensable for verifying the presence of the key functional groups. The rigid adamantane cage simplifies the spectrum in the C-H stretching region, making the functional group signals particularly clear.
-
Interpretation: The spectrum is dominated by a very broad absorption from ~3400 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, which overlaps with the sharper O-H stretch of the tertiary alcohol.[1] Two distinct carbonyl (C=O) stretching bands are expected and observed: one for the carboxylic acid (~1713 cm⁻¹) and one for the α-ketone (~1689 cm⁻¹).[1] The region between 2932-2861 cm⁻¹ contains the characteristic C-H stretching vibrations of the adamantane CH and CH₂ groups.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic tool for mapping the carbon-hydrogen framework of the molecule.
-
¹H NMR: Due to the substitution at the 1 and 3 positions of the adamantane cage, the molecule's symmetry is reduced, leading to a more complex spectrum than that of unsubstituted adamantane. A representative spectrum in DMSO-d₆ shows a broad singlet for the hydroxyl proton (~3.32 ppm), a singlet for the two bridgehead protons adjacent to the keto-acid group (~2.16 ppm), and a complex multiplet for the remaining twelve adamantane protons (1.42-1.74 ppm).[1]
-
¹³C NMR: The ¹³C NMR spectrum provides definitive evidence of the carbon skeleton. Key expected signals include two low-field resonances for the carbonyl carbons (ketone and carboxylic acid, typically >170 ppm), a signal for the tertiary carbon bearing the hydroxyl group, and a series of signals corresponding to the distinct bridgehead and methylene carbons of the substituted adamantane cage.
-
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol [7] |
| Melting Point | 162-165 °C[1][7][8] |
| Appearance | White solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 3.32 (br s, 1H, OH), 2.16 (s, 2H), 1.74-1.42 (m, 12H)[1] |
| IR (KBr, cm⁻¹) | 3401 (O-H), 2932 & 2861 (C-H), 1713 (C=O, acid), 1689 (C=O, ketone)[1] |
| Mass Spec (ESI-MS) | m/z: 223 [M-H]⁻[1] |
| Table 1. Physicochemical and Spectroscopic Data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. |
Single-Crystal X-ray Diffraction: The Definitive Structure
Expected Crystallographic Features:
-
Adamantane Core: The adamantane cage will exhibit its characteristic rigid, strain-free geometry. The C-C bond lengths will be approximately 1.54 Å, and the C-H bond lengths around 1.11 Å, nearly identical to those found in diamond.[3]
-
Intermolecular Interactions: In the crystal lattice, we would anticipate strong hydrogen bonding. The carboxylic acid groups are likely to form classic hydrogen-bonded dimers with neighboring molecules. Additionally, the tertiary hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a complex and stable three-dimensional network.
| Parameter | Typical Value | Source |
| Adamantane C-C Bond Length | 1.54 Å | [3] |
| Adamantane C-H Bond Length | 1.112 Å | [3] |
| Adamantane C-C-C Angle | ~109.5° | [3] |
| Table 2. Typical Geometric Parameters of the Adamantane Cage. |
Protocol 1: Single-Crystal X-ray Diffraction
Objective: To determine the definitive solid-state molecular structure.
Causality: This technique is chosen because it provides unparalleled atomic-level resolution of the molecular geometry and intermolecular packing, which is crucial for understanding solid-state properties and potential polymorphisms.
Methodology:
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent system (e.g., ethyl acetate/n-heptane[1]) to near saturation.
-
Employ a slow evaporation or slow cooling technique. The goal is to allow single, defect-free crystals to form over several days. A vapor diffusion setup (liquid/liquid or liquid/vapor) can also be effective.
-
-
Crystal Mounting:
-
Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.[10]
-
-
Data Collection:
-
Mount the goniometer on a single-crystal X-ray diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.[9]
-
Perform a series of diffraction experiments (scans) while rotating the crystal through a range of angles. The detector collects the positions and intensities of the diffracted X-ray spots.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model iteratively using least-squares methods, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data. The quality of the final structure is assessed using metrics like R-factor.
-
Conformational Analysis
While the adamantane core is rigid, the molecule possesses conformational flexibility due to rotation around the single bond connecting the cage to the α-keto acid side chain. Understanding the preferred conformation is vital, as it dictates the molecule's shape and how it interacts with other molecules.
Caption: Key rotatable bond for conformational analysis.
The primary conformational question revolves around the dihedral angle (τ) defined by the atoms C(bridgehead)-C1-Cα-Cβ. The orientation of the planar keto-acid group relative to the bulky adamantane cage is governed by a balance of steric repulsion and potential intramolecular interactions.
-
Steric Hindrance: A conformation where the carboxylic acid group is eclipsed with one of the adamantane methylene groups would be sterically disfavored. The lowest energy conformers will likely adopt a staggered arrangement to minimize these repulsive forces.
-
Intramolecular Hydrogen Bonding: A significant stabilizing factor could be the formation of an intramolecular hydrogen bond between the hydroxyl group at the C3 position and one of the oxygen atoms of the keto-acid moiety. This would create a cyclic arrangement, significantly restricting conformational freedom and favoring a specific geometry.
Computational Modeling: Mapping the Energy Landscape
Computational chemistry is the ideal tool for exploring the conformational landscape of the side chain. By calculating the molecule's energy as a function of the key dihedral angle, we can identify the most stable conformers.
Caption: Workflow for computational conformational analysis.
Protocol 2: Computational Conformational Analysis via DFT
Objective: To identify the lowest-energy conformation(s) of the molecule in the gas phase or in solution.
Causality: This in silico approach is cost-effective and allows for the systematic exploration of all possible rotational isomers, providing insights into geometries that may be difficult to isolate or observe experimentally.
Methodology:
-
Initial Structure Generation:
-
Build an initial 3D model of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid using molecular modeling software.
-
-
Conformational Search (PES Scan):
-
Select a robust level of theory and basis set, such as B3LYP/6-31G(d), for an initial scan.[11][12]
-
Define the dihedral angle τ (C(bridgehead)-C1-Cα-Cβ) as the reaction coordinate.
-
Perform a relaxed potential energy surface (PES) scan, rotating τ in defined increments (e.g., 10-15°) from 0° to 360°. At each step, the geometry is partially optimized while keeping the dihedral angle fixed.
-
-
Identification of Minima:
-
Plot the calculated relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers.
-
-
Full Optimization and Frequency Calculation:
-
Take the geometry from each identified minimum and perform a full, unconstrained geometry optimization using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) for greater accuracy.
-
Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Analysis:
-
Compare the relative energies of the stable conformers to determine the global minimum and the Boltzmann population of each at room temperature.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) and look for evidence of intramolecular hydrogen bonding in the most stable structures.
-
Synthesis Overview and Protocol
The molecule is a known key intermediate for Saxagliptin, and several synthetic routes have been published.[1][2][13] A common and efficient method involves the oxidation of 1-acetyl-3-hydroxyadamantane.[1][14]
Protocol 3: Synthesis via Permanganate Oxidation
Objective: To synthesize 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid from 1-acetyl-3-hydroxyadamantane.
Causality: This method is chosen for its operational simplicity and use of a readily available, powerful oxidizing agent to convert the acetyl group directly to the desired α-keto acid functionality.
Methodology (adapted from[1][14]):
-
Reaction Setup:
-
In a temperature-controlled reactor, charge water, 10% sodium hydroxide solution, and a 40% sodium permanganate solution.
-
Warm the contents to approximately 30 °C.
-
-
Substrate Addition:
-
Prepare a solution of the starting material, 1-acetyl-3-hydroxyadamantane, in a suitable co-solvent like tert-butanol.
-
Add the substrate solution to the permanganate solution dropwise over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 30-40 °C.
-
-
Reaction and Quench:
-
After the addition is complete, stir the reaction mixture at 30-35 °C for an additional 2-3 hours to ensure complete conversion.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the excess permanganate by carefully adding a reducing agent such as sodium bisulfite or sodium sulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
-
Workup and Isolation:
-
Filter the mixture to remove the manganese dioxide solids.
-
Cool the clear filtrate in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/n-heptane.[1]
-
Conclusion
The molecular architecture of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is defined by the interplay between its rigid adamantane scaffold and the flexible α-keto acid side chain. A comprehensive characterization, leveraging a suite of spectroscopic techniques, X-ray crystallography, and computational modeling, is essential for a complete understanding. Spectroscopic methods (NMR, IR, MS) confirm the chemical identity and functional groups, while X-ray crystallography provides definitive solid-state structural data. Critically, conformational analysis, best explored through computational PES scans, reveals the preferred three-dimensional shape governed by steric avoidance and potential intramolecular hydrogen bonding. This detailed structural and conformational knowledge is paramount for researchers in drug development, enabling rational process optimization, polymorph screening, and the design of next-generation pharmaceuticals built upon this valuable adamantane-based intermediate.
References
- Title: Synthesis process for 2-(3-hydroxy-1-adamantyl)
-
Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Adamantane Source: Wikipedia URL: [Link]
-
Title: Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin Source: ResearchGate URL: [Link]
-
Title: Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides Source: MDPI URL: [Link]
-
Title: Computational study of adamantanes using floating basis functions Source: ResearchGate URL: [Link]
-
Title: An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization Source: ResearchGate URL: [Link]
-
Title: CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid Source: Chemsrc URL: [Link]
-
Title: Conformational analysis of rigid molecules Source: YouTube URL: [Link]
-
Title: Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons Source: Semantic Scholar URL: [Link]
-
Title: Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion Source: ResearchGate URL: [Link]
-
Title: Computational study of aza-adamantanes as multivalent bases Source: ResearchGate URL: [Link]
-
Title: Cyclohexane Conformations Source: Master Organic Chemistry URL: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 7. echemi.com [echemi.com]
- 8. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]
- 9. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a pivotal intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[1] As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a detailed interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is designed to equip researchers and drug development professionals with the necessary insights for the robust identification and characterization of this crucial compound, ensuring the integrity of the synthetic pathway for this important therapeutic agent.
Introduction: The Significance of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
The adamantane cage, a rigid and sterically demanding hydrocarbon framework, is a privileged scaffold in medicinal chemistry, lending unique pharmacokinetic and pharmacodynamic properties to drug candidates. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid serves as a key building block in the synthesis of Saxagliptin, a potent and selective inhibitor of DPP-4 for the treatment of type 2 diabetes. The precise structural and spectroscopic characterization of this intermediate is paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its spectroscopic signature, enabling unambiguous identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, recorded in DMSO-d₆, reveals the distinct proton environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.32 | br s | 1H | -OH |
| 2.16 | s | 2H | Adamantane CH |
| 1.74-1.42 | m | 12H | Adamantane CH₂ |
Data sourced from "A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization".[2]
Interpretation:
-
The broad singlet at 3.32 ppm is characteristic of the hydroxyl proton (-OH). Its broadness is a result of chemical exchange with residual water in the DMSO-d₆ solvent.
-
The singlet at 2.16 ppm corresponds to the two methine protons (CH) of the adamantane cage. The equivalence of these protons is due to the symmetry of the adamantane scaffold.
-
The complex multiplet observed between 1.74-1.42 ppm integrates to twelve protons and is assigned to the six methylene groups (CH₂) of the adamantane cage. The overlapping signals are a result of the rigid, cage-like structure, where the protons are in similar, yet distinct, chemical environments.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
| Predicted Chemical Shift (δ) ppm | Carbon Type |
| ~200 | C=O (keto) |
| ~170 | C=O (acid) |
| ~70 | C-OH |
| ~45-30 | Adamantane CH and CH₂ |
Interpretation:
-
The two carbonyl carbons are expected to be the most downfield signals. The keto carbonyl carbon will likely appear around 200 ppm , while the carboxylic acid carbonyl will be in the region of 170 ppm .
-
The carbon atom attached to the hydroxyl group (C-OH) is anticipated to resonate around 70 ppm .
-
The remaining adamantane carbons, both methine (CH) and methylene (CH₂), will appear in the upfield region of the spectrum, typically between 30 and 45 ppm .
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR analysis is contingent on a well-defined experimental protocol.
Workflow for NMR Analysis
Caption: Workflow for obtaining an FT-IR spectrum of a solid sample.
Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of a pure KBr pellet is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer, and the IR spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural insights.
Table 4: ESI-MS Data of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
| m/z | Ion |
| 223 | [M-H]⁻ |
Data sourced from "A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization". [2] Interpretation:
The electrospray ionization (ESI) mass spectrum, recorded in negative ion mode, shows a prominent peak at m/z 223 . This corresponds to the deprotonated molecule [M-H]⁻, confirming the molecular weight of the compound to be 224 g/mol . The high stability of the adamantane cage often results in minimal fragmentation under soft ionization conditions like ESI.
Experimental Protocol for ESI-MS
Workflow for ESI-MS Analysis
Caption: A typical workflow for ESI-MS analysis of an organic acid.
Step-by-Step Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of methanol and water.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Ionization: Electrospray ionization is performed in the negative ion mode. The high voltage applied to the capillary nebulizes the sample solution, creating charged droplets. As the solvent evaporates, the analyte molecules become deprotonated, forming [M-H]⁻ ions.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio. The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. The combined data from ¹H NMR, FT-IR, and ESI-MS offer a unique and unambiguous spectral fingerprint for this key intermediate. By understanding the principles behind these techniques and adhering to rigorous experimental protocols, researchers and drug development professionals can ensure the quality and integrity of this critical component in the synthesis of Saxagliptin, ultimately contributing to the production of a safe and effective therapeutic agent.
References
-
WANG An-min, CHEN Ying-jie, TAO Zhu, DENG Yu, HU Xiang-nan*. Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine[J]. Chinese Pharmaceutical Journal, 2014, 49(11): 931-934 [Link]. (Link: [Link])
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Journal of Chemistry, 2019, 1-8. (Link: [Link])
- Politino, M., et al. (2005). Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
-
Li, J. K., et al. (2012). Preparation of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid: A key intermediate for saxagliptin. Letters in Organic Chemistry, 9(5), 347-350. (Link: [Link])
- Feng, Y., et al. (2013). Optimization of the synthesis process of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by the central composite design-response surface methodology. Chemical Research and Application, 25(2), 194-199. (Link: Not available)
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. (2016). Pak. J. Pharm. Sci., 29(4), 1395-1398. (Link: [Link])
Sources
An In-Depth Technical Guide to the Solubility of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid for Pharmaceutical Development
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of its developability, bioavailability, and ultimate clinical success. This guide is dedicated to the in-depth exploration of the solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[1][2][3]
The adamantane moiety, a rigid and lipophilic cage-like structure, imparts unique physicochemical properties to molecules, often enhancing metabolic stability and membrane permeability. However, this very lipophilicity can present significant challenges in achieving adequate aqueous solubility. This guide aims to provide a thorough technical overview of the solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, offering insights into its behavior in various solvent systems, the underlying chemical principles, and robust methodologies for its empirical determination.
Physicochemical Profile of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
A foundational understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. The structure of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, with its combination of a bulky, nonpolar adamantane core and polar functional groups, creates a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [4][5] |
| Molecular Weight | 224.25 g/mol | [4][5] |
| Melting Point | 164-165 °C | [4][5] |
| Calculated XLogP3 | -0.12 | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Polar Surface Area (PSA) | 74.60 Ų | [5] |
The calculated XLogP3 of -0.12 suggests a relatively balanced lipophilicity, where the hydrophilic character of the hydroxyl and carboxylic acid groups counteracts the lipophilicity of the adamantane cage. However, the rigid, crystalline nature of adamantane derivatives often leads to strong lattice energies, which can negatively impact solubility.
Solubility Profile: A Qualitative and Comparative Analysis
Direct, quantitative solubility data for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is not extensively available in peer-reviewed literature. However, based on its identity as a Saxagliptin intermediate and the known properties of related adamantane compounds, a reliable qualitative and comparative solubility profile can be constructed.
Key Observations:
-
Aqueous Solubility: As an intermediate for Saxagliptin, it is described as having limited solubility in water . This is consistent with the general behavior of adamantane derivatives, which are known to be poorly soluble in aqueous media. The presence of the polar hydroxyl and carboxylic acid groups likely allows for some degree of hydration, but not enough to overcome the hydrophobic nature of the adamantane core.
-
Polar Aprotic Solvents: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating both the polar and nonpolar regions of the molecule.
-
Polar Protic Solvents: It is also noted to be soluble in methanol . Alcohols like methanol and ethanol can engage in hydrogen bonding with the hydroxyl and carboxylic acid moieties, while their alkyl chains can interact favorably with the adamantane cage.
-
Nonpolar Solvents: Based on the high lipophilicity of the adamantane cage, it is expected to exhibit some solubility in nonpolar organic solvents, a characteristic shared by the parent adamantane molecule.
Comparative Solubility with 1-Adamantanecarboxylic Acid:
To provide further context, a comparison with the closely related 1-adamantanecarboxylic acid is instructive. This compound, lacking the additional hydroxyl and oxo groups, provides a baseline for the influence of the adamantane core on solubility.
| Solvent | Solubility of 1-Adamantanecarboxylic Acid | Expected Influence on 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid Solubility |
| Water | Insoluble | The hydroxyl and oxo groups should increase aqueous solubility relative to 1-adamantanecarboxylic acid, though it will likely remain low. |
| Methanol | Soluble (with faint turbidity) | The additional polar groups are expected to enhance solubility in methanol. |
| Ethanol | Soluble | Similar to methanol, enhanced solubility is anticipated. |
| Chloroform | Soluble | Good solubility is expected due to favorable interactions with the adamantane cage. |
| Dichloromethane | Soluble | Good solubility is expected. |
| Acetone | Soluble | The polar aprotic nature of acetone should lead to good solubility. |
| Benzene | Soluble | The nonpolar character of benzene should allow for dissolution. |
This comparative analysis underscores the amphiphilic nature of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid and provides a rational basis for solvent selection in experimental and process chemistry.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published quantitative data, the empirical determination of solubility is a crucial step for any research or development program. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.
Detailed Experimental Workflow
The following protocol provides a step-by-step guide for the reliable determination of the solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetone, acetonitrile).
-
Add an excess amount of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid to each vial to ensure that a solid phase remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles.
-
-
Analysis of Solute Concentration:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Factors Influencing Solubility and Rational Solvent Selection
The solubility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is governed by a delicate interplay of its structural features and the properties of the solvent. A clear understanding of these interactions is key to rational solvent selection for various applications, from synthesis and purification to formulation.
Caption: Interplay of Molecular and Solvent Properties on Solubility.
Causality Behind Solvent Selection:
-
For Recrystallization and Purification: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. A mixture of a good solvent (e.g., methanol, acetone) and an anti-solvent (e.g., water, hexane) can be effective.
-
For Analytical Method Development (e.g., HPLC): The mobile phase should be a solvent system in which the compound is freely soluble to ensure sharp peaks and reproducible results. Acetonitrile and methanol, often mixed with aqueous buffers, are common choices.
-
For Formulation Studies: The choice of solvents will be dictated by the desired dosage form and toxicological considerations. For parenteral formulations, aqueous systems with co-solvents or cyclodextrins may be necessary to enhance solubility. For topical formulations, solvents in which the API is readily dissolved and that are compatible with skin are chosen.[3]
Conclusion and Future Perspectives
While a comprehensive quantitative solubility dataset for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid remains to be fully elucidated in the public domain, a robust understanding of its solubility behavior can be derived from its physicochemical properties and comparison with related adamantane structures. This guide has provided a framework for this understanding, emphasizing the dualistic nature of the molecule with its lipophilic adamantane core and polar functional groups.
The provided experimental protocol for the isothermal shake-flask method offers a reliable pathway for researchers to generate the specific quantitative data required for their development programs. Such data will be invaluable for optimizing synthetic routes, developing robust analytical methods, and designing effective formulations. As the development of adamantane-containing pharmaceuticals continues to expand, a thorough and early characterization of the solubility of key intermediates like 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid will remain a cornerstone of successful and efficient drug development.
References
- Afine Chemicals Limited. (n.d.). Best CAS No 361440-67-7 SAXAGLIPTIN INTERMEDIATES Pharmaceutical Intermediates Supplier, Manufacturer.
- Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization.
- ChemSrc. (2025). (3-Hydroxyadamantan-1-yl)(oxo)acetic acid.
- Sigma-Aldrich. (n.d.). 2-(Adamantan-1-ylamino)-2-oxoacetic acid AldrichCPR.
- Echemi. (n.d.). 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid RC00304.
- Global Substance Registration System. (n.d.). 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID.
- Pak-Asian Journal of Life Sciences. (n.d.). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)
- Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Acetic acid.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
- ResearchGate. (2025). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin.
- PubChem. (n.d.). Glyoxylic Acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- ScienceDirect. (2005). Material Safety Data Sheet - Acetic acid MSDS.
- BLD Pharm. (n.d.). 298-12-4|2-Oxoacetic acid|BLD Pharm.
- Henkel. (2025). Hysol MB 50 - SAFETY DATA SHEET.
- Research Journal of Pharmacy and Technology. (n.d.). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms.
- UNT Digital Library. (2025). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
- BLD Pharm. (n.d.). 565453-39-6|(2S)-1-(2-((3-Hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carboxamide.
- UNT Digital Library. (2014). IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and.
- IUPAC. (n.d.). SOLUBILITY DATA SERIES.
- FUJIFILM Wako Chemicals. (n.d.). 2-oxoacetic acid・2-(3-Hydroxyadamantan-1-yl).
Sources
A Technical Guide to the Thermal Stability and Degradation Profile of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a critical intermediate in the synthesis of saxagliptin.[1] The adamantane cage structure is renowned for conferring exceptional thermal stability to molecules.[2] This document outlines detailed methodologies for characterizing the thermal properties of this compound, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further explores potential degradation pathways and the analytical techniques required to identify and quantify degradation products. The protocols and insights presented herein are designed to ensure the scientific rigor and integrity of stability studies essential for pharmaceutical development and manufacturing.
Introduction: The Significance of the Adamantane Moiety
The adamantane scaffold, a rigid, tricyclic hydrocarbon, is a cornerstone in medicinal chemistry due to its unique structural and physicochemical properties. Its diamondoid structure imparts high thermal stability and lipophilicity, which can enhance the therapeutic profile of active pharmaceutical ingredients (APIs).[2] 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid leverages this robust core, serving as a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin.[3]
Understanding the thermal stability of this intermediate is paramount for several reasons:
-
Process Chemistry: Ensuring that synthesis, purification, and drying processes are conducted at temperatures that do not induce degradation.
-
Storage and Handling: Defining appropriate storage conditions to maintain the compound's purity and integrity over time.
-
Regulatory Compliance: Providing essential data for regulatory filings, which require a thorough understanding of a drug intermediate's stability profile under various stress conditions.[4]
This guide provides the scientific rationale and experimental protocols to thoroughly characterize the thermal behavior of this important molecule.
Thermal Analysis: A Two-Pronged Approach
A comprehensive thermal analysis involves two primary techniques: Thermogravimetric Analysis (TGA) to assess mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) to identify thermal transitions such as melting and decomposition.
Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition
TGA is the foundational experiment for determining the onset of thermal degradation. The bulky and stable adamantane cage is expected to confer a high decomposition temperature.[5]
Experimental Protocol: TGA
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid into a platinum or alumina crucible.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can reveal susceptibility to oxidation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The first derivative of this curve (DTG) reveals the temperature of maximum mass loss rate.
Expected Data and Interpretation
Based on the known stability of adamantane derivatives, we can anticipate a single-step decomposition profile in an inert atmosphere. The primary points of degradation would likely be the carboxylic acid and hydroxyl functionalities.
Table 1: Hypothetical TGA Data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
| Parameter | Expected Value (Nitrogen) | Expected Value (Air) | Rationale |
| Tonset (5% mass loss) | > 200 °C | Slightly lower than N2 | The onset of significant degradation. Oxidative atmospheres may lower this temperature.[5] |
| Tmax (DTG peak) | ~250-300 °C | ~240-290 °C | The temperature of the fastest decomposition rate, likely corresponding to decarboxylation and dehydration. |
| Residual Mass @ 600 °C | < 2% | < 1% | Complete volatilization or decomposition of the organic molecule is expected. |
Differential Scanning Calorimetry (DSC): Identifying Phase Transitions
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition.
Experimental Protocol: DSC
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 350 °C at 10 °C/min.
-
-
Data Analysis: Plot heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as inverted peaks.
Expected Data and Interpretation
The DSC thermogram should clearly show the melting point of the compound, followed by an exothermic decomposition at higher temperatures.
Table 2: Expected DSC Thermal Events
| Thermal Event | Expected Temperature Range | Characteristics |
| Melting (Tm) | 162-165 °C | A sharp endothermic peak, consistent with reported literature values.[1][6][7] |
| Decomposition (Td) | > 220 °C | A broad exothermic event, often overlapping with the end of the melting peak. |
Degradation Profile and Pathway Analysis
While TGA and DSC define when degradation occurs, a full profile requires identifying what is formed. The likely points of thermal instability are the α-keto acid and tertiary alcohol functionalities.
Proposed Degradation Pathway
Thermal stress is likely to initiate decarboxylation of the α-keto acid, a common reaction for this functional group. Subsequent dehydration of the tertiary alcohol could also occur.
Caption: Proposed thermal degradation pathway.
Analytical Workflow for Degradation Product Identification
A forced degradation study coupled with high-resolution analytical techniques is the gold standard for elucidating the degradation profile.
Caption: Experimental workflow for degradation analysis.
Experimental Protocol: Forced Thermal Degradation
-
Stress Condition: Place a known quantity of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid in a controlled-temperature oven. The temperature should be chosen to be slightly above the Tonset determined by TGA to induce meaningful degradation without being overly aggressive (e.g., 210 °C).
-
Time Points: Sample the material at various time points (e.g., 0, 8, 16, 24 hours).
-
Sample Preparation for Analysis: Dissolve the stressed samples in a suitable solvent (e.g., acetonitrile/water) for analysis.
-
Analysis:
-
LC-MS/MS: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and any new peaks that appear in the chromatogram.[8]
-
NMR: For significant degradation products, isolation via preparative HPLC followed by NMR spectroscopy can confirm the proposed structures.[8]
-
Conclusion and Best Practices
The inherent stability of the adamantane core suggests that 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a thermally robust molecule.[2] However, its functional groups present potential liabilities. A systematic evaluation using TGA and DSC is essential to define the safe operating temperatures for manufacturing and storage. Forced degradation studies are critical for understanding potential degradation pathways and for developing stability-indicating analytical methods. By following the protocols outlined in this guide, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the thermal stability of this key pharmaceutical intermediate.
References
-
Paroli, R. M., et al. (1988). Phase transitions in adamantane derivatives: 2-chloroadamantane. Canadian Journal of Chemistry, 66(8), 1973-1978. Available at: [Link]
-
Paroli, R. M., et al. (1995). Phase transitions in adamantane derivatives: 1-fluoroadamantane. Canadian Journal of Chemistry, 73(10), 1757-1763. Available at: [Link]
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Phase transitions in adamantane derivatives: 2-chloroadamantane | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Phase transitions in adamantane derivatives: 2-chloroadamantane. (1988). Canadian Journal of Chemistry. Available at: [Link]
-
Phase transitions in adamantane derivatives: 1-fluoroadamantane | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Thermodynamic Properties of Adamantane Revisited | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. (2015). ResearchGate. Available at: [Link]
- Salman, S. R., Said, E. Z., & Abas, K. F. (1987).
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. International Journal of Organic Chemistry, 9(4), 225-236. Available at: [Link]
- 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. (n.d.). gsrs.
-
Shokova, E. A., & Kovalev, V. V. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 22(21), 11593. Available at: [Link]
-
Adamantane. (n.d.). In Wikipedia. Available at: [Link]
-
(3-Hydroxyadamantan-1-yl)(oxo)acetic acid. (n.d.). Chemsrc. Available at: [Link]
-
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. (n.d.). PubChem. Available at: [Link]
-
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. (n.d.). MySkinRecipes. Available at: [Link]
-
2-(Adamantan-1-yl)-2-oxoacetic Acid. (n.d.). Pharmaffiliates. Available at: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. Available at: [Link]
-
Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. (2015). ResearchGate. Available at: [Link]
-
Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113316. Available at: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]
- 8. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Intermediate: A Technical Guide to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid in Saxagliptin Synthesis
This guide provides an in-depth technical overview of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a pivotal intermediate in the manufacturing of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] We will explore various synthetic strategies, optimized protocols, and the critical role of this molecule in achieving an efficient and scalable synthesis of the final active pharmaceutical ingredient (API).
Introduction: The Significance of Saxagliptin and its Adamantane Moiety
Saxagliptin's unique structure, featuring a rigid, lipophilic adamantane cage, is crucial for its high potency and selectivity as a DPP-4 inhibitor.[2] The synthesis of this complex molecule relies on the strategic introduction of this adamantane group, which is achieved through the key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine. This vital chiral amino acid is most efficiently prepared from 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid via asymmetric reductive amination.[1][2] Consequently, the efficient and cost-effective production of this α-keto acid is a cornerstone of the entire Saxagliptin manufacturing process.
This document will dissect the primary synthetic routes to 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, offering a comparative analysis to guide researchers and process chemists in selecting the most appropriate method for their needs.
Retrosynthetic Analysis of Saxagliptin Highlighting the Key Intermediate
A retrosynthetic analysis of Saxagliptin reveals the strategic importance of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. The disconnection of the amide bond in Saxagliptin leads back to (S)-N-Boc-3-hydroxyadamantylglycine and the proline-derived component. The chiral amine of the hydroxyadamantylglycine can be installed via asymmetric reductive amination of the corresponding α-keto acid, which is 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
Caption: Retrosynthetic analysis of Saxagliptin.
Synthetic Strategies for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Several synthetic routes to 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid have been developed, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as starting material availability, cost, scalability, and safety considerations.
Route A: Oxidation of 1-Acetyl-3-hydroxyadamantane
One of the most direct and industrially viable methods involves the oxidation of 1-acetyl-3-hydroxyadamantane.[3] This approach is favored for its simplicity and relatively high yields.
Caption: Synthetic workflow for Route A.
This process typically begins with the hydroxylation of 1-adamantanecarboxylic acid, followed by a one-pot reaction to form 1-acetyl-3-hydroxyadamantane.[4][5] The final and critical step is the oxidation of the acetyl group to the desired α-keto acid.
Table 1: Comparison of Key Steps in Route A
| Step | Reagents & Conditions | Typical Yield | Key Considerations |
| Hydroxylation | Sulfuric acid/Nitric acid | ~85% | Careful control of reaction temperature is crucial. |
| One-pot Acylation, Condensation, Decarboxylation | SOCl2, Sodium diethyl malonate, followed by acidic workup | ~74% | The use of a one-pot procedure simplifies operations and improves efficiency.[6] |
| Oxidation | Potassium permanganate (KMnO4) in an aqueous basic solution | ~86% | The reaction is exothermic and requires careful monitoring.[1][3] |
Route B: From 1-Adamantanecarboxylic Acid via a Malonate Intermediate
An alternative approach involves the direct conversion of 1-adamantanecarboxylic acid to a malonate derivative, which is then hydrolyzed, decarboxylated, and oxidized.[7]
Caption: Synthetic workflow for Route B.
While this route is also effective, it may involve more steps and potentially lower overall yields compared to the optimized versions of Route A.[7]
Detailed Experimental Protocols
Protocol for the Synthesis of 1-Acetyl-3-hydroxyadamantane
This protocol is adapted from an optimized one-pot method.[4][6]
-
Hydroxylation of 1-Adamantanecarboxylic Acid: To a stirred mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, slowly add 1-adamantanecarboxylic acid. After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). Pour the reaction mixture onto ice and collect the precipitated 3-hydroxy-1-adamantanecarboxylic acid by filtration.
-
One-Pot Acylation, Condensation, and Decarboxylation: A mixture of 3-hydroxy-1-adamantanecarboxylic acid and thionyl chloride is heated to reflux. After completion, excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is then reacted with sodium diethyl malonate. The reaction mixture is subsequently treated with a mixture of acetic acid, water, and sulfuric acid and heated to reflux to effect hydrolysis and decarboxylation, affording 1-acetyl-3-hydroxyadamantane.[4]
Protocol for the Oxidation of 1-Acetyl-3-hydroxyadamantane to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
This protocol is based on a permanganate oxidation method.[3]
-
Reaction Setup: A solution of 1-acetyl-3-hydroxyadamantane in a suitable solvent (e.g., tert-butanol) is prepared. In a separate reactor, an aqueous solution of sodium permanganate and sodium hydroxide is prepared and brought to the desired reaction temperature (e.g., 30-40°C).
-
Oxidation: The solution of 1-acetyl-3-hydroxyadamantane is added to the permanganate solution over a period of time, maintaining the reaction temperature within the specified range. The reaction is stirred until completion.
-
Workup and Isolation: The reaction is quenched with a reducing agent such as sodium bisulfite. The mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a suitable acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of the product. The solid 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is collected by filtration, washed with water, and dried.[1]
Analytical Characterization
Thorough characterization of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is essential to ensure its purity and identity before its use in the subsequent steps of Saxagliptin synthesis.
Table 2: Typical Analytical Data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
| Analytical Technique | Expected Results |
| Melting Point | 162-163°C[1] |
| ¹H NMR (400 MHz, DMSO-d6) | δ: 3.32 (br s, 1H), 2.16 (s, 2H), 1.74-1.42 (m, 12H)[1] |
| IR (KBr, cm⁻¹) | 3401, 2932, 2861, 1713, 1689[1] |
| ESI-MS (m/z) | 223 [M-H]⁻[1] |
Conversion to (S)-N-Boc-3-hydroxyadamantylglycine
The final crucial step involving the title compound is its conversion to the key chiral intermediate, (S)-N-Boc-3-hydroxyadamantylglycine. This is typically achieved through asymmetric reductive amination, often employing a biocatalyst such as a modified phenylalanine dehydrogenase for high stereoselectivity.[1]
Conclusion
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a non-negotiable intermediate in the efficient synthesis of Saxagliptin. The route involving the oxidation of 1-acetyl-3-hydroxyadamantane stands out as a practical and scalable method for its production. Careful optimization of each step, from the initial hydroxylation to the final oxidation, is paramount for achieving high yields and purity. The protocols and analytical data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of Saxagliptin and related compounds.
References
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization. (URL: [Link])
- Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. (URL: )
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. (URL: [Link])
-
An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. (URL: [Link])
-
An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane). (URL: [Link])
- Process for the preparation of saxagliptin and hydr
- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (URL: )
- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (URL: )
- Saxagliptin pharmaceutical formul
-
An Efficient and Telescopic Process for Saxagliptin Hydrochloride. (URL: [Link])
- Polymorphs of Saxagliptin hydrochloride and processes for preparing them. (URL: )
-
An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. (URL: [Link])
-
A facile method to synthesize vildagliptin. (URL: [Link])
-
An Improved Synthetic Method of Saxagliptin Intermediate 3-Hydroxy-1-acetyladamantane and Its Characterization. (URL: [Link])
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. scispace.com [scispace.com]
- 3. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Biological Activities of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a well-documented key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, a significant therapeutic agent for type 2 diabetes mellitus.[1][2] While its role as a synthetic building block is firmly established, the intrinsic biological activities of the molecule itself remain largely unexplored in publicly available literature. This guide synthesizes information on the known biological effects of structurally related adamantane derivatives to build a predictive framework for the potential pharmacological activities of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols to investigate these potentials, and provide a forward-looking perspective on its possible therapeutic relevance beyond its current application as a synthetic intermediate.
Introduction: Beyond a Synthetic Intermediate
The adamantane cage, a rigid, lipophilic, three-dimensional hydrocarbon, is a privileged scaffold in medicinal chemistry.[3][4] Its unique structure has been incorporated into numerous approved drugs to modulate pharmacokinetic and pharmacodynamic properties, such as enhancing metabolic stability, improving blood-brain barrier permeability, and providing a rigid anchor for interacting with biological targets.[4] Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antidiabetic, neuroprotective, and anticancer effects.[3][5][6][7]
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid features this adamantane core, substituted with a hydroxyl group and an α-keto acid moiety. While its primary utility has been in the synthesis of Saxagliptin, the presence of these functional groups on the adamantane scaffold suggests the potential for inherent biological activity.[1][8] This guide will explore these possibilities, providing a scientific rationale for future investigations.
Physicochemical Properties and Structural Features
| Property | Value/Description | Source |
| Molecular Formula | C12H16O4 | N/A |
| Molecular Weight | 224.25 g/mol | N/A |
| Appearance | White solid | [1] |
| Melting Point | 162-163°C | [1] |
| Key Structural Features | - Rigid adamantane cage- Tertiary hydroxyl group- α-keto acid moiety | N/A |
The lipophilic adamantane core is expected to facilitate passage through biological membranes, while the polar hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions with biological targets.[9]
Hypothesized Biological Activities and Mechanisms of Action
Based on the activities of other adamantane and 2-oxoacetic acid derivatives, we can postulate several potential biological activities for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
Potential Antiviral Activity
Adamantane derivatives like Amantadine and Rimantadine are known for their antiviral activity against the influenza A virus, primarily by targeting the M2 proton channel.[9][10] The bulky adamantane cage physically blocks the channel, inhibiting viral uncoating.
Hypothesized Mechanism: The adamantane core of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid could similarly interact with viral ion channels or other viral proteins. The hydroxyl and oxoacetic acid groups might influence binding affinity and specificity.
Potential Neuroprotective Effects
Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3][10] The adamantyl group plays a crucial role in its mechanism of action, blocking the NMDA receptor channel.
Hypothesized Mechanism: The lipophilic adamantane moiety could enable the compound to cross the blood-brain barrier. It might exhibit modulatory effects on neurotransmitter receptors like the NMDA receptor, potentially offering neuroprotective benefits.[9][10]
Potential as a Metabolic Modulator
The parent drug, Saxagliptin, derived from this intermediate, is a potent DPP-4 inhibitor.[1][3] While the full structure of Saxagliptin is required for high-affinity binding to DPP-4, it is plausible that its key adamantane-containing precursor could exhibit some level of interaction with metabolic enzymes.
Hypothesized Mechanism: The compound could potentially act as a weak inhibitor of enzymes involved in glucose metabolism or other metabolic pathways. The α-keto acid moiety is a common feature in molecules involved in cellular metabolism.
Potential Antimicrobial and Anticancer Activities
Various adamantane derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[6][7] The proposed mechanisms often involve disruption of microbial cell membranes or induction of apoptosis in cancer cells.[6][11]
Hypothesized Mechanism: The lipophilicity of the adamantane cage could lead to interactions with and disruption of bacterial or cancer cell membranes.[9] The functional groups could contribute to specific interactions with cellular targets, potentially inducing apoptosis.[11]
Proposed Experimental Workflows for Activity Screening
To investigate the hypothesized biological activities, a systematic screening approach is recommended.
General Workflow for Biological Activity Screening
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid synthesis
An In-Depth Technical Guide to the Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Introduction: The Significance of a Keystone Intermediate
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, also known as 3-hydroxy-α-oxoadamantane-1-acetic acid, is a sophisticated organic molecule whose importance is intrinsically linked to the development of modern therapeutics for type 2 diabetes mellitus.[1][2] This ketoacid is not merely an academic curiosity; it is a pivotal intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic agents.[1] Notably, it serves as the cornerstone for the construction of Saxagliptin, a potent and selective DPP-4 inhibitor co-developed by Bristol-Myers Squibb and AstraZeneca.[1] The therapeutic efficacy of Saxagliptin relies on the unique, rigid, and three-dimensional structure of the adamantane cage, which is installed via this key intermediate.
The synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid presents a unique set of challenges, primarily centered on the selective functionalization of the inert adamantane core. This guide provides a comprehensive overview of the discovery and historical evolution of its synthesis, detailing the various strategies that have been developed to optimize yield, scalability, and economic viability for industrial production.
Evolution of Synthetic Strategies: A Journey of Optimization
The synthetic approaches to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid have evolved significantly, moving from complex, multi-step procedures with harsh conditions to more streamlined, efficient, and industrially applicable methods. Early routes were often hampered by low yields, the need for cryogenic temperatures, or the use of hypertoxic reagents, rendering them unsuitable for large-scale manufacturing.[1]
The most successful and widely adopted strategies commence from readily available adamantane precursors, primarily 1-adamantanecarboxylic acid. These routes focus on two key transformations: the introduction of a hydroxyl group at the C3 position and the construction and subsequent oxidation of a two-carbon side chain at the C1 position.
Primary Synthetic Pathway: From 1-Adamantanecarboxylic Acid
A robust and optimized pathway begins with 1-adamantanecarboxylic acid, proceeding through the key intermediate 1-acetyl-3-hydroxyadamantane. This method is favored for its use of inexpensive starting materials and relatively mild reaction conditions.[3][4]
The overall transformation can be visualized as follows:
Caption: Key transformations from 1-adamantanecarboxylic acid.
-
Hydroxylation of the Adamantane Core: The first critical step is the regioselective hydroxylation of 1-adamantanecarboxylic acid at the tertiary C3 position. This is typically achieved using a potent oxidizing mixture of sulfuric and nitric acid.[4][5] This step capitalizes on the stability of the tertiary carbocation at the bridgehead position of the adamantane cage.
-
Formation of the Acetyl Group: The resulting 3-hydroxy-1-adamantanecarboxylic acid is then converted to 1-acetyl-3-hydroxyadamantane. A highly efficient "one-pot" method has been developed for this transformation.[1][4] The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂).[1] This activated intermediate then undergoes condensation with a malonic ester, followed by acidic hydrolysis and decarboxylation to yield the desired acetyl group.[3][4]
-
Oxidation to the Final Product: The final and most crucial step is the oxidation of the methyl ketone in 1-acetyl-3-hydroxyadamantane to the α-keto carboxylic acid. Permanganate, particularly potassium permanganate (KMnO₄) or sodium permanganate, in a liquid phase is the oxidant of choice for this transformation.[1][4][6]
Core Protocol: Permanganate Oxidation of 1-Acetyl-3-hydroxyadamantane
The oxidation of the acetyl intermediate is a defining step in the synthesis. Its success hinges on careful control of reaction parameters to maximize yield and minimize side-product formation. The use of a mixed-solvent system has proven highly advantageous.[6]
Causality Behind Experimental Choices:
-
Mixed Solvent System (e.g., Water/tert-Butanol): 1-acetyl-3-hydroxyadamantane has poor solubility in water, whereas the permanganate oxidant is an aqueous reagent. A non-reactive organic co-solvent like tert-butanol is introduced to create a biphasic or partially miscible system, dramatically increasing the interfacial area and facilitating the reaction between the organic substrate and the aqueous oxidant. This leads to significantly higher yields compared to using water alone.[6]
-
Temperature Control (30-40°C): The oxidation is exothermic. Maintaining a controlled temperature is critical. If the temperature is too low, the reaction rate is impractically slow. If it is too high, over-oxidation and degradation of the adamantane core can occur, reducing the yield and purity of the final product.
-
Quenching: After the reaction is complete, a quenching agent such as 2-propanol or sodium sulfite (Na₂SO₃) is added.[1][6] This serves to neutralize any remaining permanganate, preventing further unwanted reactions during work-up and making the filtration of the manganese dioxide (MnO₂) byproduct safer and easier.
-
Acidification and Extraction: The product is initially formed as its carboxylate salt (e.g., potassium or sodium salt) under basic or neutral conditions. The reaction mixture is acidified with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2.[1] This protonates the carboxylate, forming the free 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, which is significantly more soluble in organic solvents like ethyl acetate, allowing for its efficient extraction from the aqueous phase.
Detailed Step-by-Step Methodology
This protocol is a synthesized representation based on published methods.[1][6]
Materials:
-
1-acetyl-3-hydroxyadamantane
-
Sodium permanganate (40% solution) or Potassium permanganate
-
10% Sodium hydroxide (caustic) solution
-
tert-Butanol
-
2-Propanol (for quenching)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Celite or a similar filter aid
-
Deionized Water
Experimental Workflow:
Caption: Workflow for the permanganate oxidation step.
-
Reactor Charging: To a suitable reactor, charge water, 10% caustic solution, and a 40% sodium permanganate solution.[6] Begin agitation and warm the mixture to 30°C.
-
Substrate Addition: In a separate vessel, dissolve 1-acetyl-3-hydroxyadamantane in tert-butanol. Add this solution dropwise to the permanganate mixture over a period of 30 minutes. Critically, maintain the internal reaction temperature between 30°C and 40°C during the addition.[6]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 30-35°C for an additional three hours to ensure completion.[6]
-
Quenching: Carefully add 2-propanol to the mixture to quench any excess permanganate.
-
Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Rinse the reactor and the filter cake with water to ensure all product is collected in the filtrate.[6]
-
Purification:
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Discard this initial organic extract, which contains non-polar impurities.[6]
-
Acidify the remaining aqueous layer to a pH of approximately 2 using concentrated hydrochloric acid. A white solid may precipitate.[1]
-
Extract the acidified aqueous layer twice with ethyl acetate. The desired product will now move into the organic phase.[1][6]
-
-
Isolation: Combine the final ethyl acetate extracts, dry them over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid as a white solid.[1][6] The product can be further purified by crystallization.[1]
Comparative Data of Synthetic Routes
The choice of synthetic route is often a balance between yield, cost, and operational simplicity. The following table summarizes key aspects of different approaches.
| Starting Material | Key Transformation/Reagents | Typical Yield | Advantages | Disadvantages |
| 1-Adamantanecarboxylic Acid | 1. H₂SO₄/HNO₃ 2. One-pot acylation/decarboxylation 3. KMnO₄ oxidation | ~51-60% (overall)[1][4] | Uses inexpensive starting materials; scalable. | Multiple steps; overall yield is moderate. |
| 1-Acetyl-3-hydroxyadamantane | Direct liquid phase oxidation with permanganate in a water/co-solvent system. | 71-94%[6] | High yield for the final step; straightforward procedure. | Requires synthesis of the starting material. |
| 1-Bromoadamantane | 1. Reaction with tris(trimethylsilyloxy)ethylene 2. Esterification 3. Swern Oxidation | Lower | Novel approach. | Requires cryogenic temperatures (-78°C); uses toxic oxalyl chloride.[1] |
| Adamantan-1-yl-ethan-1-one | One-pot oxidation/hydroxylation via Grignard reaction intermediate. | Moderate | A direct oxidation approach. | Details on scalability and yield optimization are less reported.[3] |
Conclusion
The synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is a testament to the ingenuity of process chemistry. While various routes have been explored, the pathway proceeding from 1-adamantanecarboxylic acid via 1-acetyl-3-hydroxyadamantane, followed by a highly optimized permanganate oxidation, has emerged as the most practical and efficient method for large-scale production.[4][6] The critical insights into this process, such as the use of mixed-solvent systems and precise temperature control, have been instrumental in making essential medicines like Saxagliptin accessible. This keystone intermediate beautifully illustrates how fundamental principles of organic chemistry are applied to solve real-world challenges in pharmaceutical manufacturing.
References
- Title: Synthesis process for 2-(3-hydroxy-1-adamantyl)
-
Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin Source: ResearchGate URL: [Link]
-
Title: An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization Source: ResearchGate URL: [Link]
-
Title: An efficient synthesis of Vildagliptin intermediates Source: ResearchGate URL: [Link]
-
Title: VILDAGLIPTIN - New Drug Approvals Source: New Drug Approvals URL: [Link]
- Source: Google Patents (WO2013083326A1)
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. 3-hydroxy- α-oxoadamantane-1-acetic acid - Opulent Pharma [opulentpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid from 1-adamantanecarboxylic acid.
An Application Note and Protocol for the Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid from 1-Adamantanecarboxylic acid
Introduction
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a crucial building block in pharmaceutical synthesis, most notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, used in the treatment of type 2 diabetes.[1][2] The rigid, three-dimensional adamantane scaffold imparts unique pharmacological properties, including high lipophilicity and metabolic stability.[3] This document provides a detailed, three-step synthetic protocol for the preparation of this valuable intermediate, starting from the commercially available 1-adamantanecarboxylic acid. The described pathway involves an initial regioselective hydroxylation of the adamantane core, followed by the conversion of the carboxylic acid to a methyl ketone, and culminating in the oxidation of the acetyl group to the desired α-keto acid. This method has been optimized for good overall yield and employs relatively straightforward laboratory techniques.[1][2]
Overall Synthetic Strategy
The synthesis is performed in three distinct stages, beginning with the selective oxidation of a tertiary C-H bond on the adamantane cage, followed by chain extension, and concluding with a final oxidation to yield the target α-keto acid.
Caption: Overall synthetic route from 1-adamantanecarboxylic acid.
Part 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic acid (II)
Mechanism and Rationale
The first step involves the regioselective oxidation of the adamantane cage. The tertiary C-H bonds at the bridgehead positions of adamantane are more susceptible to electrophilic attack and oxidation than the secondary C-H bonds. Using a strong oxidizing medium, such as a mixture of sulfuric and nitric acid or potassium permanganate, one of these tertiary positions is hydroxylated to yield the 3-hydroxy derivative.[1][4] The use of concentrated sulfuric acid not only acts as a solvent but also enhances the oxidizing power of the co-reagent.[5]
Experimental Protocol
-
Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 1-adamantanecarboxylic acid (10.0 g, 55.5 mmol).
-
Reagent Addition: Cool the flask in an ice-salt bath to 0°C. Carefully and slowly add a pre-mixed and cooled solution of concentrated sulfuric acid (98%, 80 mL) and nitric acid (65%, 10 mL). The addition should be dropwise to maintain the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
Isolation: A white precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude solid in a vacuum oven. The product, 3-hydroxy-1-adamantanecarboxylic acid (II), can be used in the next step without further purification or recrystallized from an appropriate solvent system if higher purity is required. An expected yield is approximately 85%.[1]
Part 2: Synthesis of 1-Acetyl-3-hydroxyadamantane (III)
Mechanism and Rationale
This transformation converts the carboxylic acid group into a methyl ketone via a one-pot procedure that involves acylation, condensation, and decarboxylation.[1][2] The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This acyl chloride then reacts with a carbanion, typically generated from a malonic ester like diethyl malonate, in a condensation reaction. The resulting β-keto ester intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the final methyl ketone. This sequence is a reliable method for the C-C bond formation required to append the acetyl group.
Experimental Protocol
-
Acyl Chloride Formation: In a dry flask under an inert atmosphere (e.g., nitrogen), suspend 3-hydroxy-1-adamantanecarboxylic acid (II) (5.0 g, 25.5 mmol) in thionyl chloride (20 mL). Heat the mixture to reflux and stir for 6 hours.
-
Reagent Removal: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-hydroxy-1-adamantanecarbonyl chloride is used directly in the next step.
-
Condensation (Concurrent Preparation): In a separate dry, three-necked flask, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol. To this, add diethyl malonate dropwise at 0°C.
-
Reaction: Dissolve the crude acyl chloride from step 2 in a dry, inert solvent like THF and add it dropwise to the diethyl malonate anion solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis & Decarboxylation: Add a mixture of acetic acid, sulfuric acid, and water to the reaction flask. Heat the mixture to reflux for several hours to facilitate both ester hydrolysis and decarboxylation.
-
Work-up and Isolation: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-acetyl-3-hydroxyadamantane (III).[1]
Part 3: Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (IV)
Mechanism and Rationale
The final step is the oxidation of the methyl ketone (III) to the target α-keto acid (IV). Potassium permanganate (KMnO₄) in a basic solution is an effective reagent for this transformation. The reaction proceeds by oxidizing the methyl group of the acetyl moiety to a carboxylic acid, thus forming the α-keto acid structure. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed to improve the reaction rate and yield by facilitating the interaction between the aqueous permanganate and the organic substrate.[2]
Experimental Protocol
-
Setup: Dissolve 1-acetyl-3-hydroxyadamantane (III) (4.0 g, 19.2 mmol) in a suitable solvent like dichloromethane or tert-butanol in a round-bottom flask. Add a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Oxidation: Prepare a solution of potassium permanganate (KMnO₄) in an aqueous sodium hydroxide solution. Add the KMnO₄ solution dropwise to the stirred solution of the ketone at room temperature. The reaction is exothermic and may require occasional cooling with a water bath. Stir vigorously until the purple color of the permanganate disappears.
-
Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the brown manganese dioxide (MnO₂) precipitate is fully dissolved or changes color.
-
Work-up: Filter the mixture to remove any remaining solids. Transfer the clear filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. A white solid, the target product, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethyl acetate/n-heptane mixture can be performed to obtain high-purity 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (IV). The expected yield for this step is approximately 86%.[1]
Data Summary and Characterization
| Compound | Structure | Formula | MW ( g/mol ) | M.P. (°C) | Expected Yield |
| 1-Adamantanecarboxylic acid | Start | C₁₁H₁₆O₂ | 180.25 | 175–176.5 | N/A |
| 3-Hydroxy-1-adamantanecarboxylic acid | Intermediate II | C₁₁H₁₆O₃ | 196.24 | 198–199[1] | ~85%[1] |
| 1-Acetyl-3-hydroxyadamantane | Intermediate III | C₁₂H₁₈O₂ | 194.27 | N/A | ~80% (est.) |
| 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid | Product IV | C₁₂H₁₆O₄ | 224.25 | 162–163[1] | ~86%[1] |
Characterization Data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (IV):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 3.32 (br s, 1H, -OH), 2.16 (s, 2H), 1.74-1.42 (m, 12H).[1]
-
IR (KBr, cm⁻¹): 3401, 2932, 2861, 1713, 1689.[1]
-
ESI-MS (m/z): 223 [M-H]⁻.[1]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under an inert atmosphere and away from moisture.
-
Strong Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Can cause severe burns. Add reagents slowly and with cooling to control exothermic reactions.
-
Potassium Permanganate (KMnO₄): Strong oxidizing agent. Contact with combustible materials may cause fire. Avoid creating dust.
-
Sodium Metal: Reacts violently with water and alcohols to produce flammable hydrogen gas. Handle under an inert liquid (e.g., mineral oil) and use appropriate tools.
Conclusion
This application note details a reliable and scalable three-step synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid from 1-adamantanecarboxylic acid. The protocol provides a clear pathway for researchers in medicinal chemistry and drug development to access this important pharmaceutical intermediate. By carefully following the outlined procedures and safety precautions, the target compound can be obtained in good overall yield and high purity.
References
- N/A. (2025). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. organic-chemistry.org. Retrieved from [Link]
-
N/A. (n.d.). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization. acgpubs.org. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. organic-chemistry.org. Retrieved from [Link]
-
MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. mdpi.com. Retrieved from [Link]
- Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate.
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. chemistrysteps.com. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING alpha-KETO-CARBOXYLIC ACIDS. patents.google.com.
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. orgsyn.org. Retrieved from [Link]
-
ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. researchgate.net. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why is acetyl cyanide not obtained from acetyl chloride?. chemistry.stackexchange.com. Retrieved from [Link]
-
Chemsrc. (2025). (3-Hydroxyadamantan-1-yl)(oxo)acetic acid. chemsrc.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl cyanide. en.wikipedia.org. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. chemistrysteps.com. Retrieved from [Link]
-
PMC - NIH. (n.d.). Accumulation of α-Keto Acids as Essential Components in Cyanide Assimilation by Pseudomonas fluorescens NCIMB 11764. ncbi.nlm.nih.gov. Retrieved from [Link]
-
PubChem. (n.d.). 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. pubchem.ncbi.nlm.nih.gov. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. chemistrysteps.com. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof. patents.google.com.
-
Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. en.wikipedia.org. Retrieved from [Link]
-
Wiley Online Library. (n.d.). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. onlinelibrary.wiley.com. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. researchgate.net. Retrieved from [Link]
-
YouTube. (2023). Nucleophilic Additions of Cyanide to Ketones and Aldehydes. youtube.com. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Adamantanecarboxylic acid chloride. webbook.nist.gov. Retrieved from [Link]
Sources
Protocol for the Optimized Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid, a Key Saxagliptin Intermediate
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step laboratory protocol for the synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. This α-keto acid is a critical building block in the manufacture of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus.[1] The described methodology follows a robust and optimized three-step synthetic route starting from 1-adamantanecarboxylic acid. The protocol is designed for chemical researchers and process chemists, emphasizing operational simplicity, high yield, and safety. Each step is accompanied by explanations of the underlying chemical principles and characterization data to ensure reproducibility and validation of the final product.
Introduction: The Significance of the Adamantane Scaffold
The adamantane moiety is a unique, rigid, and lipophilic three-dimensional scaffold that has found extensive use in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. Its incorporation into Saxagliptin is a key factor in the drug's efficacy. The target compound of this protocol, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, serves as the pivotal precursor for introducing the hydroxyadamantylglycine side chain through asymmetric reductive amination.[1]
Several synthetic routes to this intermediate have been reported, some involving hazardous reagents or extreme conditions like Swern oxidations at -78°C, making them unsuitable for large-scale industrial application.[1][2] The protocol detailed herein is an amalgamation of optimized methods that prioritize safety, accessibility of reagents, and high overall yield (approximately 50-60%).[1][2]
Synthetic Strategy Overview
The synthesis is performed in three distinct stages, beginning with the commercially available 1-adamantanecarboxylic acid.
-
Step I: Directed Hydroxylation. The adamantane cage is first functionalized with a hydroxyl group at the C3 position via oxidation of 1-adamantanecarboxylic acid.
-
Step II: Acylation via a One-Pot Method. The resulting 3-hydroxy-1-adamantanecarboxylic acid is converted into the key intermediate, 1-acetyl-3-hydroxyadamantane. This is efficiently achieved using thionyl chloride followed by a reaction sequence.[1][2]
-
Step III: Permanganate Oxidation. The final step involves the liquid-phase oxidation of the acetyl group on 1-acetyl-3-hydroxyadamantane to the desired α-keto acid using potassium permanganate.[2][3]
This strategic pathway is efficient and scalable, providing a reliable method for producing the high-purity intermediate required for pharmaceutical development.[2]
Caption: Overall synthetic workflow from starting material to the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-Adamantanecarboxylic acid | 99% | Sigma-Aldrich |
| Potassium permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99.5% | Sigma-Aldrich |
| 3-hydroxy-1-adamantanecarboxylic acid | (Intermediate) | N/A |
| 1-acetyl-3-hydroxyadamantane | (Intermediate) | N/A |
| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | Sigma-Aldrich |
| Sodium sulfite (Na₂SO₃) | Anhydrous, ≥98% | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | 95-98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% (concentrated) | Sigma-Aldrich |
| tert-Butanol | ≥99.5% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| n-Heptane | HPLC Grade | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |
| Petroleum ether | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
Experimental Protocol
Step I: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid (II)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-adamantanecarboxylic acid (10.0 g) in a mixture of concentrated sulfuric acid and nitric acid.
-
Reaction: Heat the mixture gently while stirring. The reaction is exothermic; maintain control over the temperature. After the initial reaction subsides, continue to heat at a moderate temperature for several hours until TLC or LC-MS indicates the consumption of starting material.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice. A white precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the resulting white solid under vacuum to yield 3-hydroxy-1-adamantanecarboxylic acid (II). An expected yield is approximately 85%.[1]
Step II: Synthesis of 1-Acetyl-3-hydroxyadamantane (III)
-
Causality: This step converts the carboxylic acid into a methyl ketone. Thionyl chloride first activates the carboxyl group by forming an acyl chloride, which is more reactive.[1] This is then subjected to further reaction to form the acetyl group.
-
Acyl Chloride Formation: In a fume hood, combine 3-hydroxy-1-adamantanecarboxylic acid (II) (5.0 g, 0.026 mol) with thionyl chloride (20 mL).[1] Equip the flask with a reflux condenser and a gas trap for HCl and SO₂ vapors.
-
Reaction: Heat the mixture to reflux and stir for 6 hours.[1] The solid will dissolve as it converts to the acyl chloride.
-
Solvent Removal: After cooling, remove the excess thionyl chloride under reduced pressure. This step is critical and should be performed with care. The residue is 3-hydroxy-1-adamantane carbonyl chloride.
-
One-Pot Conversion: Add petroleum ether (20 mL) to the residue. This solution is then used directly in a subsequent reaction sequence (e.g., with a malonic ester followed by hydrolysis and decarboxylation) to yield 1-acetyl-3-hydroxyadamantane (III).[1][2]
-
Purification: After the reaction sequence is complete, the product is isolated via extraction and purified by crystallization or column chromatography.
Step III: Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (IV)
-
Causality: Potassium permanganate is a powerful oxidizing agent that cleaves the C-C bond between the carbonyl and methyl groups of the acetyl moiety, oxidizing the methyl group to a carboxylic acid. The reaction is performed in a basic solution to maintain the permanganate's oxidative power and to deprotonate the final product, forming a soluble salt.
-
Reaction Setup: Prepare a 3% aqueous solution of potassium hydroxide (100 mL) in a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Substrate Addition: Dissolve 1-acetyl-3-hydroxyadamantane (III) (5.0 g) in tert-butanol (10 mL) and add it to the KOH solution.[1] Warm the mixture to 35°C.
-
Oxidant Addition: Add solid potassium permanganate (8.60 g) portion-wise over a period of one hour, ensuring the reaction temperature does not exceed 40°C.[1] An exothermic reaction will occur, and the solution will turn dark brown due to the formation of manganese dioxide (MnO₂).
-
Reaction: After the addition is complete, continue stirring the mixture at 40°C for an additional 5 hours.[1] Monitor the reaction by TLC.
-
Quenching: Cool the mixture in an ice bath. Quench the excess permanganate by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only a brown precipitate of MnO₂ remains.
-
Isolation: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with a small amount of hot water.
-
Acidification and Extraction: Combine the filtrate and washings. Cool the clear filtrate in an ice bath and acidify to pH 2 with concentrated HCl.[1] A white solid, the desired product, should precipitate. Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Final Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be crystallized from an ethyl acetate/n-heptane mixture to afford pure 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (IV) as a white solid.[1] The expected yield for this step is approximately 86%.[1]
Characterization of Final Product
The identity and purity of the synthesized 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (IV) should be confirmed by standard analytical techniques.
| Analysis Method | Expected Result[1] |
| Appearance | White crystalline solid |
| Melting Point (Mp) | 162-163 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 3.32 (br s, 1H, -OH), 2.16 (s, 2H), 1.74-1.42 (m, 12H) |
| IR (KBr, cm⁻¹) | 3401 (O-H), 2932, 2861 (C-H), 1713 (C=O, acid), 1689 (C=O, ketone) |
| ESI-MS (m/z) | 223 [M-H]⁻ |
Conclusion
This application note details a reliable and optimized three-step synthesis for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. The protocol avoids harsh conditions and toxic reagents associated with alternative routes, offering a practical solution for laboratory-scale and potential scale-up production. The overall yield is favorable, and the procedure provides a high-purity product essential for the advancement of pharmaceutical research and development, particularly in the synthesis of antidiabetic agents like Saxagliptin.
References
- A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization. (2017). International Journal of Pharmaceutical Sciences and Research.
- Augeri, D. J., et al. (2005). Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. (2015). ResearchGate. [Link]
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate. [Link]
Sources
Application Notes & Protocols for the Large-Scale and Industrial Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale and industrial synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a key intermediate in the manufacturing of various pharmaceuticals. The protocols detailed herein are designed for scalability, safety, and efficiency, drawing from established and patented methodologies. This guide emphasizes a robust and cost-effective synthetic route involving the permanganate-mediated oxidation of 1-acetyl-3-hydroxyadamantane. The causality behind experimental choices, self-validating system protocols, and in-depth technical insights are provided to ensure reproducibility and high-quality outcomes.
Introduction: The Significance of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique, rigid, and lipophilic cage structure.[1] This tricyclic hydrocarbon scaffold can enhance the pharmacokinetic properties of drug molecules, such as improving their metabolic stability and bioavailability.[2] 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (CAS No. 709031-28-7) is a crucial building block in the synthesis of several modern therapeutics. Notably, it is a key intermediate for Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[3][4] The growing demand for such pharmaceuticals necessitates a scalable, economical, and reliable synthetic process for this vital intermediate.
This application note focuses on a highly advantageous and industrially amenable process: the liquid-phase oxidation of 1-acetyl-3-hydroxyadamantane using a permanganate oxidant.[5] This method is favored for its straightforward nature, avoiding a long series of synthetic steps and being readily scalable for cost-effective industrial production.[5]
Strategic Overview of the Synthetic Pathway
The selected synthetic route is a two-step process, starting from the commercially available 3-hydroxy-1-adamantanecarboxylic acid. The overall strategy is designed for process robustness and high throughput.
Workflow of the Synthesis:
Caption: Overall workflow for the synthesis of the target compound.
The first step involves the conversion of 3-hydroxy-1-adamantanecarboxylic acid to 1-acetyl-3-hydroxyadamantane. This is efficiently achieved through a "one-pot" method that combines acylation, condensation, and decarboxylation, thereby minimizing intermediate isolation and improving overall yield.[3][4] The second and final step is the core of this industrial process: the liquid-phase oxidation of the acetyl group in 1-acetyl-3-hydroxyadamantane to an α-keto acid using a permanganate salt.[5] This oxidation is highly selective and can be performed in an aqueous medium, which is advantageous from both a safety and environmental perspective.
Detailed Experimental Protocols
Part A: Synthesis of 1-Acetyl-3-hydroxyadamantane
This protocol is adapted from established one-pot procedures for the synthesis of the key intermediate, 1-acetyl-3-hydroxyadamantane.[3][4]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 1-acetyl-3-hydroxyadamantane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| 3-Hydroxy-1-adamantanecarboxylic acid | 196.24 | ≥98% | Starting Material |
| Thionyl chloride (SOCl₂) | 118.97 | ≥99% | Used in excess |
| Diethyl malonate | 160.17 | ≥99% | |
| Sodium metal | 22.99 | ≥99% | |
| Ethanol | 46.07 | Anhydrous | |
| Acetic Acid | 60.05 | Glacial | |
| Sulfuric Acid (H₂SO₄) | 98.08 | 98% | |
| Diethyl ether | 74.12 | Anhydrous | For extraction |
| Sodium bicarbonate (NaHCO₃) | 84.01 | Saturated solution | For neutralization |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying |
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a suitably sized reactor equipped with a reflux condenser and a gas scrubber, add 3-hydroxy-1-adamantanecarboxylic acid (1.0 eq) and thionyl chloride (3.0 eq). The reaction is stirred at reflux for 4-6 hours until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure.
-
Malonic Ester Condensation: In a separate reactor, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.2 eq) to anhydrous ethanol under an inert atmosphere. To this solution, add diethyl malonate (2.2 eq) dropwise while maintaining the temperature below 10°C. The previously prepared acyl chloride is then dissolved in an anhydrous solvent (e.g., diethyl ether) and added slowly to the sodium diethyl malonate solution. The reaction mixture is stirred at room temperature for 12-16 hours.
-
Hydrolysis and Decarboxylation: The reaction mixture from the previous step is concentrated under reduced pressure. A mixture of acetic acid, water, and concentrated sulfuric acid (e.g., in a 5:5:1 ratio) is added. The mixture is heated to reflux for 8-12 hours to facilitate hydrolysis and decarboxylation.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution until neutral, then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 1-acetyl-3-hydroxyadamantane, which can be purified by crystallization.
Part B: Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
This protocol details the permanganate-mediated oxidation of 1-acetyl-3-hydroxyadamantane, a method proven to be efficient and scalable.[5]
Reaction Scheme:
Caption: Reaction scheme for the oxidation of 1-acetyl-3-hydroxyadamantane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| 1-Acetyl-3-hydroxyadamantane | 194.28 | ≥98% | Starting Material from Part A |
| Sodium Permanganate (NaMnO₄) | 141.93 | 40% solution | Or Potassium Permanganate (KMnO₄) |
| Sodium Hydroxide (NaOH) | 40.00 | 10% solution | To maintain basic pH |
| tert-Butanol | 74.12 | Co-solvent | |
| Isopropanol | 60.10 | For quenching | |
| Hydrochloric Acid (HCl) | 36.46 | Concentrated | For acidification |
| Ethyl acetate | 88.11 | For extraction | |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying | |
| Celite | N/A | For filtration |
Step-by-Step Protocol:
-
Reaction Setup: To a reactor, charge water, 10% sodium hydroxide solution, and a 40% sodium permanganate solution (approximately 2.0-2.5 eq of permanganate per eq of starting material). Warm the contents to 30°C.
-
Substrate Addition: Prepare a solution of 1-acetyl-3-hydroxyadamantane (1.0 eq) in tert-butanol. Add this solution to the permanganate solution over a period of 30-60 minutes, carefully controlling the temperature between 30°C and 40°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 30-35°C for an additional 3-5 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Quenching and Filtration: Once the reaction is complete, quench the excess permanganate by adding isopropanol. The resulting manganese dioxide precipitate is removed by filtration through a pad of Celite. The filter cake is washed with water.
-
Work-up and Isolation: The filtrate is extracted with ethyl acetate to remove any unreacted starting material and non-polar impurities; these extracts are discarded. The aqueous filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Product Extraction and Purification: The acidified aqueous layer is extracted with ethyl acetate (2-3 times). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid as a white solid. Further purification can be achieved by recrystallization.
Process Parameters and Expected Yields:
| Parameter | Part A: 1-Acetyl-3-hydroxyadamantane | Part B: Final Product |
| Typical Scale | 1-10 kg | 1-10 kg |
| Reaction Temperature | Reflux | 30-40°C |
| Reaction Time | 24-36 hours (total) | 4-6 hours |
| Key Reagents | SOCl₂, Diethyl malonate | Sodium or Potassium Permanganate |
| Solvent System | Ethanol, Diethyl ether | Water, tert-Butanol |
| Typical Yield | 70-80% | 75-85%[5] |
| Purity (post-cryst.) | >98% | >99% |
Safety and Handling Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Sodium metal is highly reactive with water and alcohols. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Permanganate solutions are strong oxidizing agents. Contact with organic materials should be avoided to prevent fire or explosion.
-
The oxidation reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the industrial production of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. By utilizing a one-pot conversion to the key intermediate, 1-acetyl-3-hydroxyadamantane, followed by a robust permanganate-mediated oxidation, this process offers high yields and purity while being economically viable. The provided protocols and operational parameters serve as a comprehensive guide for researchers and professionals in the field of drug development and manufacturing.
References
- Title: Synthesis process for 2-(3-hydroxy-1-adamantyl)
-
Title: The Synthesis and Applications of Adamantane Derivatives: Featuring 1-Adamantanemethylamine Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: SciSpace by Typeset URL: [Link]
-
Title: Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin Source: ResearchGate URL: [Link]
-
Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization Source: ResearchGate URL: [Link]
-
Title: An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization Source: ResearchGate URL: [Link]
Sources
Application Note: High-Purity Recovery of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid via Two-Solvent Recrystallization
Abstract
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a pivotal intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin, which is used in the management of type 2 diabetes mellitus.[1] The stringent purity requirements for pharmaceutical intermediates necessitate robust and scalable purification methods. This application note provides a detailed protocol for the purification of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid using a two-solvent recrystallization technique. We delve into the underlying chemical principles, strategic solvent selection, a step-by-step experimental workflow, and rigorous post-purification analytical validation to ensure the final product meets the high-purity standards required for drug development.
The Foundational Principle: Recrystallization for Purification
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] Its efficacy is rooted in the principle of differential solubility: the solubility of most solids in a given solvent increases significantly with temperature.[3][4]
The process involves dissolving the impure, or "crude," solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The key to purification lies in the highly ordered structure of a crystal lattice. Molecules of the target compound will selectively incorporate into the growing crystal lattice, while impurity molecules, which do not fit properly, are excluded and remain dissolved in the surrounding solvent (the "mother liquor").[2][5]
A successful recrystallization is therefore a carefully controlled process of phase transition designed to maximize the recovery of the pure compound while leaving impurities behind in the solution.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[4] For 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, which possesses a polar hydroxyl (-OH) and carboxylic acid (-COOH) group, along with a nonpolar adamantane cage, a single solvent may not provide the optimal solubility profile. A two-solvent system is often ideal in such cases.
A two-solvent system employs:
-
Solvent 1 (Primary Solvent): A solvent in which the target compound is highly soluble, even at room temperature.
-
Solvent 2 (Anti-Solvent): A solvent in which the target compound is poorly soluble at all temperatures. These two solvents must be fully miscible with each other.[5]
The strategy involves dissolving the crude compound in a minimal amount of the hot primary solvent and then slowly adding the anti-solvent until the solution becomes faintly cloudy (the saturation point). This controlled shift in the solvent polarity induces crystallization upon cooling. Based on literature precedent for this specific compound, an effective system is Ethyl Acetate (primary solvent) and N-Heptane (anti-solvent).[1]
Solvent Screening Protocol
Before proceeding to a large-scale purification, it is prudent to perform small-scale solubility tests to confirm the chosen solvent system or to identify a new one.
Table 1: Candidate Solvents for Recrystallization
| Solvent Role | Solvent Name | Boiling Point (°C) | Polarity Index | Rationale |
|---|---|---|---|---|
| Primary | Ethyl Acetate | 77.1 | 4.4 | Moderate polarity, good solubilizer for polar functional groups. Proven effective.[1] |
| Primary | Acetone | 56.0 | 5.1 | Highly polar, effective at dissolving polar compounds. |
| Primary | Tetrahydrofuran (THF) | 66.0 | 4.0 | Good general-purpose solvent with moderate polarity. |
| Anti-Solvent | N-Heptane | 98.4 | 0.1 | Nonpolar, effective at reducing solubility of polar compounds. Proven effective.[1] |
| Anti-Solvent | Hexane | 69.0 | 0.1 | Nonpolar, common anti-solvent. |
| Anti-Solvent | Toluene | 110.6 | 2.4 | Aromatic, can be effective but higher boiling point requires attention. |
Caption: Logic diagram for solvent selection.
Detailed Recrystallization Protocol: Ethyl Acetate & N-Heptane System
This protocol assumes a starting quantity of 10 grams of crude 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. Quantities should be scaled proportionally.
Materials and Equipment:
-
Crude 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
-
Ethyl Acetate (ACS Grade or higher)
-
N-Heptane (ACS Grade or higher)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper (sized for Buchner funnel)
-
Vacuum source
-
Spatulas and glass stirring rod
-
Watch glass
-
Drying oven or vacuum desiccator
Experimental Workflow
Caption: Step-by-step experimental workflow for two-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place 10 g of the crude solid into a 250 mL Erlenmeyer flask with a magnetic stir bar. On a hot plate in a fume hood, bring approximately 100 mL of ethyl acetate to a gentle boil in a separate flask.
-
Saturated Solution Preparation: While stirring the crude solid, add the hot ethyl acetate portion-wise until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[5]
-
Hot Filtration (Conditional): If any insoluble particulate matter is observed in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Inducing Crystallization: Transfer the hot, clear solution to a 500 mL Erlenmeyer flask. While stirring, slowly add n-heptane dropwise. Continue adding until the solution becomes faintly and persistently cloudy. This indicates the solution is now supersaturated.
-
Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and render the solution clear again. This ensures that crystallization begins from a perfectly saturated state, not a suspension.
-
Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rushing this step by immediate ice-cooling can trap impurities within a rapidly formed crystal lattice.[5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Crystal Collection: Set up a Buchner funnel with filter paper on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold n-heptane. Swirl the cold crystalline slurry and pour it into the funnel under vacuum.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion (approx. 10-15 mL) of ice-cold n-heptane to rinse away any residual mother liquor containing impurities.
-
Drying: Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Post-Purification Analysis: A Self-Validating System
The success of the purification must be confirmed with analytical data. Comparing data from before and after the recrystallization provides quantitative validation of impurity removal.
Table 2: Analytical QC Parameters for Purity Validation
| Analysis Method | Pre-Recrystallization (Crude) | Post-Recrystallization (Expected) | Purpose |
|---|---|---|---|
| Appearance | Off-white to yellowish solid | White crystalline solid | Visual indicator of impurity removal. |
| Melting Point | Broad range, e.g., 155-161 °C | Sharp range, e.g., 162-164 °C[1] | Impurities depress and broaden the melting point. A sharp range indicates high purity. |
| HPLC Purity | Main peak + multiple impurity peaks | Single main peak >99.5% area | Quantifies purity and confirms removal of soluble impurities. RP-HPLC is highly effective for adamantane derivatives.[6] |
| ¹H NMR | Characteristic peaks + small impurity signals or solvent residue | Clean spectrum matching the known structure.[1] No residual ethyl acetate or heptane. | Confirms chemical identity and absence of residual solvents. |
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling a solution that is too highly supersaturated or contains certain impurities. Solution: Re-heat the solution to dissolve the oil, add more of the primary solvent (ethyl acetate), and allow it to cool even more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Solution: Gently heat the solution to boil off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[5]
-
Low Recovery: This can result from using too much solvent during the dissolution step or from insufficient cooling. Ensure the minimum amount of hot solvent is used and the solution is thoroughly chilled in an ice bath.
References
- Vertex AI Search. (n.d.). Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Characterization of Adamantane Derivatives.
- Wired Chemist. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LibreTexts Chemistry. (n.d.). Recrystallization - Single Solvent.
- Pak. J. Pharm. Sci. (2017). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization.
- ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives.
- Echemi. (n.d.). 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid RC00304.
Sources
Application Note: A Validated HPLC Method for the Quantification of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Abstract
This application note describes a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a key chemical intermediate. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been developed to provide high sensitivity, specificity, and throughput, making it suitable for quality control and research applications. All validation procedures are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and integrity of the generated data.[1][2][3]
Introduction
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a critical intermediate in the synthesis of various pharmaceutical compounds.[4][5][6] Its purity and concentration must be precisely controlled to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This necessitates a reliable and validated analytical method for its quantification.
The molecule's structure, featuring a bulky, nonpolar adamantane cage and polar functional groups (hydroxyl, carboxylic acid, and α-keto), presents a unique challenge for chromatographic separation.[7] Reversed-phase HPLC is the technique of choice, as it effectively separates compounds based on their hydrophobicity.[8] This note provides a comprehensive guide, from the rationale behind the method development to a step-by-step protocol for analysis and validation.
Chromatographic Principle & Method Rationale
The separation is based on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.[8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen due to the significant hydrophobic character of the adamantane moiety. This provides strong retention, allowing for effective separation from polar impurities.
-
Mobile Phase Composition:
-
Aqueous Component: A phosphate buffer is used to maintain a constant pH. The analyte is an α-keto acid, and controlling the pH is critical. By setting the pH to approximately 2.5, which is well below the estimated pKa of the carboxylic acid group, the molecule remains in its neutral, protonated form. This suppresses ionization, leading to consistent retention and improved peak symmetry.[9]
-
Organic Modifier: Acetonitrile is selected as the organic solvent due to its low UV cutoff, miscibility with water, and ability to provide sharp, well-resolved peaks. An isocratic elution is employed for simplicity and robustness.
-
-
Detection: The α-keto acid chromophore allows for sensitive detection using a UV-Vis spectrophotometer. A photodiode array (PDA) detector is recommended during method development to determine the optimal wavelength (λmax), which is typically around 210 nm for such structures. For routine analysis, a standard UV detector set at this wavelength is sufficient.
Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to the final validated result.
Caption: High-level workflow for HPLC analysis and validation.
Materials and Methods
Reagents and Materials
-
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid Reference Standard (Purity ≥99.5%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm Membrane Filters
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and DAD/UV detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent. |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 2.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Detailed Protocols
Mobile Phase Preparation (1 L)
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 600 mL of HPLC grade water.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Add 400 mL of acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.
Sample Preparation
-
Accurately weigh a sample amount expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test (SST).
-
If SST passes, proceed with the analysis. The sequence should be: Blank (mobile phase), five replicate injections of a working standard (e.g., 100 µg/mL), calibration standards, and then the sample solutions.
System Suitability and Method Validation
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified.[10] This is done by injecting a working standard (e.g., 100 µg/mL) five times and evaluating the following parameters.[11][12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[11] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce sharp peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[11] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump and mobile phase composition. |
If the system fails SST, the cause must be investigated and rectified before proceeding with sample analysis.[12][13]
Method Validation Protocol (ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for its intended purpose.[1][3][14] The following parameters should be assessed.
| Validation Parameter | Description & Protocol | Acceptance Criteria |
| Specificity | Analyze a blank, a placebo (if applicable), the reference standard, and a sample. | The analyte peak should be well-resolved from any other peaks at the retention time of interest. No interfering peaks in the blank/placebo. |
| Linearity | Analyze at least five concentration levels (e.g., 50% to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically 80% to 120% of the test concentration. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability parameters must still be met. The results should not be significantly affected by the minor variations. |
Data Analysis and Calculation
The concentration of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid in the sample is determined using an external standard calibration curve. The peak area of the analyte is plotted against its concentration for the prepared standards. A linear regression analysis is performed to obtain the equation of the line (y = mx + c).
The concentration of the analyte in the sample solution (C_sample) is calculated using the following formula:
C_sample (µg/mL) = (Peak Area_sample - y-intercept) / slope
The final amount of the analyte in the original sample material is then calculated as follows:
% Assay = (C_sample × Dilution Factor × Volume) / (Weight_sample × 10000)
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. The comprehensive protocol and validation guidelines ensure that the method is compliant with international regulatory standards and is suitable for routine use in quality control and research environments.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 1
-
Mahar, K.P., et al. (2013). HPLC Determination of alpha-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. Pakistan Journal of Analytical and Environmental Chemistry, 14(1), 16-25.
-
Mahar, K.P., et al. (2013). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. ResearchGate. 15
-
Pharmaguideline. System Suitability in HPLC Analysis. 10
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry. 16
-
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. 11
-
SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. 12
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. 17
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. 2
-
ICH Q2 Analytical Method Validation. SlideShare. 3
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 14
-
System Suitability Test in HPLC – Fully Explained with Example. (2025). YouTube. 13
-
Reversed-phase chromatography. Wikipedia. 8
-
Quality Guidelines. ICH. 18
-
Polar Compounds. SIELC Technologies. 9
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). RSC Publishing. 19
-
For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. MicroSolv Technology Corporation. 20
-
(3-Hydroxyadamantan-1-yl)(oxo)acetic acid. Chemsrc. 21
-
A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. (2012). Taylor & Francis Online. 22
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. 23
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. 24
-
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. Echemi. 7
-
2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid CAS 709031-28-7. Home Sunshine Pharma. 4
-
2-((3-Hydroxyadamantan-1-yl)amino)acetic acid. PubChem. 25
-
2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. gsrs.
-
2-(Adamantan-1-ylamino)-2-oxoacetic acid. Sigma-Aldrich. 26
-
An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. (2019). ResearchGate. 5
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate. 6
-
MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. (2020). cipac.org. 27
-
Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. ResearchGate. 28
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid CAS 709031-28-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. youtube.com [youtube.com]
- 14. starodub.nl [starodub.nl]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 21. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]
- 22. tandfonline.com [tandfonline.com]
- 23. hplc.eu [hplc.eu]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. 2-((3-Hydroxyadamantan-1-yl)amino)acetic acid | C12H19NO3 | CID 60198109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 2-(Adamantan-1-ylamino)-2-oxoacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 27. cipac.org [cipac.org]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes & Protocols: The Strategic Use of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: The Central Role of DPP-4 Inhibition and the Adamantane Scaffold
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function involves the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut following food intake and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[1][2][3] By cleaving these peptides, DPP-4 curtails their insulinotropic effects.
The development of DPP-4 inhibitors, colloquially known as "gliptins," represents a major therapeutic advance for the management of type 2 diabetes mellitus (T2DM).[4][5][6] These agents function by inhibiting the DPP-4 enzyme, thereby increasing the circulating levels of active GLP-1 and GIP.[3][7][8] This mechanism enhances the body's innate ability to control blood glucose levels with a low intrinsic risk of hypoglycemia, as the effect is glucose-dependent.[7][8][9]
Within the gliptin class, several molecules incorporate a rigid, lipophilic adamantane moiety. This three-dimensional cage-like structure is a privileged scaffold in medicinal chemistry, often utilized to enhance binding affinity and improve pharmacokinetic profiles. In DPP-4 inhibitors like Saxagliptin and Vildagliptin, the adamantane group fits snugly into a hydrophobic pocket of the DPP-4 active site, contributing significantly to their potency and selectivity.[5][10][11] The key intermediate, 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid , is a cornerstone for the synthesis of these vital therapeutic agents, particularly Saxagliptin.[12][13][14]
Mechanism of DPP-4 Inhibition
The following diagram illustrates the physiological pathway targeted by DPP-4 inhibitors.
Caption: Mechanism of Action for DPP-4 Inhibitors.
Synthetic Strategy: From Adamantane Precursors to a Chiral Amino Acid
The primary application of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is its role as a direct precursor to (S)-N-Boc-3-hydroxyadamantylglycine. This chiral amino acid derivative is the key side-chain intermediate required for the total synthesis of Saxagliptin.[13] The overall synthetic workflow involves two major phases:
-
Phase 1: Synthesis of the Keto-Acid Intermediate. The initial challenge is the efficient and scalable preparation of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid itself. Common industrial routes start from readily available 1-adamantanecarboxylic acid.[12][13][14] A typical sequence involves converting the carboxylic acid to an acetyl derivative (e.g., 3-hydroxy-1-acetyladamantane), which is then subjected to strong oxidation to yield the target α-keto acid.[13][14] The choice of potassium permanganate (KMnO₄) as the oxidant is common due to its efficacy and cost-effectiveness, though reaction conditions must be carefully controlled to prevent over-oxidation and ensure hydroxylation at the tertiary carbon.[12][13][14]
-
Phase 2: Asymmetric Synthesis of the Chiral Amino Acid. This is the most critical phase, where the chirality of the final drug is established. The conversion of the α-keto acid to the desired (S)-amino acid is achieved via asymmetric reductive amination. Two dominant methodologies are employed in the industry:
-
Biocatalytic Reductive Amination: This modern approach utilizes engineered enzymes, such as phenylalanine dehydrogenase (PDH) mutants, to catalyze the conversion with high enantioselectivity (>99% ee), often eliminating the need for further resolution.[15] While highly efficient, the cost and availability of the specific enzyme can be a consideration.
-
Chemical Synthesis and Chiral Resolution: A more classical and robust method involves the synthesis of a racemic mixture of the amino acid, followed by resolution.[15][16][17] The racemic amino acid is first protected (e.g., with a Boc group) and then treated with a chiral resolving agent, such as quinidine or quinine, to form a pair of diastereomeric salts.[15] These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[16][17][] The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiomerically pure amino acid.
-
The following protocols will detail a robust, field-proven chemical synthesis and resolution pathway suitable for laboratory and scale-up operations.
Overall Synthetic Workflow
Caption: Synthetic pathway to a key Saxagliptin intermediate.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Potassium permanganate is a strong oxidizer; handle with care and avoid contact with combustible materials.
Protocol 1: Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (4)
This protocol outlines the oxidation of 3-hydroxy-1-acetyladamantane (3), which can be prepared from 1-adamantanecarboxylic acid (1) via 3-hydroxy-1-adamantanecarboxylic acid (2) as described in the literature.[13][14]
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Hydroxy-1-acetyladamantane (3) | 194.28 | 10.0 g | 51.5 | Starting Material |
| Potassium Permanganate (KMnO₄) | 158.03 | 24.4 g | 154.5 | Oxidizing Agent |
| Sodium Hydroxide (NaOH) | 40.00 | 6.2 g | 155.0 | Base |
| Tert-Butyl Alcohol (t-BuOH) | 74.12 | 100 mL | - | Solvent |
| Water (H₂O) | 18.02 | 150 mL | - | Solvent |
| Sodium Sulfite (Na₂SO₃) | 126.04 | As needed | - | Quenching Agent |
| Hydrochloric Acid (HCl), 6M | 36.46 | As needed | - | Acidification |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - | Extraction Solvent |
| Brine | - | 50 mL | - | Washing Agent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | As needed | - | Drying Agent |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3-hydroxy-1-acetyladamantane (10.0 g, 51.5 mmol), tert-butyl alcohol (100 mL), and water (50 mL). Stir until the starting material is fully dissolved.
-
Addition of Base: Add sodium hydroxide (6.2 g, 155.0 mmol) to the solution and stir until it dissolves completely.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (24.4 g, 154.5 mmol) in water (100 mL).
-
Oxidation: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add the potassium permanganate solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The slow, cold addition is critical to prevent runaway exothermic reactions and minimize side product formation from over-oxidation. The basic condition facilitates the oxidation process.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material. The mixture will form a dark brown precipitate of manganese dioxide (MnO₂).
-
Quenching: Cool the reaction mixture back to 10 °C. Carefully quench the excess KMnO₄ by slowly adding solid sodium sulfite until the purple color disappears and the mixture becomes a clear solution with a brown precipitate.
-
Work-up: Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with water. Combine the filtrates.
-
Acidification & Extraction: Transfer the filtrate to a separatory funnel and cool it in an ice bath. Slowly acidify the aqueous solution to pH 1-2 with 6M HCl. The product will precipitate as a white solid. Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid as a white crystalline solid.
-
Expected Yield: ~60-70%.[13]
-
Protocol 2: Synthesis and Resolution of (S)-N-Boc-3-hydroxyadamantylglycine (7)
This protocol details the synthesis of the racemic N-Boc protected amino acid followed by classical resolution.[15]
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| Part A: Racemic Synthesis | ||||
| Keto-acid (4) from Protocol 1 | 224.25 | 5.0 g | 22.3 | Starting Material |
| Ammonium Acetate | 77.08 | 17.2 g | 223.0 | Ammonia Source |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 g | 23.4 | Reducing Agent |
| Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 5.3 g | 24.5 | Protecting Group |
| Dioxane / Water | - | 100 mL (1:1) | - | Solvent |
| Part B: Chiral Resolution | ||||
| Racemic N-Boc Amino Acid (6) | 325.40 | 5.0 g | 15.4 | Substrate |
| Quinidine | 324.42 | 5.0 g | 15.4 | Resolving Agent |
| Acetonitrile (MeCN) | 41.05 | 150 mL | - | Crystallization Solvent |
Procedure - Part A: Synthesis of Racemic N-Boc-3-hydroxyadamantylglycine (6)
-
Reductive Amination: In a 250 mL flask, dissolve the keto-acid (4) (5.0 g, 22.3 mmol) and ammonium acetate (17.2 g, 223.0 mmol) in methanol (100 mL). Stir for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 g, 23.4 mmol) portion-wise over 15 minutes. Stir the reaction at room temperature for 24 hours.
-
Causality Note: Ammonium acetate provides the ammonia source in equilibrium, forming an imine intermediate with the keto group. NaBH₃CN is a mild reducing agent selective for the imine over the ketone, driving the reaction towards the amino acid product.
-
-
Boc Protection: Quench the reaction by adding 50 mL of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add a 1:1 mixture of dioxane and water (100 mL) followed by Boc₂O (5.3 g, 24.5 mmol). Adjust the pH to 9-10 with 2M NaOH and stir vigorously for 6 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the racemic product (6) as a white solid.
Procedure - Part B: Chiral Resolution of (S)-enantiomer (7)
-
Salt Formation: Dissolve the racemic N-Boc amino acid (6) (5.0 g, 15.4 mmol) and quinidine (5.0 g, 15.4 mmol) in hot acetonitrile (approx. 150 mL) with heating and stirring until a clear solution is formed.
-
Causality Note: The acidic drug and the chiral base form two diastereomeric salts. Quinidine is often selective in forming a less soluble salt with the desired (S)-amino acid enantiomer.
-
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. A crystalline precipitate (the less soluble diastereomeric salt) will form.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetonitrile. The enantiomeric excess of the salt can be checked at this stage by chiral HPLC if desired. A second recrystallization may be necessary to achieve high diastereomeric purity.
-
Liberation of the (S)-Amino Acid: Suspend the purified diastereomeric salt in a mixture of ethyl acetate (100 mL) and water (100 mL). Acidify the mixture to pH 2 with 1M HCl with vigorous stirring. This breaks the salt, protonating the amino acid and the quinidine.
-
Extraction: Separate the layers. The desired (S)-N-Boc-3-hydroxyadamantylglycine (7) will be in the organic layer. Extract the aqueous layer again with ethyl acetate (50 mL).
-
Final Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically pure (S)-N-Boc-3-hydroxyadamantylglycine (7).
References
-
Ahren, B. (2008). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. ResearchGate. Available at: [Link][7]
- Arote, R. B., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry.
-
Chen, Y., et al. (2011). An efficient synthesis of Vildagliptin intermediates. Der Pharma Chemica. Available at: [Link]
-
Deacon, C. F., & Holst, J. J. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. Semantic Scholar. Available at: [Link][9]
-
Duan, X. (2024). Advancement of Chiral Resolution and Separations: Techniques and Applications. Highlights in Science, Engineering and Technology. Available at: [Link]
-
He, Y. L. (2007). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed. Available at: [Link][8]
- Li, J. K., et al. (2015). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. Chinese Journal of New Drugs.
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate. Available at: [Link][13][14]
-
Liu, Z., et al. (2015). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. ResearchGate. Available at: [Link]
-
My Endo Consult. DPP4 Inhibitor Mechanism of Action. Available at: [Link]
-
Pratley, R. E., & Salsali, A. (2009). Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. PubMed Central (PMC). Available at: [Link][3]
-
Sharma, P., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). Available at: [Link][1]
-
My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. Retrieved from [Link][2]
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate. Available at: [Link][14]
-
Hanson, R. L., et al. (2015). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. ResearchGate. Available at: [Link][15]
- Various Authors. (n.d.). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. Google Patents.
-
Various Authors. (n.d.). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. University of Nottingham - UK. Available at: [Link]
-
Paramonova, M. P., et al. (2020). New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. ResearchGate. Available at: [Link][10]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link][16]
-
Christopher, R., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PubMed Central (PMC). Available at: [Link][4]
-
Barnett, A. H. (2006). DPP-4 inhibitors and their potential role in the management of type 2 diabetes. PubMed. Available at: [Link][5]
- Various Authors. (n.d.). New process and intermediates for the synthesis of vildagliptin. Google Patents.
-
Various Authors. (n.d.). VILDAGLIPTIN. New Drug Approvals. Retrieved from [Link]
-
Shubrook, J. H., et al. (2009). Exploration of the DPP-4 inhibitors with a focus on saxagliptin. PubMed. Available at: [Link][11]
- Various Authors. (n.d.). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. Google Patents.
-
Thomas, S. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Various Authors. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate. Available at: [Link]
-
Belas, M., et al. (2009). Chiral Drugs: An Overview. PubMed Central (PMC). Available at: [Link][17]
-
Various Authors. (2012). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate. Available at: [Link]
-
Tahrani, A. A., et al. (2010). DPP-4 inhibitors in clinical practice. PubMed. Available at: [Link][6]
Sources
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP-4 inhibitors and their potential role in the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPP-4 inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of the DPP-4 inhibitors with a focus on saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Derivatization of the Tertiary Hydroxyl Group in 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Abstract: This technical guide provides a comprehensive overview of methodologies for the chemical derivatization of the tertiary hydroxyl group on the 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid scaffold. This molecule is a critical building block in pharmaceutical synthesis, notably as a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.[1][2] The sterically hindered, tertiary nature of the adamantane hydroxyl group presents significant challenges for standard chemical transformations, necessitating specialized protocols. This document details robust and validated methods for esterification and etherification, explains the rationale behind procedural choices, and provides step-by-step protocols suitable for researchers in medicinal chemistry and drug development.
Introduction: The Synthetic Challenge
The adamantane cage, with its rigid, strain-free, and lipophilic structure, is a privileged scaffold in drug design.[3] The molecule 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid combines this scaffold with key functional groups. However, the tertiary alcohol at the C3 bridgehead position is notoriously unreactive towards many standard derivatization procedures. Its steric bulk hinders the approach of reagents, and its tertiary nature makes it susceptible to elimination side reactions under acidic conditions, rendering classical Fischer esterification ineffective.[4][5]
Therefore, successful derivatization requires strategies that either enhance the nucleophilicity of the hydroxyl group or employ highly reactive electrophiles under conditions that circumvent elimination pathways. This guide focuses on two primary classes of derivatives: esters , often used to create prodrugs or modify solubility, and ethers , commonly installed as stable protecting groups for subsequent synthetic steps.[6][7]
Esterification of the Adamantane Hydroxyl Group
Esterification of the tertiary hydroxyl group is a valuable strategy for creating prodrugs that can improve the pharmacokinetic profile of a parent molecule. The challenge lies in forming the C-O bond without forcing elimination.
Rationale for Method Selection
Direct acid-catalyzed esterification is not viable. Instead, the most effective methods involve the activation of the acylating agent to create a highly reactive electrophile that can be attacked by the sterically hindered and weakly nucleophilic tertiary alcohol. The use of a nucleophilic catalyst is key to facilitating this transformation.
Protocol 1: Acylation using Acid Anhydride with a Nucleophilic Catalyst
This is a widely applicable and efficient method. An acid anhydride serves as the acylating agent, and a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), acts as an acyl transfer agent, dramatically accelerating the reaction.[8]
Principle: DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself and is readily attacked by the tertiary alcohol to form the desired ester.
Detailed Protocol: Acetylation using Acetic Anhydride and DMAP
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reagent Addition: Add DMAP (0.1–0.2 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.5–2.0 eq). Note: The carboxylic acid moiety will also be acetylated under these conditions, forming a mixed anhydride which will likely hydrolyze back to the carboxylic acid during aqueous workup.
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.
-
Quenching: Upon completion, cool the flask in an ice bath and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl to remove DMAP, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Protocol 2: Coupling Agent-Mediated Esterification
For more sensitive substrates or when using a carboxylic acid as the acylating partner, carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective.[9] This approach, known as the Steglich esterification, also benefits from the addition of DMAP.
Principle: The coupling agent (e.g., EDC) activates a separate carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by the adamantanol hydroxyl group to form the ester.
Detailed Protocol: Esterification using EDC/DMAP
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the desired carboxylic acid (e.g., benzoic acid, 1.2 eq), 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The crude product can be purified by flash chromatography. The urea byproduct derived from EDC is water-soluble and largely removed during the aqueous workup.
Data Summary: Esterification Methods
| Method | Acylating Agent | Catalyst / Reagent | Solvent | Temp. | Typical Yield | Key Advantage |
| Catalytic Acylation | Acid Anhydride | DMAP | DCM, THF | RT | Good–Excellent | High reactivity, simple reagents. |
| Steglich Esterification | Carboxylic Acid | EDC, DMAP | DCM | 0 °C to RT | Good | Broad scope for the acyl group. |
Etherification & Hydroxyl Protection
Converting the hydroxyl group to an ether serves two main purposes: installing a stable functional group to create a new molecular entity or protecting the hydroxyl group to allow for selective reactions at other sites (e.g., the carboxylic acid).[10]
Rationale for Method Selection
Given the steric hindrance, Williamson ether synthesis (alkoxide + alkyl halide) is challenging and prone to elimination. Therefore, preferred methods involve converting the hydroxyl into a better nucleophile or, more commonly, using highly reactive electrophiles like silyl chlorides.
Protocol 1: Silyl Ether Formation (Protection)
Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions (e.g., organometallics, basic conditions), and selective removal using fluoride sources.[7][11]
Principle: The alcohol reacts with a silyl chloride in the presence of a weak, non-nucleophilic base like imidazole. The base activates the alcohol and neutralizes the HCl byproduct.
Detailed Protocol: Formation of a tert-Butyldimethylsilyl (TBS) Ether
-
Preparation: Dissolve 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.1 M concentration in a flame-dried flask under N₂.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor by TLC until the starting material is consumed.
-
Quenching: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then brine to remove DMF and imidazole hydrochloride.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting silyl ether by flash column chromatography.
-
Deprotection: The TBS group can be selectively removed using tetrabutylammonium fluoride (TBAF) in THF.[11]
Protocol 2: Benzyl Ether Formation (Protection)
Benzyl ethers are robust protecting groups, stable to acidic and basic conditions. They are most notably cleaved under neutral conditions via catalytic hydrogenolysis.[12]
Principle: The alcohol is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent alkoxide, which then displaces the bromide from benzyl bromide in an Sₙ2 reaction.
Detailed Protocol: Benzylation using NaH and Benzyl Bromide
CAUTION: Sodium hydride (NaH) is highly reactive and flammable upon contact with water. Handle with extreme care in an inert, dry environment.
-
Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel under N₂, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF. Cool to 0 °C.
-
Alkoxide Formation: Dissolve 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Reagent Addition: Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Gentle heating (reflux) may be required for full conversion.
-
Quenching: Cool the flask to 0 °C and quench the reaction by the extremely cautious, dropwise addition of methanol, followed by water, to destroy any unreacted NaH.
-
Extraction: Dilute with diethyl ether and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection: The benzyl group is typically removed by hydrogenation using H₂ gas and a palladium catalyst (e.g., Pd/C).[10]
Experimental Workflow & Structural Validation
A robust protocol is a self-validating one. Confirmation of successful derivatization is essential and is achieved through standard spectroscopic techniques.
General Derivatization Workflow
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. uwindsor.ca [uwindsor.ca]
Application Note & Protocols: Asymmetric Synthesis of Chiral α-Hydroxy-α-(3-hydroxyadamantan-1-yl)acetic Acid Analogs
Introduction
The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and three-dimensional structure.[1][2] These properties allow adamantane-containing molecules to effectively interact with biological targets, often enhancing pharmacokinetic properties such as absorption and metabolic stability.[1] A prominent class of molecules derived from this scaffold are chiral α-hydroxy acids, which serve as versatile building blocks in the synthesis of complex pharmaceutical agents.
The parent compound, 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, is a key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[3][4] The critical step in transforming this prochiral α-keto acid into the valuable chiral α-hydroxy acid is the stereocontrolled reduction of the ketone functionality. Achieving high enantioselectivity in this step is paramount, as the biological activity of the final drug often resides in a single enantiomer.[5]
This guide provides an in-depth exploration of robust strategies for the asymmetric synthesis of chiral 2-(3-hydroxyadamantan-1-yl)-2-hydroxyacetic acid and its analogs. We will detail three field-proven methodologies: chiral auxiliary-mediated diastereoselective reduction, catalytic asymmetric hydrogenation, and biocatalytic reduction. Each section explains the causal logic behind the chosen approach and provides detailed, actionable protocols for researchers in drug discovery and development.
Synthesis of the Prochiral Precursor: 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Before embarking on asymmetric synthesis, a reliable supply of the prochiral α-keto acid precursor is necessary. Several synthetic routes have been reported, often starting from 1-adamantanecarboxylic acid.[3][4][6] The following protocol consolidates an efficient, multi-step synthesis.
Workflow for Prochiral Precursor Synthesis
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Utilizing 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid as a Starting Material
Introduction: The Adamantane Scaffold in Drug Discovery and the Potential of a Versatile Starting Material
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique structure imparts favorable pharmacokinetic properties to parent molecules, including enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and the ability to orient substituents in a precise three-dimensional space for optimal target engagement.[1][2] Adamantane derivatives have found clinical success in a variety of therapeutic areas, from antiviral agents like amantadine to drugs for managing type 2 diabetes, such as the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin and saxagliptin.[3][4]
This document provides detailed application notes and protocols for the in vitro evaluation of compounds derived from 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. This molecule serves as a key synthetic intermediate, notably in the production of saxagliptin, highlighting its potential as a foundational building block for the development of novel enzyme inhibitors.[5] The presence of a hydroxyl group, a keto group, and a carboxylic acid offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening.
These protocols are designed for researchers, scientists, and drug development professionals to explore the biological activities of derivatives of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, with a primary focus on enzyme inhibition and cellular activity relevant to metabolic diseases.
Rationale for Target Selection: DPP-4 and 11β-HSD1
Given that 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is a precursor to a known DPP-4 inhibitor, this enzyme is a primary target for investigation.[5] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Furthermore, the adamantane scaffold has been identified in inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This enzyme is highly expressed in metabolic tissues like the liver and adipose tissue, where it converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[7]
Therefore, the following protocols will focus on assays to determine the inhibitory activity of derivatives against DPP-4 and 11β-HSD1, alongside a general cytotoxicity assessment to ensure a therapeutic window.
Experimental Workflow Overview
The following diagram illustrates the general workflow for synthesizing and evaluating derivatives of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
Caption: General workflow for the synthesis and in vitro evaluation of compounds derived from 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
Protocol 1: Dipeptidyl Peptidase-4 (DPP-4) Fluorometric Inhibition Assay
This protocol describes a high-throughput compatible fluorometric assay to screen for inhibitors of DPP-4.[8]
Principle
The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). DPP-4 cleaves the Gly-Pro dipeptide from the N-terminus of the substrate, releasing the highly fluorescent AMC, which can be quantified. The presence of a DPP-4 inhibitor will result in a decrease in the rate of AMC release.[9]
Materials
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[9]
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
Positive Control Inhibitor: Sitagliptin[8]
-
Test compounds (derivatives of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a working solution of DPP-4 enzyme in DPP-4 Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of the DPP-4 substrate in a suitable solvent (e.g., DMSO or water) and then dilute to the final working concentration in DPP-4 Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in DPP-4 Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1% DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the following to triplicate wells:
-
Enzyme Control (100% activity): 50 µL of DPP-4 enzyme solution and 25 µL of DPP-4 Assay Buffer (containing the same concentration of solvent as the test compounds).
-
Inhibitor Wells: 50 µL of DPP-4 enzyme solution and 25 µL of the test compound dilution.
-
Positive Control: 50 µL of DPP-4 enzyme solution and 25 µL of the Sitagliptin dilution.
-
Blank (No Enzyme): 75 µL of DPP-4 Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, taking readings every 1-2 minutes. Alternatively, for endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data Summary Table
| Compound | IC₅₀ (µM) |
| Sitagliptin (Positive Control) | Expected value |
| Test Compound 1 | Experimental value |
| Test Compound 2 | Experimental value |
| ... | Experimental value |
Protocol 2: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Cellular Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of 11β-HSD1 reductase activity in intact cells.[6]
Principle
This assay utilizes cells that stably express human 11β-HSD1 (and its cofactor-regenerating enzyme, H6PDH). The cells are incubated with the inactive glucocorticoid, cortisone, and the test compound. The amount of cortisol produced by the cells is then quantified. A reduction in cortisol production indicates inhibition of 11β-HSD1.[6]
Materials
-
HEK-293 cells stably co-expressing human 11β-HSD1 and H6PDH
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Cortisone
-
Positive Control Inhibitor (e.g., Carbenoxolone or a known selective 11β-HSD1 inhibitor)
-
Test compounds
-
Cortisol ELISA kit or LC-MS/MS for cortisol quantification
-
96-well cell culture plates
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture the HEK-293-11β-HSD1/H6PDH cells according to standard protocols.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium and wash the cells once with serum-free medium.
-
Add fresh serum-free medium containing serial dilutions of the test compounds or the positive control. Also, include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 30-60 minutes at 37°C.
-
-
Enzyme Reaction:
-
Add cortisone to all wells to a final concentration that is at or near the Kₘ for the enzyme (e.g., 200 nM).
-
Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C. The incubation time should be optimized to ensure measurable cortisol production without substrate depletion.
-
-
Cortisol Quantification:
-
After incubation, collect the supernatant from each well.
-
Quantify the concentration of cortisol in the supernatant using a cortisol ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the percent inhibition of cortisol production for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value.
11β-HSD1 Inhibition Assay Workflow
Caption: Step-by-step workflow for the cell-based 11β-HSD1 inhibition assay.
Protocol 3: General Cytotoxicity Assessment using MTT Assay
This protocol provides a method for assessing the general cytotoxicity of the synthesized compounds on a relevant cell line (e.g., HepG2, a human liver cell line, or the cell line used in the cell-based assay).[10]
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials
-
Cell line (e.g., HepG2)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader (570 nm)
Step-by-Step Methodology
-
Cell Plating:
-
Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Data Analysis
-
Calculate the percentage of cell viability for each treatment using the formula: % Cell Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot the percent cell viability versus the logarithm of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) value.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of novel compounds synthesized from 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. By focusing on clinically relevant targets such as DPP-4 and 11β-HSD1, researchers can efficiently screen for and identify promising hit compounds for the development of new therapeutics for metabolic diseases. Positive hits from these assays should be further characterized in secondary assays, such as cell-based glucose uptake assays, and their selectivity against other related enzymes should be determined.[5][11] This systematic approach will facilitate the progression of promising candidates into further preclinical development.
References
- Augeri, D. J., et al. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(15), 5025–5037.
-
Haupt, K., et al. (2022). 150-OR: The Use of Luminescent Cell-Based Assays for Studying Insulin and Glucagon Secretion and Activity. Diabetes, 71(Supplement_1). Available from: [Link]
- Odermatt, A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in enzymology, 681, 1-25.
-
Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
- Rajput, S., et al. (2019). In-vitro cell line Models and Assay methods to study the Anti-diabetic Activity. Research Journal of Pharmacy and Technology, 12(11), 5589-5595.
-
Precision For Medicine. Cell-Based Assays and Imaging. Available from: [Link]
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available from: [Link]
-
JoVE. (2022). Video: Cytotoxicity Assays with Zebrafish Cell Lines. Available from: [Link]
- van Meerloo, J., et al. (2011). The MTT assay for measuring cell viability, proliferation and cytotoxicity. Springer Protocols.
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(12), 10043-10086.
- Odermatt, A., & Atanasov, A. G. (2009). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. Biochemical pharmacology, 78(8), 1047–1055.
- Pape, V., et al. (2018). Inhibition of 11β-HSD1 activity in intact cells (A), Inhibition of...
- Toti, K. S., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(11), 2779.
-
GSRS. 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. Available from: [Link]
-
Pharmaffiliates. (2S)-1-((3-Hydroxyadamantan-1-yl)glycyl)-2-methylpyrrolidine-2-carboxamide. Available from: [Link]
Sources
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Common byproducts in the synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid and their removal
Welcome to the technical support center for the synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a key intermediate in the development of various pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on identifying and removing byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid and what are the typical byproducts?
A1: The most prevalent and scalable synthetic route is the oxidation of 1-acetyl-3-hydroxyadamantane using a strong oxidizing agent, typically potassium permanganate (KMnO₄) in an aqueous medium.[1][2][3]
Common Byproducts Include:
-
Unreacted Starting Material: 1-acetyl-3-hydroxyadamantane.
-
Inorganic Salts: Primarily manganese dioxide (MnO₂), which precipitates during the reaction, and salts formed during pH adjustment in the workup (e.g., sodium sulfate).
-
Over-oxidation Products: While the adamantane core is robust, harsh conditions could lead to minor amounts of ring-opened or further oxidized species.
-
Precursor-related Impurities: Impurities from the synthesis of 1-acetyl-3-hydroxyadamantane may carry over.
Troubleshooting Guide
Issue 1: Low Yield of the Final Product
Possible Cause 1: Incomplete Oxidation
-
Explanation: The oxidation of the acetyl group to the α-keto acid requires sufficient oxidizing agent and optimal reaction conditions. An insufficient amount of KMnO₄ or a reaction temperature that is too low can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Monitor the Reaction: Track the disappearance of the starting material, 1-acetyl-3-hydroxyadamantane, using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Oxidant Stoichiometry: Ensure at least the stoichiometric amount of KMnO₄ is used. A slight excess may be necessary to drive the reaction to completion.
-
Control Temperature: Maintain the reaction temperature within the recommended range (e.g., 30-40°C) to ensure a reasonable reaction rate without promoting side reactions.[2]
-
Possible Cause 2: Product Loss During Workup
-
Explanation: The desired product is an acid and its solubility is pH-dependent. Improper pH control during the extraction process can lead to significant product loss in the aqueous phase.
-
Troubleshooting Steps:
-
Precise pH Adjustment: After quenching the reaction, carefully acidify the aqueous solution to a pH of approximately 2 with an acid like concentrated HCl.[1] This ensures the carboxylic acid is in its protonated, less water-soluble form, facilitating extraction into an organic solvent.
-
Thorough Extraction: Use a suitable organic solvent, such as ethyl acetate, and perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous layer.[1]
-
Issue 2: Presence of Impurities in the Final Product
Symptom: Off-color product or unexpected peaks in NMR/HPLC analysis.
Possible Impurity 1: Manganese Dioxide (MnO₂)
-
Identification: A brown/black solid that is insoluble in the reaction mixture.
-
Removal Protocol:
-
Quenching: After the reaction is complete, quench the excess permanganate with a reducing agent like sodium sulfite (Na₂SO₃) until the purple color disappears.[1]
-
Filtration: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the precipitated MnO₂. A thorough wash of the filter cake with the reaction solvent will minimize product loss.
-
Possible Impurity 2: Unreacted 1-acetyl-3-hydroxyadamantane
-
Identification: This can be detected by TLC or HPLC by comparing with a standard of the starting material.
-
Removal Protocol: Recrystallization
-
Rationale: The polarity difference between the starting material (a ketone) and the product (a carboxylic acid) allows for effective separation by crystallization.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent system, such as ethyl acetate/n-heptane.[1]
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the pure product.
-
The less polar starting material will preferentially remain in the mother liquor.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Data on Solvent Properties for Recrystallization:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethyl Acetate | 77.1 | 6.02 | Good solvent for the product at elevated temperatures. |
| n-Heptane | 98.4 | 1.92 | Anti-solvent to induce precipitation of the polar product. |
| Dichloromethane | 39.6 | 9.08 | Can be used with hexane for recrystallization.[1] |
| Hexane | 68 | 1.88 | A common anti-solvent. |
Visualizing the Process
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Byproduct Formation and Removal Logic
Caption: Decision tree for the removal of common byproducts.
References
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. (URL: [Link])
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. (URL: [Link])
- US Patent US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. (URL: )
-
An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. (URL: [Link])
Sources
How to improve the yield of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid synthesis
Answering the call for enhanced efficiency in pharmaceutical manufacturing, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. This crucial intermediate in the production of the anti-diabetic agent Saxagliptin presents unique synthetic challenges. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these complexities and significantly improve your reaction yields.
This guide is structured to address issues from a foundational level to specific, in-process problems, ensuring both conceptual understanding and practical application.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid?
A1: There are several established routes, but the most scalable and cost-effective approach generally starts from 1-adamantanecarboxylic acid. This multi-step synthesis involves an initial hydroxylation of the adamantane core, followed by conversion of the carboxylic acid to an acetyl group, and a final oxidation to the desired α-keto acid.[1][2] An alternative, though often less efficient, route begins with 1-acetyladamantane and attempts to introduce the hydroxyl and keto-acid functionalities concurrently.[3] More complex methods using organometallic reagents or requiring cryogenic conditions like Swern oxidations are generally avoided in large-scale production due to cost, safety, and operational complexity.[1]
Q2: What is a realistic overall yield for this synthesis?
A2: With optimized protocols starting from 1-adamantanecarboxylic acid, an overall yield of approximately 50-60% is achievable.[1][2] The final oxidation step, if carefully controlled, can achieve yields as high as 86%.[1]
Q3: Which reaction step is the most critical for maximizing the final yield?
A3: The final oxidation of 1-acetyl-3-hydroxyadamantane to 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is the most yield-defining and sensitive step.[1] Minor deviations in oxidant concentration, temperature, or reaction time can lead to the formation of difficult-to-remove byproducts and significantly reduce the yield of the desired product.[1]
Q4: What are the primary safety concerns I should be aware of?
A4: Key safety considerations include:
-
Thionyl Chloride (SOCl₂): Used in the conversion of the carboxylic acid to the acid chloride. It is highly corrosive and toxic and reacts violently with water. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can create explosive mixtures with organic materials. It should be handled with care, and reactions should be monitored to prevent thermal runaways.
-
Strong Acids and Bases: The synthesis involves concentrated sulfuric acid, nitric acid, and sodium hydroxide, which are all highly corrosive.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield in the Final Oxidation of 1-acetyl-3-hydroxyadamantane
Q: My yield for the final KMnO₄ oxidation step is well below the reported >80%. What are the likely causes and how can I fix this?
A: This is a common but solvable problem. The low yield is almost always traced back to suboptimal reaction conditions. Here’s a breakdown of the critical parameters and how to address them.
Causality & Solution:
-
Incorrect Oxidant Stoichiometry: Using too little KMnO₄ will result in incomplete conversion of the starting material. Conversely, an excessive amount dramatically increases the risk of over-oxidation, where the adamantane ring itself is attacked, forming polyhydroxylated byproducts.[1]
-
Solution: Precisely measure the stoichiometry of KMnO₄. Optimized studies have shown that using approximately 2.1 equivalents of KMnO₄ relative to the 1-acetyl-3-hydroxyadamantane substrate provides the best results.[1]
-
-
Poor Temperature Control: This reaction is exothermic. If the temperature rises too high (e.g., above 50°C), the rate of byproduct formation increases significantly.[1]
-
Suboptimal Reaction Time: Insufficient reaction time leads to incomplete conversion. If the reaction is left for too long, the desired product can slowly degrade or convert to byproducts.
-
Solution: The optimal reaction time is approximately 5 hours.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before quenching.
-
-
Ineffective Quenching and Work-up: Improper quenching of excess KMnO₄ can lead to product loss during extraction. The work-up procedure is critical for isolating the acidic product.
-
Solution: Quench the reaction with a reducing agent like sodium sulfite (Na₂SO₃) or 2-propanol until the purple color of the permanganate disappears and a brown manganese dioxide (MnO₂) precipitate forms.[1][4] After filtering off the MnO₂, the filtrate must be acidified to a pH of ~2 with a strong acid like HCl to protonate the carboxylate salt, allowing it to be extracted into an organic solvent like ethyl acetate.[1]
-
Problem 2: Significant Byproduct Formation Detected by NMR/LC-MS
Q: My final product is contaminated with impurities. What are they likely to be, and how can I prevent their formation?
A: The primary impurity is typically a polyhydroxylated adamantane derivative, resulting from the oxidation of the adamantane cage itself.[1]
Causality & Solution:
The adamantane core, while robust, has tertiary carbons that are susceptible to oxidation under harsh conditions. This unwanted side reaction is promoted by excess oxidant, high temperatures, and prolonged reaction times.
-
Prevention Strategy: The most effective strategy is prevention by adhering strictly to the optimized conditions outlined in Problem 1. A response surface methodology study pinpointed the optimal conditions to maximize the yield of the target product while minimizing byproducts.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Problem 3: Purification by Recrystallization is Ineffective
Q: I am having difficulty obtaining a pure, crystalline solid. The product either oils out or the yield is very low after recrystallization. What should I do?
A: Purification of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid can be challenging if significant impurities are present.
Causality & Solution:
-
Solvent Choice: The polarity of the solvent system is crucial. The molecule has both polar (hydroxyl, carboxylic acid) and non-polar (adamantane cage) regions.
-
Solution: A common and effective solvent system is a mixture of ethyl acetate and a non-polar co-solvent like n-heptane.[1] Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add n-heptane until turbidity (cloudiness) appears. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
-
Presence of Oily Impurities: If the crude product has a high concentration of byproducts, it may inhibit crystal lattice formation, causing the product to "oil out."
-
Solution: If recrystallization fails, consider a column chromatography purification step using silica gel. A solvent gradient of ethyl acetate in hexanes, with a small amount of acetic acid (~0.5%) added to the mobile phase, can effectively separate the desired product from less polar impurities. After chromatography, the fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid recrystallized as described above.
-
Optimized Experimental Protocols & Data
Table 1: Optimized Conditions for the Oxidation of 1-acetyl-3-hydroxyadamantane
| Parameter | Optimized Value | Rationale | Reference |
| KMnO₄ Stoichiometry | 2.1 equivalents | Balances complete conversion with minimal byproduct formation. | [1] |
| Temperature | 30-40 °C | Maximizes reaction rate while suppressing over-oxidation of the adamantane ring. | [1][4] |
| Reaction Time | 5 hours | Sufficient for complete conversion without significant product degradation. | [1] |
Protocol: Optimized Synthesis from 1-Adamantanecarboxylic Acid
This protocol synthesizes the findings from multiple high-yield reports.[1][2]
Step 1: Hydroxylation of 1-Adamantanecarboxylic Acid
-
To a stirred solution of concentrated sulfuric acid and nitric acid, slowly add 1-adamantanecarboxylic acid.
-
Maintain the temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto ice, which will cause the product, 3-hydroxy-1-adamantanecarboxylic acid, to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Expect a yield of around 85%.[1]
Step 2: One-Pot Synthesis of 1-Acetyl-3-hydroxyadamantane
-
In a fume hood, add thionyl chloride (SOCl₂) to 3-hydroxy-1-adamantanecarboxylic acid and reflux the mixture for approximately 6 hours.[1]
-
After the reaction is complete, remove the excess SOCl₂ by distillation under reduced pressure. This step is critical; residual SOCl₂ will interfere with the next reaction.
-
The resulting crude acid chloride is then subjected to a one-pot acylation, condensation, and decarboxylation procedure as described in the literature to yield 1-acetyl-3-hydroxyadamantane.[2]
-
Purify the product by recrystallization.
Step 3: Oxidation to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
-
Dissolve 1-acetyl-3-hydroxyadamantane in a suitable solvent (e.g., tert-butanol) and add an aqueous solution of sodium hydroxide or potassium hydroxide.[1][4]
-
Warm the mixture to 30°C.
-
Slowly add an aqueous solution of potassium permanganate (2.1 equivalents) over 30-60 minutes, ensuring the temperature does not exceed 40°C.
-
Stir the reaction at 30-35°C for 5 hours.
-
Quench the reaction by adding sodium sulfite until the purple color disappears.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate.
-
Wash the filtrate with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an ethyl acetate/n-heptane mixture to obtain the pure product. A yield of ~86% for this step can be achieved.[1]
References
-
Zhang, L., & Jiang, L. (2018). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 10(6), 1-5. Link
-
Feng, Y., et al. (2016). A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Pak. J. Pharm. Sci., 29(5), 1729-1734. Link
-
Politino, M., et al. (2007). Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. U.S. Patent No. 7,250,529. Washington, DC: U.S. Patent and Trademark Office. Link
-
Salvi, A., et al. (2013). New process and intermediates for the synthesis of vildagliptin. World Intellectual Property Organization. Patent No. WO2013083326A1. Link
-
Li, J., et al. (2015). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. Letters in Organic Chemistry, 12(9), 648-652. Link
-
Zhang, L., et al. (2018). A facile method to synthesize vildagliptin. Journal of the Serbian Chemical Society, 83(10), 1125-1133. Link
-
CN110590632A - Preparation method of vildagliptin intermediate. Google Patents. Link
-
Reddy, B. R., et al. (2013). Synthesis of Main Impurity of Vildagliptin. Organic Chemistry International, 2013, 967123. Link
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Journal of Chemistry, 2019, 6072342. Link
Sources
Troubleshooting low purity issues in 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid preparations
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. As a key intermediate in the synthesis of antidiabetic agents like Saxagliptin, achieving high purity of this compound is critical for downstream applications.[1][2][3] This guide, structured in a practical question-and-answer format, addresses common challenges encountered during its preparation.
Synthetic Pathway Overview
A prevalent and scalable method for preparing 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid involves the oxidation of 1-acetyl-3-hydroxyadamantane.[1][3][4] This precursor is typically synthesized from 3-hydroxy-1-adamantanecarboxylic acid. The final oxidation step is the most critical for determining the final product's purity.
Caption: General synthetic route to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, focusing on the critical oxidation step of 1-acetyl-3-hydroxyadamantane.
Q1: My final product has low purity. What are the common impurities and how can I identify them?
A1: Low purity is often due to a mixture of unreacted starting materials, byproducts from side reactions, or over-oxidation.
-
Common Impurities:
-
Unreacted 1-acetyl-3-hydroxyadamantane: The most common impurity if the reaction is incomplete.
-
3-Hydroxy-1-adamantanecarboxylic acid: Can arise from cleavage of the acetyl group under harsh conditions, though less common with permanganate oxidation.
-
Over-oxidation Products: Aggressive oxidation can lead to the cleavage of the adamantane cage, forming various dicarboxylic acids which are difficult to remove.
-
Manganese Dioxide (MnO₂): If not completely removed during work-up, this inorganic solid will contaminate the final product.
-
-
Identification Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): A powerful tool to identify the presence of starting material or other organic impurities by comparing the spectra of your product with that of the starting material and known standards.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the components of your mixture and provide their molecular weights, aiding in the identification of unexpected byproducts.[5]
-
IR (Infrared) Spectroscopy: Can help confirm the presence of the characteristic functional groups of the product (hydroxyl, ketone, carboxylic acid) and identify any missing or additional peaks that suggest impurities.[1]
-
Melting Point: A broad or depressed melting range compared to the literature value (approx. 162-165°C) is a strong indicator of impurity.[1][6]
-
Q2: The oxidation reaction is not going to completion. What are the likely causes and how can I optimize it?
A2: Incomplete conversion of 1-acetyl-3-hydroxyadamantane is a frequent cause of low yields and purity. The key is to control the reaction parameters carefully. The oxidation with potassium permanganate (KMnO₄) is highly dependent on stoichiometry, temperature, and reaction time.[1][4]
-
Causality and Solutions:
-
Insufficient Oxidant: The stoichiometry of KMnO₄ is crucial. Too little will result in an incomplete reaction.
-
Temperature Control: The reaction is exothermic. If the temperature rises too high, side reactions and degradation can occur. Conversely, if the temperature is too low, the reaction rate may be too slow for practical completion. A temperature range of 30-40°C is often optimal.[1][4]
-
Reaction Time: The reaction needs sufficient time to proceed to completion. Monitoring by TLC or HPLC is the best way to determine the endpoint.
-
Phase Issues: The reaction is often run in a biphasic system (e.g., tert-butanol/water). Efficient stirring is necessary to ensure proper mixing.
-
-
Optimized Reaction Parameters: Research has shown that optimizing the equivalents of KMnO₄, temperature, and reaction time can significantly improve the yield.
| Parameter | Recommended Range | Rationale |
| KMnO₄ (equivalents) | 2.1 - 2.5 eq. | Ensures complete conversion of the starting material without excessive over-oxidation.[1] |
| Temperature | 35-40°C | Balances reaction rate with minimizing side product formation.[1][4] |
| Reaction Time | 5-6 hours | Typically sufficient for completion. Should be confirmed by reaction monitoring.[1] |
| Solvent System | tert-Butanol / aq. KOH or NaOH | Provides a medium for both the organic substrate and the inorganic oxidant.[1][4] |
Q3: I'm struggling to isolate a pure product during the work-up. What is the recommended procedure?
A3: A meticulous work-up is essential for isolating the carboxylic acid in high purity. The main challenges are removing the manganese dioxide (MnO₂) byproduct and effectively precipitating the product.
-
Step-by-Step Work-up Protocol:
-
Quenching: After the reaction is complete (as determined by TLC/HPLC), cool the mixture and quench the excess permanganate. This is typically done by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until the purple color disappears and a brown precipitate of MnO₂ remains.[1]
-
Filtration: The MnO₂ must be thoroughly removed. Filter the mixture through a pad of Celite or diatomaceous earth. Wash the filter cake with water to ensure all the product salt is collected in the filtrate.
-
Acidification: Transfer the clear filtrate to a clean flask and cool it in an ice bath. Slowly add a strong acid, such as concentrated HCl, to adjust the pH to approximately 2.[1] The desired product, 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, is insoluble at low pH and will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Drying: Dry the product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Q4: Could impurities in my 1-acetyl-3-hydroxyadamantane starting material be the root cause of the problem?
A4: Absolutely. The principle of "garbage in, garbage out" applies here. Impurities in the starting material can be carried through the reaction or even inhibit the oxidation process, leading to a complex mixture that is difficult to purify.
-
Synthesis and Purification of 1-acetyl-3-hydroxyadamantane: This intermediate is often prepared via a one-pot reaction from 3-hydroxy-1-adamantanecarboxylic acid.[1][3] The acid is first converted to its acyl chloride using an agent like thionyl chloride (SOCl₂). This is followed by a reaction sequence that ultimately yields the methyl ketone.[1] It is crucial to purify this intermediate, typically by recrystallization from a suitable solvent system like ethyl acetate/heptane, before proceeding to the oxidation step. Purity should be confirmed by NMR and melting point analysis.
Frequently Asked Questions (FAQs)
What is the most reliable and scalable synthetic route to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid?
The oxidation of 1-acetyl-3-hydroxyadamantane using a permanganate salt, such as potassium permanganate (KMnO₄) or sodium permanganate (NaMnO₄), is a well-established, simple, and cost-effective method that is amenable to industrial scale-up.[4] This route avoids the use of highly toxic reagents or extreme temperatures (like the -78°C required for Swern oxidations) that are mentioned in alternative synthetic pathways.[1]
Are there effective alternatives to potassium permanganate for the oxidation step?
While potassium permanganate is common, sodium permanganate can also be used and sometimes offers better solubility in certain solvent systems.[4] Other strong oxidizing agents could theoretically be used, but KMnO₄ is often preferred due to its low cost and proven efficacy for this specific transformation. The key to success lies not just in the choice of oxidant but in the precise control of the reaction conditions.[1]
How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is key to achieving a good yield and preventing over-oxidation.
-
Thin Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture on a TLC plate alongside your starting material. Develop the plate in a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately track the consumption of the starting material and the formation of the product, providing a more precise determination of the reaction endpoint.[5]
Experimental Protocols
Protocol 1: Synthesis via Permanganate Oxidation
This protocol is a representative example based on optimized conditions found in the literature.[1][4]
-
To a solution of 3% aqueous potassium hydroxide (KOH), add 1-acetyl-3-hydroxyadamantane and tert-butanol.
-
Heat the mixture to approximately 35°C with vigorous stirring.
-
Add potassium permanganate (KMnO₄, ~2.1 equivalents) portion-wise over one hour, ensuring the temperature does not exceed 40°C.
-
Stir the reaction mixture at 40°C for 5 hours, monitoring for completion by TLC or HPLC.
-
Cool the mixture to room temperature and add a saturated solution of sodium sulfite (Na₂SO₃) until the purple color is gone.
-
Filter the mixture through a pad of Celite to remove the brown MnO₂ precipitate.
-
Cool the filtrate in an ice bath and acidify to pH 2 with concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude, dried product in a minimum amount of hot ethyl acetate.
-
If any insoluble material is present, perform a hot filtration.
-
Slowly add n-heptane to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold heptane, and dry thoroughly.
Caption: A logical workflow for troubleshooting low purity issues.
References
- Vertex AI Search, An efficient synthesis of Vildagliptin intermediates.
- A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization, Pak. J. Pharm. Sci.
- Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, Google Patents.
- New process and intermediates for the synthesis of vildagliptin, Google Patents.
- Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin, ResearchGate.
- Preparation method of vildagliptin intermediate, Google Patents.
- Synthesis of Main Impurity of Vildagliptin, ResearchGate.
- Improved Process For The Preparation Of Vildagliptin Intermediate, Quick Company.
- An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization, ResearchGate.
- A facile method to synthesize vildagliptin, ResearchGate.
- 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid RC00304, Echemi.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet, PubMed.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Optimization of reaction conditions (temperature, catalyst) for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a critical intermediate in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin. This guide is designed for researchers, chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the optimization of reaction conditions, particularly focusing on the pivotal oxidation step.
Section 1: Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Question: What is the most common and scalable synthetic route to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid?
Answer: The most prevalent and industrially viable route starts from 1-adamantanecarboxylic acid.[1][2][3] This multi-step synthesis is favored because it avoids hazardous reagents and extreme temperature conditions, such as the Swern oxidation at -78°C required in some earlier methods.[1] The general sequence involves the hydroxylation of the adamantane core, conversion to an acetyl intermediate, and a final oxidation to yield the target α-keto acid. A key intermediate in this pathway is 1-acetyl-3-hydroxyadamantane.[1][3]
Optimization of the Oxidation Step
Question: Which catalyst or oxidizing agent is recommended for converting 1-acetyl-3-hydroxyadamantane to the final product?
Answer: Permanganate salts are the oxidants of choice for this key transformation.[2][3][4] While both potassium permanganate (KMnO₄) and sodium permanganate (NaMnO₄) are effective, sodium permanganate is sometimes preferred.[4] The reaction is performed in a liquid phase, typically an aqueous basic solution (e.g., using KOH or NaOH) with a non-reactive organic co-solvent.[1][4] The use of a co-solvent like tert-butanol has been shown to improve yields compared to using water alone.[4]
Question: What is the optimal temperature for the permanganate oxidation step, and why is it so critical?
Answer: The optimal temperature for the oxidation is a critical parameter that balances reaction rate with selectivity. Operating within a range of 30°C to 45°C is highly recommended.[1][4]
-
Causality: Unreasonably high reaction temperatures can lead to over-oxidation of the adamantane ring, generating polyhydroxy byproducts and significantly reducing the yield and purity of the desired product.[1] Conversely, temperatures that are too low will result in a sluggish or incomplete reaction. One study employing response surface methodology identified an optimal temperature of 40°C , which, in combination with optimized reagent stoichiometry and reaction time, achieved a product yield of 86%.[1]
Question: How much permanganate should be used, and what is the optimal reaction time?
Answer: The stoichiometry of the permanganate oxidant and the reaction time are interdependent with temperature. Based on optimization studies, using approximately 2.1 equivalents of KMnO₄ is effective.[1] The permanganate is typically added portion-wise over a period of about one hour to control the initial exotherm.[1] Following the addition, a reaction time of around 5 hours at the optimal temperature (e.g., 40°C) is sufficient to drive the reaction to completion.[1] Reaction times can range from 1 to 24 hours, with higher temperatures generally requiring shorter durations.[4]
| Parameter | Optimized Range/Value | Rationale & Reference |
| Oxidizing Agent | KMnO₄ or NaMnO₄ | Effective and cost-efficient for this transformation.[1][4] |
| Catalyst/Base | KOH or NaOH | Creates the necessary basic aqueous environment.[1][4] |
| Solvent System | Water with a co-solvent (e.g., tert-butanol) | The co-solvent enhances substrate solubility and improves yield.[4] |
| Temperature | 30°C - 45°C (Optimal: 40°C) | Balances reaction rate and minimizes byproduct formation from over-oxidation.[1][4] |
| Oxidant Stoichiometry | ~2.1 equivalents | Provides sufficient oxidizing power without excessive waste or side reactions.[1] |
| Reaction Time | ~5 hours | Sufficient for reaction completion at the optimal temperature.[1] |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical oxidation step.
Issue 1: Low or No Yield of the Final Product
| Potential Cause | Troubleshooting Action & Explanation |
| Incomplete Reaction | Verify Reaction Temperature: Ensure the internal reaction temperature is maintained at a minimum of 30-35°C. Temperatures below this range can significantly slow the reaction rate.[4] Extend Reaction Time: If the temperature was correct, consider extending the reaction time. Monitor the reaction progress via TLC or HPLC to confirm the consumption of the starting material (1-acetyl-3-hydroxyadamantane). |
| Degradation of Product | Check Temperature Control: Overheating is a primary cause of yield loss. Ensure your heating apparatus is well-calibrated and that the permanganate addition is slow enough to prevent a significant exotherm. Over-oxidation creates polyhydroxy adamantane species that are difficult to separate.[1] |
| Improper Work-up | Verify pH during Acidification: The final product is an acid and must be protonated to precipitate from the aqueous solution. After quenching the excess permanganate, the filtrate must be acidified to a pH of approximately 2 using a strong acid like concentrated HCl.[1] Failure to reach a sufficiently low pH will leave the product in its salt form, soluble in the aqueous layer, leading to significant yield loss. |
| Inefficient Extraction | Choice of Extraction Solvent: Use an appropriate organic solvent for extraction after acidification, such as ethyl acetate.[1] Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous phase. |
Issue 2: Product is an Oil and Fails to Crystallize
| Potential Cause | Troubleshooting Action & Explanation |
| Presence of Impurities | Analyze Crude Product: Obtain a ¹H NMR of the crude oil. The presence of greasy byproducts or residual solvent can inhibit crystallization. The main byproduct to look for is the polyhydroxy adamantane compound, which results from over-oxidation.[1] Purification: If significant impurities are present, consider a column chromatography step before attempting crystallization again. |
| Incorrect Crystallization Solvent System | Solvent Selection: A common and effective solvent system for crystallization is ethyl acetate/n-heptane or methylene chloride/hexane.[1] The product should be fully dissolved in a minimal amount of the more polar solvent (ethyl acetate or CH₂Cl₂) before the anti-solvent (heptane or hexane) is added slowly until turbidity is observed. Induce Crystallization: If the solution remains clear, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation. Cooling the solution may also be necessary. |
Section 3: Experimental Protocol
Optimized Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid from 1-Acetyl-3-hydroxyadamantane
This protocol is based on an optimized procedure reported in the literature.[1]
Materials:
-
1-Acetyl-3-hydroxyadamantane (1.0 eq)
-
Potassium hydroxide (KOH) (3% aqueous solution)
-
tert-Butanol
-
Potassium permanganate (KMnO₄) (2.1 eq)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, prepare a 3% aqueous solution of KOH. Add a solution of 1-acetyl-3-hydroxyadamantane (1.0 eq) dissolved in a minimal amount of tert-butanol.
-
Heating: Warm the mixture to 35°C with stirring.
-
Oxidant Addition: Add solid potassium permanganate (2.1 eq) portion-wise over a period of 1 hour. Carefully monitor the internal temperature, ensuring it does not exceed 45°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 40°C for 5 hours.
-
Quenching: Cool the mixture in an ice bath and quench the excess permanganate by slowly adding solid sodium sulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.
-
Acidification & Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution reaches ~2. A white solid product should precipitate.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the obtained crude solid/oil in a minimal amount of hot ethyl acetate. Slowly add n-heptane until the solution becomes cloudy. Allow the solution to cool to room temperature and then in a refrigerator to complete crystallization.
-
Isolation: Collect the white solid product by filtration, wash with cold n-heptane, and dry under vacuum.
References
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
- Augeri, D. J., et al. (2005). Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. U.S.
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Journal of Chemistry. [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. (2014). ResearchGate. [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. This resource is designed for researchers, chemists, and process development professionals to address common and complex challenges encountered during the production of this critical pharmaceutical intermediate. Our approach is rooted in practical, field-tested experience, providing not just solutions but also the underlying chemical principles to empower your process development.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
Q1: What is the most common synthetic route for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid on a laboratory scale?
A1: The most prevalent laboratory-scale synthesis involves a two-step process starting from 1-adamantanol. The first step is a Friedel-Crafts acylation of 1-adamantanol with oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate 2-oxo-2-(3-hydroxyadamantan-1-yl)acetyl chloride. This is followed by hydrolysis of the acid chloride to yield the final product, 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
Q2: Why is temperature control so critical during the Friedel-Crafts acylation step?
A2: The Friedel-Crafts acylation reaction is highly exothermic. Without precise temperature control, runaway reactions can occur, leading to the formation of undesirable byproducts and posing a significant safety risk. Overheating can also lead to the degradation of the starting material and product. Maintaining a low and stable temperature, typically between 0 and 5 °C, is crucial for achieving high yield and purity.
Q3: What are the primary impurities I should be aware of during this synthesis?
A3: The main impurities to monitor are unreacted 1-adamantanol, di-acylated adamantane byproducts, and chlorinated adamantane species. The formation of these impurities is often linked to suboptimal reaction conditions, such as incorrect stoichiometry of reagents or poor temperature control.
Q4: Is it possible to perform a one-pot synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid?
A4: While a one-pot synthesis is theoretically possible, it is generally not recommended for scale-up due to the challenges in controlling the highly reactive intermediates and the subsequent purification difficulties. A two-step process with isolation of the intermediate acid chloride often provides better control over the reaction and results in a higher purity final product.
Troubleshooting Guide: From Synthesis to Isolation
This section provides in-depth solutions to specific problems you may encounter during the scale-up of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid production.
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
You're experiencing a significant drop in yield when moving from a lab-scale to a pilot-plant scale for the acylation of 1-adamantanol.
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.
-
Troubleshooting Protocol:
-
Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) for the viscosity of the reaction mixture.
-
Verify that the agitation speed is sufficient to maintain a homogeneous suspension of the Lewis acid and reactants.
-
Consider using a baffled reactor to improve mixing efficiency.
-
-
-
Sub-optimal Reagent Addition Rate: Adding oxalyl chloride too quickly can lead to an uncontrolled exotherm and the formation of byproducts.
-
Troubleshooting Protocol:
-
Implement a programmed, slow addition of oxalyl chloride using a syringe pump or a dosing pump.
-
Continuously monitor the internal reaction temperature and adjust the addition rate to maintain the desired temperature range (0-5 °C).
-
-
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can deactivate the catalyst and reduce the reaction yield.
-
Troubleshooting Protocol:
-
Ensure all glassware and reactors are thoroughly dried before use.
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Difficulties in Isolating the Product During Workup
After quenching the reaction, you are facing challenges with phase separation and isolating the 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
Possible Causes & Solutions:
-
Emulsion Formation: The presence of aluminum salts from the quench of the Lewis acid can lead to the formation of stable emulsions, making phase separation difficult.
-
Troubleshooting Protocol:
-
After the initial quench with water or dilute acid, consider adding a co-solvent like methyl tert-butyl ether (MTBE) or isopropyl acetate (IPAc) to improve phase separation.
-
Allow for a longer settling time for the phases to separate.
-
In some cases, a gentle centrifugation may be necessary on a smaller scale to break the emulsion.
-
-
-
Product Precipitation: The product may have limited solubility in the chosen extraction solvent, leading to precipitation at the interface or in the aqueous layer.
-
Troubleshooting Protocol:
-
Screen for a suitable extraction solvent system that provides good solubility for the product while allowing for efficient removal of inorganic salts.
-
Adjust the pH of the aqueous layer to ensure the product is in its free acid form, which may have better solubility in organic solvents.
-
-
Issue 3: Product Purity Does Not Meet Specifications After Crystallization
The final product, after crystallization, fails to meet the required purity levels due to persistent impurities.
Possible Causes & Solutions:
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired product, leading to their co-precipitation during crystallization.
-
Troubleshooting Protocol:
-
Solvent Screening: Conduct a systematic solvent screening to identify a crystallization solvent or solvent mixture that maximizes the solubility difference between the product and the impurities. A table of potential solvents is provided below.
-
-
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Toluene/Heptane | 90-111 | Low | Good for non-polar impurities. |
| Acetone/Water | 56-100 | High | Effective for polar impurities. |
| Isopropyl Acetate | 89 | Medium | Good balance of solubility and volatility. |
| Acetonitrile | 82 | High | Can be effective but is a Class 2 solvent. |
-
Inadequate Removal of a Key Impurity: A specific impurity is proving difficult to remove through standard crystallization.
-
Troubleshooting Protocol:
-
Identify the Impurity: Use analytical techniques such as HPLC, GC-MS, and NMR to identify the structure of the persistent impurity.
-
Targeted Purification: Once the impurity is identified, a more targeted purification strategy can be developed. This may include:
-
An additional extraction step at a specific pH to remove acidic or basic impurities.
-
A reactive crystallization where an agent is added to react with and remove the impurity.
-
Chromatographic purification, although this is less desirable for large-scale production.
-
-
-
Experimental Workflows & Diagrams
Workflow 1: Scale-Up of Friedel-Crafts Acylation
This workflow outlines the critical steps for a successful scale-up of the acylation reaction.
Caption: Key stages in the scale-up of the Friedel-Crafts acylation step.
Workflow 2: Troubleshooting Product Isolation
A logical flow for addressing issues during the workup and isolation of the final product.
Caption: Decision tree for troubleshooting product isolation issues.
References
-
Synthesis of Vildagliptin Intermediate: Provides insights into the synthesis of related compounds. Org. Process Res. Dev.2011 , 15, 1, 83–89. [Link]
-
Friedel-Crafts Acylation: A general overview of the Friedel-Crafts reaction mechanism. Chem. Rev.1984 , 84, 6, 545–573. [Link]
-
Crystallization for Purification: A guide to crystallization techniques in the pharmaceutical industry. Cryst. Growth Des.2007 , 7, 6, 993–1001. [Link]
Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Welcome to the technical support center for the HPLC analysis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape for this and structurally similar molecules.
Introduction
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a molecule characterized by a bulky, hydrophobic adamantane cage, a polar hydroxyl group, and an acidic carboxylic acid moiety. This combination of functional groups presents a unique challenge in reversed-phase HPLC, often leading to asymmetrical peak shapes such as tailing or fronting.[1] Understanding the underlying causes of these issues is paramount for developing robust and reliable analytical methods.[2][3]
This guide provides a structured approach to diagnosing and resolving poor peak shapes through a series of frequently asked questions and detailed troubleshooting steps.
Troubleshooting Guide: From Symptom to Solution
Poor peak shape in HPLC can manifest in several ways, most commonly as peak tailing, fronting, or splitting.[4][5] This section will guide you through a systematic approach to identifying the cause and implementing the correct solution.
My peak is tailing. What are the likely causes and how do I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for acidic compounds like 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.[5][6] It is often quantified by a tailing factor (Tf) or asymmetry factor (As) greater than 1.2.[6][7]
Primary Cause 1: Secondary Interactions with Residual Silanols
The most frequent cause of peak tailing is the interaction between the analyte and active silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[4][6][8][9] At mid-range pH, these silanols can be ionized (-Si-O⁻) and interact with polar functional groups on the analyte, causing secondary retention and leading to a tailing peak.[6][9]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) will protonate the silanol groups, minimizing these unwanted interactions.[6][7][9][10] For an acidic analyte, maintaining a pH at least 1.5-2 units below its pKa ensures it remains in a single, protonated form, further improving peak shape.[8][11]
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to reduce their activity.[4][6][9] If you are not already using one, switching to a high-quality, end-capped C18 or C8 column can significantly improve peak shape.[2][4][9]
-
Increase Buffer Concentration: A higher buffer concentration (in the range of 20-50 mM) can help to mask the residual silanol sites and maintain a consistent pH at the column surface, thereby reducing tailing.[7][10][12]
Experimental Protocol: Optimizing Mobile Phase pH
-
Initial Conditions: Start with a mobile phase of acetonitrile and water with 0.1% formic acid (approx. pH 2.7).
-
pH Adjustment: Prepare a series of aqueous mobile phase components with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a phosphate or acetate buffer.
-
Analysis: Equilibrate the column with each mobile phase and inject the sample.
-
Evaluation: Compare the peak shape (tailing factor), retention time, and resolution across the different pH conditions to determine the optimum.
Primary Cause 2: Metal Chelation
The keto-acid moiety in the analyte can chelate with trace metal ions (e.g., iron, aluminum) present in the HPLC system, including the column's silica, stainless steel frits, and tubing.[13][14][15] This interaction can cause significant peak tailing.[14][15][16][17]
Solutions:
-
Use a High-Purity Column: Columns manufactured with high-purity silica have a lower metal content, reducing the likelihood of chelation.[13]
-
Inert Column and System Hardware: Consider using HPLC systems and columns with bio-inert or metal-free surfaces to minimize analyte-metal interactions.[15][18]
-
Mobile Phase Additives: The addition of a weak chelating agent, like EDTA, to the mobile phase can bind to metal ions in the system, preventing them from interacting with the analyte.[19]
Primary Cause 3: Column Overload
Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, most commonly tailing or fronting.[4][11][18][20]
Solutions:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[4][11]
-
Dilute the Sample: If reducing the injection volume is not feasible or effective, dilute the sample in the mobile phase.[4][11]
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
My peak is fronting. What does this mean?
Peak fronting, where the first half of the peak is broader than the second half, is less common but can also occur.[4]
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the column, leading to fronting.[4][21][22] Solution: Dissolve the sample in the mobile phase or a weaker solvent.[4][22]
-
Column Overload: As with tailing, injecting too much sample can also sometimes manifest as peak fronting.[4][21] Solution: Reduce the injection volume or dilute the sample.[4][21]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the flow path and cause fronting.[4][11] Solution: Replace the column and use a guard column to protect the analytical column.[7]
My peak is splitting. What should I do?
Peak splitting, where a single analyte appears as two or more peaks, can be a complex issue.
Potential Causes and Solutions:
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the sample to not mix properly upon injection, leading to a split peak.[21] Solution: Ensure the sample is dissolved in the mobile phase.[21]
-
Blocked Frit or Column Void: A partial blockage of the column inlet frit or a void in the packing can create alternative flow paths for the sample, resulting in a split peak.[4][20][21] Solution: First, try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.[11][20]
-
Co-elution with an Impurity: It is possible that the "split" peak is actually two different, closely eluting compounds. Solution: Alter the mobile phase composition (e.g., change the organic modifier or pH) to see if the two peaks can be resolved.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for analyzing 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid?
A high-quality, end-capped C18 or C8 column from a reputable manufacturer is a good starting point.[2] These columns have low residual silanol activity, which is crucial for obtaining good peak shape with this type of analyte.[4][6][9] For particularly challenging separations, a column with a different stationary phase chemistry, such as one with an embedded polar group, could be considered to offer alternative selectivity.[8]
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape?
Acetonitrile and methanol have different solvent properties and can provide different selectivity. While both can be used, acetonitrile is often preferred as it typically yields sharper peaks and lower backpressure. However, it is worth experimenting with both to see which provides the better peak shape and resolution for your specific method.[8]
Q3: Can temperature affect the peak shape?
Yes, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. However, the stability of the analyte at higher temperatures must be considered. A typical starting point is 30-40 °C.
Q4: I've tried everything and my peak shape is still poor. What are my next steps?
If you have systematically addressed the common causes of poor peak shape, consider more advanced strategies:
-
Alternative Stationary Phases: Explore columns with different selectivities, such as phenyl-hexyl or polar-embedded phases.[8] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be an option.[7][23][24][25]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique retention and selectivity for acidic compounds.[26][27]
-
Consult the Manufacturer: The technical support team for your column manufacturer can often provide specific advice and application notes for challenging compounds.
Data Summary Table
| Parameter | Recommended Starting Point | Rationale for Good Peak Shape |
| Column | High-purity, end-capped C18, 2.1-4.6 mm ID, <5 µm particles | Minimizes silanol interactions and provides good efficiency.[4][6][9] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Low pH protonates silanols and the analyte, reducing secondary interactions.[6][7][9][10] |
| Mobile Phase B | Acetonitrile | Generally provides sharper peaks and lower backpressure than methanol.[8] |
| pH | 2.5 - 3.5 | Suppresses the ionization of residual silanols.[6][7][9][10] |
| Buffer | 20-50 mM Phosphate or Acetate (if needed) | Maintains a stable pH and can mask silanol interactions.[7][10][12] |
| Temperature | 30 - 40 °C | Can improve efficiency and peak shape. |
| Injection Volume | 1 - 10 µL (analytical scale) | Avoids column overload.[4][11][18] |
| Sample Solvent | Mobile Phase | Ensures compatibility and prevents peak distortion.[4][21][22] |
References
- Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC?
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
- LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF.
- SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- PubMed. (n.d.). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
- MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
- Benchchem. (n.d.). Troubleshooting Peak Tailing in HPLC Analysis of C.I. Acid Violet 48: A Technical Support Guide.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes.
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
- ResearchGate. (2025, August 5). Liquid chromatography of adamantane derivatives | Request PDF.
- NIH. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC.
- Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- ResearchGate. (2025, October 16). (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts.
- Cornell University. (n.d.). Analysis of Metal Chelators in Marine Systems by HPLC with Derivatization.
- ResearchGate. (n.d.). Other HPLC separations performed on polar stationary phases.
- NIH. (n.d.). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC.
- SIELC Technologies. (n.d.). Polar Compounds.
- Google Patents. (n.d.). WO2010007164A1 - Method of assaying an aminoadamantane derivative.
- TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- LabVeda. (2021, May 2). Poor HPLC Peak Shapes: Troubleshooting.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, August 7). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. silcotek.com [silcotek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. silicycle.com [silicycle.com]
- 22. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. waters.com [waters.com]
- 26. youtube.com [youtube.com]
- 27. Polar Compounds | SIELC Technologies [sielc.com]
Managing the exothermic nature of the oxidation step in the synthesis
Welcome to the technical support center for managing exothermic oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals who encounter the energetic and often hazardous nature of oxidation chemistry. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to design safer, more efficient, and robust synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the oxidation step in my synthesis exothermic?
A1: Oxidation reactions are fundamentally redox processes where one substance, the oxidizing agent, accepts electrons from another, the substrate.[1][2][3] The formation of new, more stable chemical bonds in the oxidized product and the reduced form of the oxidant releases a significant amount of energy as heat.[4] This is because the products of the reaction have less chemical energy stored in their bonds than the reactants did, and the difference in energy is liberated into the surroundings.[5] The magnitude of this exotherm depends on the strength of the oxidizing agent and the nature of the substrate being oxidized.[2][6]
Q2: How can I predict the potential hazard of my oxidation reaction before running it?
A2: A thorough risk assessment is critical before any scale-up.[7] Several methods can help predict the exothermic potential:
-
Literature Review: Search for the specific reaction or similar transformations in journals and safety handbooks (e.g., Bretherick's Handbook of Reactive Chemical Hazards). Pay close attention to reported temperature changes, cooling requirements, and any safety incidents.
-
Reaction Calorimetry: This is the gold standard for quantifying the heat of reaction.[8][9] Techniques like Heat Flow Calorimetry or Heat Balance Calorimetry measure the heat evolved in real-time on a small scale, allowing you to determine the total heat of reaction, the maximum adiabatic temperature rise, and the rate of heat release.[8][10][11] This data is invaluable for safe process design and scale-up.[12]
-
Computational Chemistry: While more complex, computational models can estimate the enthalpy of reaction (ΔH), providing a theoretical prediction of the exotherm.
Q3: What are the immediate signs of a thermal runaway, and what should I do?
A3: A thermal runaway is a dangerous situation where an increase in temperature causes the reaction rate to increase, which in turn releases heat even faster, creating a positive feedback loop.[7]
Immediate Signs:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
Sudden, vigorous gas evolution or bubbling.
-
A noticeable increase in pressure within a closed or semi-closed system.
-
Visible changes in the reaction mixture, such as charring or rapid color change.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, especially the oxidizing agent.[13]
-
Maximize Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is operating at full capacity.[13] If using an ice bath, ensure good contact with the flask and add more ice/salt if needed.
-
Increase Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium.[13]
-
Prepare for Emergency Quenching: Have a pre-determined and tested quenching agent ready to add to the reaction to stop it.[13][14]
-
Alert Personnel: Inform colleagues in the lab about the situation. Do not attempt to manage a runaway reaction alone.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction temperature is consistently overshooting the target, even with slow addition.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inadequate Heat Transfer | The rate of heat generation exceeds the rate of heat removal. This can be due to insufficient surface area for cooling, poor thermal conductivity of the vessel, or an inefficient cooling medium.[15][16][17] | Improve Cooling System: Switch to a more efficient cooling bath (e.g., dry ice/acetone instead of ice/water). Ensure the reaction flask is appropriately sized for the bath and submerged to maximize contact. For larger scales, consider using a reactor with a cooling jacket or internal cooling coils.[15][18] |
| High Reagent Concentration | A more concentrated reaction mixture means more reactive molecules are in close proximity, leading to a faster reaction rate and more intense heat generation per unit volume.[7] | Increase Dilution: Add more solvent to the reaction mixture. This increases the thermal mass, helping to absorb the heat generated, and slows the reaction rate by decreasing the concentration of reactants.[7] |
| Accumulation of Reagent | If the oxidizing agent is added faster than it reacts, it can accumulate. A slight increase in temperature can then trigger the rapid reaction of all the accumulated reagent, causing a sharp exotherm. | Decrease Addition Rate: Slow down the rate of addition of the oxidizing agent significantly. Consider using a syringe pump for precise, slow, and continuous addition.[13] |
| Poor Stirring | Inefficient stirring creates localized "hot spots" where the temperature is much higher than the bulk mixture. This can accelerate the reaction locally and lead to a loss of control.[13] | Optimize Agitation: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures. Ensure the stirring is vigorous enough to create a vortex and maintain a homogenous temperature throughout the reaction. |
Issue 2: The reaction seems to "stall" and then suddenly becomes very exothermic.
This is a classic sign of an induction period followed by a rapid, uncontrolled reaction.
-
Causality: The reaction may require an initial activation step or the removal of an inhibitor before the main exothermic process can begin. During the slow addition of the oxidant, it accumulates without reacting. Once the induction period is over, the accumulated reagent reacts all at once, leading to a dangerous thermal event.
-
Troubleshooting Protocol:
-
STOP ADDITION IMMEDIATELY. Do not add any more oxidizing agent.
-
Characterize the Induction Period: On a small, carefully monitored scale, determine the cause and duration of the induction period. Is it temperature-dependent? Is it caused by an impurity in a starting material?
-
Modify the Procedure:
-
Pre-initiation: Add a very small amount of the oxidizing agent and wait until a slight, controlled exotherm is observed before beginning the main, slow addition.
-
Temperature Adjustment: Sometimes, a slightly higher initial temperature can overcome the activation barrier and prevent the induction period. This must be approached with extreme caution and validated on a small scale first.
-
Reagent Purity: Ensure all reagents and solvents are pure and free from inhibitors.[7][19]
-
-
Issue 3: How do I safely quench my oxidation reaction?
Quenching is the process of deactivating any remaining reactive species at the end of a reaction.[14][20] An improper quench can itself be dangerously exothermic.
-
Causality: Adding a quenching agent too quickly or using a highly reactive quencher can lead to a rapid, uncontrolled release of heat and gas.[14]
-
Safe Quenching Protocol:
-
Choose the Right Quenching Agent: The choice depends on the oxidant used. For peroxide-based oxidants, a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) is common.[13]
-
Cool the Reaction: Always cool the reaction mixture in an ice bath before beginning the quench.[14]
-
Add the Quencher Slowly: The quenching agent should be added portion-wise or as a solution, dropwise.[14][21] Monitor the internal temperature throughout the addition.
-
Test for Completion: After the quench, test the reaction mixture to ensure all the oxidizing agent has been consumed. Peroxide test strips are useful for this purpose.
-
Allow to Warm Slowly: Once the quench is complete and no exotherm is observed, the reaction can be allowed to warm slowly to room temperature before proceeding with the workup.[14]
-
Data Presentation: Comparison of Cooling Methods
| Cooling Method | Typical Temperature Range (°C) | Advantages | Disadvantages | Best For |
| Ice/Water Bath | 0 to 5 | Readily available, inexpensive, non-toxic. | Limited to temperatures at or above 0°C. | Mildly exothermic reactions requiring cooling to 0°C. |
| Ice/Salt Bath (NaCl) | -20 to -10 | Achieves sub-zero temperatures, inexpensive. | Corrosive, temperature can be inconsistent. | Reactions requiring moderate sub-zero temperatures. |
| Dry Ice/Acetone or Isopropanol | -78 | Stable, very low temperature. | Acetone is flammable, requires careful handling and good ventilation, CO₂ gas evolution. | Cryogenic reactions, such as Swern oxidations.[22][23] |
| Cryostat/Circulating Chiller | -80 to 20 | Precise and stable temperature control, automated. | High initial equipment cost, requires maintenance. | Reactions requiring precise temperature control over long periods, scale-up operations. |
Experimental Protocols & Workflows
Protocol 1: Controlled Addition of an Oxidizing Agent
This protocol outlines a general procedure for the slow addition of a liquid oxidizing agent (e.g., a solution of m-CPBA) to a reaction mixture.
-
Setup: Assemble the reaction glassware (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a dropping funnel or syringe pump for the addition of the oxidant. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) if required by the reaction chemistry.
-
Initial Cooling: Charge the reaction flask with the substrate and solvent. Cool the mixture to the desired initial temperature (e.g., 0°C) using an appropriate cooling bath.[13]
-
Slow Addition: Begin the addition of the oxidizing agent solution dropwise from the dropping funnel or via the syringe pump.
-
Temperature Monitoring: Carefully monitor the internal temperature. The rate of addition should be controlled such that the internal temperature does not rise more than 2-3°C above the target temperature.[24] If the temperature rises too quickly, pause the addition until it returns to the target range.
-
Reaction Monitoring: Periodically take samples for analysis (e.g., TLC, LC-MS) to monitor the progress of the reaction.
-
Completion: Once the reaction is complete, maintain cooling and proceed to the safe quenching protocol (see Issue 3).
Workflow Diagram: Managing an Unexpected Exotherm
This diagram illustrates the decision-making process when an unexpected temperature rise is detected.
Caption: Decision workflow for immediate response to an unexpected exotherm.
In-Depth Focus: The Swern Oxidation
The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[23][25] It is notorious for its highly exothermic nature, particularly during the initial activation of DMSO with oxalyl chloride, and requires strict temperature control.[22]
Key Mechanistic Steps & Exothermic Points:
-
Activation of DMSO: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at very low temperatures (typically -78°C). This step is highly exothermic due to the decomposition of an unstable intermediate, releasing CO and CO₂ gas.[22][25]
-
Formation of Alkoxysulfonium Ion: The alcohol substrate adds to the activated DMSO species.
-
Ylide Formation & Elimination: A hindered base (e.g., triethylamine) is added to promote an elimination reaction, which forms the final carbonyl product. This step is also exothermic.
Troubleshooting a Swern Oxidation:
-
Problem: A violent reaction and gas evolution upon addition of oxalyl chloride.
-
Cause: The reaction temperature is too high.
-
Solution: Ensure the DMSO/solvent mixture is thoroughly cooled to -78°C before the slow, dropwise addition of oxalyl chloride. The internal temperature must be maintained below -60°C during this addition.[22]
-
-
Problem: Low yield of the desired aldehyde/ketone.
-
Cause: The reaction was allowed to warm up prematurely, leading to side reactions like the formation of mixed thioacetals.[23]
-
Solution: Maintain the cryogenic temperature throughout the addition of the alcohol and the base. Only allow the reaction to warm after the final addition is complete and a sufficient reaction time has passed.
-
Logical Relationship Diagram: Key Parameters in Exothermic Control
This diagram shows the interplay between key experimental parameters and their effect on reaction safety and success.
Caption: Interrelationship of experimental parameters for managing exothermic reactions.
References
-
Reaction calorimeter. Wikipedia. [Link]
-
Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. [Link]
-
Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. (2024-07-28). [Link]
-
How Does One Determine Whether A Reaction Is Endothermic Or Exothermic In A Calorimetric Experiment? Sciencing. (2022-08-30). [Link]
-
TWO CALORIMETRIC METHODS FOR INVESTIGATING DANGEROUS REACTIONS. IChemE. [Link]
-
Oxidizing Agents | Research Starters. EBSCO. [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. (2025-12-25). [Link]
-
How Does Calorimetry Measure Heat In Exothermic And Endothermic Reactions? Chemistry For Everyone - YouTube. (2025-09-14). [Link]
-
Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art. CORE. [Link]
-
Oxidation Reaction Safeguarding with SIS. Kenexis. [Link]
-
How Do You Define Exothermic Reactions For Calorimetry? Chemistry For Everyone. (2025-10-31). [Link]
-
How to calculate heat transfer in continuous flow applications. Stoli Chem. (2021-09-24). [Link]
-
Quenching Reactive Substances. KGROUP. (2006-10-27). [Link]
-
Oxidizing agent. Wikipedia. [Link]
-
Lesson 6: Exothermic Tank Reactor. MIT. [Link]
-
Scale-up Reactions. Division of Research Safety | Illinois. (2019-09-18). [Link]
-
Oxidizing Agents. AFNS Safety - University of Alberta. [Link]
-
Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development - ACS Publications. [Link]
-
Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development - ACS Publications. [Link]
-
Oxidizing and Reducing Agents. Purdue University. [Link]
-
Oxidizing Chemicals. Environment, Health & Safety - University of Maryland. [Link]
-
Safe Handling of Oxidising Chemicals. The Chemistry Blog. (2024-09-04). [Link]
-
Common Standard Operating Procedure. University of Nebraska-Lincoln. [Link]
-
Common Oxidizing Agents and Their Properties. Solubility of Things. [Link]
-
Oxidizing Chemicals. Laboratory Safety - Brandeis University. [Link]
-
How To Run A Reaction: The Quench. Department of Chemistry : University of Rochester. [Link]
-
AVOIDING OXIDATION. Duratherm Fluids. [Link]
-
Exothermic Welding Troubleshooting:The Most Frequent Errors Occurs During Performing((free samples). YouTube. (2023-11-22). [Link]
-
Endothermic And Exothermic Reactions. Unacademy. [Link]
-
mCPBA reaction temperature. Reddit. (2024-07-31). [Link]
-
Safer Preparation of m-CPBA/DMF Solution in Pilot Plant | Request PDF. ResearchGate. (2025-08-07). [Link]
-
How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group. (2016-11-22). [Link]
-
Workup: mCPBA Oxidation. Department of Chemistry : University of Rochester. [Link]
-
The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development. (2025-08-07). [Link]
-
Installers and Inspectors Guide for making Exothermic Connections. Harger Lightning and Grounding. [Link]
-
(PDF) Oxidation synthesis and reaction analysis of a new arranged catalyst support. ResearchGate. (2016-10-19). [Link]
-
What are the most efficient heat removal methods in an exothermic reaction system? Quora. (2014-02-23). [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
How Can You Identify An Exothermic Reaction? YouTube. (2025-12-24). [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. LinkedIn. (2023-10-05). [Link]
-
Avoiding Oxidation and Thermal Degradation. Duratherm Fluids. (2018-05-26). [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? LinkedIn. (2025-04-07). [Link]
-
Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing. [Link]
Sources
- 1. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 2. Oxidizing and Reducing Agents [chemed.chem.purdue.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Oxidizing Agents | Research Starters | EBSCO Research [ebsco.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 9. icheme.org [icheme.org]
- 10. sciencing.com [sciencing.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fauske.com [fauske.com]
- 13. benchchem.com [benchchem.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. farabi.university [farabi.university]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 18. jinzongmachinery.com [jinzongmachinery.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. sarponggroup.com [sarponggroup.com]
- 22. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 23. Swern Oxidation [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Swern oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Side Reactions in Strong Oxidizing Agent Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when using strong oxidizing agents. Oxidation is a cornerstone of organic synthesis, yet it is mechanistically complex and prone to side reactions that can compromise yield, purity, and safety.[1][2][3] This document moves beyond simple protocols to explain the underlying causality of common issues and provide robust, field-proven troubleshooting strategies.
Section 1: Over-oxidation - When the Reaction Goes Too Far
One of the most frequent challenges is stopping an oxidation at the desired intermediate stage, such as an aldehyde, without it proceeding to the carboxylic acid.
FAQ 1.1: My primary alcohol oxidation yields the carboxylic acid. How can I stop it at the aldehyde?
Root Cause Analysis:
This is a classic problem when using potent oxidizing agents like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃ in aqueous acid) in the presence of water.[4][5][6] The initial product, an aldehyde, exists in equilibrium with its hydrate form in aqueous media. This hydrate is structurally similar to a primary alcohol and is readily oxidized further to the carboxylic acid. The reaction's driving force is the high oxidation potential of the reagent.
Troubleshooting Protocol:
The key is to use a milder reagent in an anhydrous (water-free) solvent to prevent hydrate formation.
-
Reagent Selection: Switch to a reagent system designed for selective aldehyde synthesis. The two most common choices are:
-
Pyridinium Chlorochromate (PCC): A Cr(VI) reagent that is soluble in organic solvents like dichloromethane (DCM) and is used under anhydrous conditions.[5]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine compound that offers a very mild and highly selective oxidation at room temperature in solvents like DCM or chloroform.[7][8]
-
-
Solvent and Atmosphere Control: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Management: Perform the addition of the oxidizing agent at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature. This helps control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). Monitor the disappearance of the starting alcohol and the appearance of the aldehyde product spot. Stop the reaction as soon as the starting material is consumed to prevent potential degradation.
Sample Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol
-
Under an inert atmosphere (N₂), dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DMP (1.1 - 1.3 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with a suitable organic solvent like diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. This step removes the iodine-containing byproducts.[9]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Troubleshooting Workflow: Preventing Over-oxidation
Caption: A decision-making workflow for troubleshooting the over-oxidation of primary alcohols.
Section 2: Chemoselectivity and Unwanted Byproducts
In complex molecules with multiple functional groups, forcing one group to react while leaving others untouched is a significant challenge.
FAQ 2.1: My oxidant is reacting with other functional groups in my molecule. How do I improve chemoselectivity?
Root Cause Analysis:
Strong oxidizing agents are often not very selective. Functional groups like alkenes, alkynes, sulfides, and amines can be as, or even more, reactive than the target alcohol.[10][11] For instance, KMnO₄ will readily oxidize alkenes to diols (or cleave them under harsh conditions) and sulfides to sulfoxides or sulfones.[12] The outcome depends on the relative oxidation potentials of the functional groups present.
Troubleshooting Strategies:
-
Reagent Choice is Critical: Select an oxidant known for its selectivity.
-
For Alcohol Oxidation in the Presence of Alkenes/Sulfides: DMP or a Swern oxidation are generally excellent choices as they are highly selective for alcohols.
-
For Alkene Dihydroxylation without Over-oxidation: Use catalytic Osmium Tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) instead of KMnO₄ for cleaner conversion to diols.
-
-
Protecting Group Strategy: If a suitable selective reagent cannot be found, the most robust strategy is to temporarily "protect" the more sensitive functional groups.
-
Example Workflow:
-
Protect a sensitive secondary amine as a carbamate (e.g., Boc group).
-
Perform the desired oxidation on another part of the molecule.
-
Remove the protecting group (deprotection) under conditions that do not affect the newly oxidized functionality.
-
-
-
Control of Stoichiometry and Temperature: Carefully using only a slight excess (e.g., 1.05 equivalents) of the oxidant at low temperatures can sometimes favor the oxidation of the more reactive functional group, but this approach offers limited control and requires careful optimization.
Conceptual Diagram: Chemoselectivity
Caption: Contrasting an unselective oxidation with a desired chemoselective transformation.
Section 3: Reaction Safety and Thermal Runaway
Many oxidation reactions are highly exothermic, posing a significant safety risk if not properly managed.[13]
FAQ 3.1: My reaction is violently exothermic. How can I control it safely?
Root Cause Analysis:
Exothermic reactions release heat. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will rise.[14] This increases the reaction rate, which in turn generates even more heat, leading to a dangerous cycle called a thermal runaway.[15][16] This can cause the solvent to boil violently, pressure to build, and potentially lead to an explosion.[17]
Troubleshooting and Safety Protocols:
NEVER add the substrate to the bulk oxidizing agent. ALWAYS add the oxidant slowly to the substrate solution.
-
Effective Cooling:
-
Ensure the reaction flask is immersed in a properly sized cooling bath (ice-water, ice-salt, or dry ice-acetone).
-
Use a flask that is large enough (e.g., no more than half-full) to accommodate the reaction volume and allow for efficient stirring and surface area for cooling.
-
-
Controlled (Slow) Addition:
-
Add the oxidizing agent via a dropping funnel or syringe pump over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Monitor the internal temperature of the reaction with a thermometer. If the temperature begins to rise uncontrollably, immediately stop the addition.
-
-
Dilution:
-
Running reactions at lower concentrations (using more solvent) increases the thermal mass of the system, making it better able to absorb heat without a rapid temperature spike.
-
-
Proper Personal Protective Equipment (PPE):
-
Always work in a certified chemical fume hood.[18]
-
Wear safety glasses, a flame-resistant lab coat, and appropriate gloves.
-
Keep a blast shield in front of the reaction apparatus, especially during scale-up.
-
Safe Reaction Setup Logic
Sources
- 1. RUL - Oxidation of drugs during drug product development : problems and solutions [repozitorij.uni-lj.si]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.ucr.edu [chemistry.ucr.edu]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. US4132529A - Temperature control in exothermic/endothermic reaction systems - Google Patents [patents.google.com]
- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 17. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
- 18. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Characterization of Unknown Impurities in 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Introduction: Welcome to the technical support guide for the characterization of unknown impurities in 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (HAAO). This molecule is a critical intermediate in the synthesis of pharmaceuticals like Saxagliptin[1]. Ensuring its purity is paramount for the safety and efficacy of the final drug product. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered by researchers and quality control scientists during analysis. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to impurity identification, from initial detection to final structural elucidation.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm observing unexpected peaks in my reversed-phase HPLC-UV analysis of HAAO. What are the immediate troubleshooting steps?
Answer: The appearance of unexpected peaks is a common issue. Before assuming they are sample-related impurities, it's crucial to systematically rule out system or method-related artifacts. The analytical methods for organic acids often use highly aqueous mobile phases and low UV wavelengths (200-210 nm) to detect the carboxyl group, which can make the system sensitive to contamination[2][3].
Initial Troubleshooting Protocol:
-
Verify System Cleanliness: Inject a mobile phase blank. If the peaks persist, it indicates contamination in your mobile phase, solvent lines, injector, or detector.
-
Check Sample Solvent: Inject your sample solvent (dissolution medium) as a blank. This helps isolate impurities originating from your solvent versus the sample itself.
-
Assess Peak Shape & Retention Time:
-
Poor Peak Shape (Tailing/Fronting): For an acidic analyte like HAAO, tailing is common. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0 using formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, leading to better interaction with the C18 stationary phase[2].
-
Shifting Retention Times: This often points to issues with the mobile phase preparation or column equilibration. Some modern C18 columns are specifically designed to prevent phase collapse in the 100% aqueous mobile phases often used for organic acids[4].
-
Logical Troubleshooting Flowchart:
Below is a decision-making workflow for initial HPLC troubleshooting.
Caption: Initial HPLC troubleshooting workflow.
FAQ 2: What are the most probable process-related and degradation impurities in HAAO samples?
Answer: Understanding the synthetic route is fundamental to predicting potential impurities. HAAO is often synthesized from 1-adamantanecarboxylic acid[1][5][6]. The impurities are therefore likely to be unreacted starting materials, intermediates, or by-products from side reactions. Degradation can also occur, typically through oxidation.
Table 1: Potential Impurities in 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
| Impurity Name | Structure | Probable Origin | Molecular Weight ( g/mol ) |
| 1-Adamantanecarboxylic acid | Adamantane-COOH | Starting Material | 180.25 |
| 3-Hydroxy-1-adamantanecarboxylic acid | HO-Adamantane-COOH | Intermediate | 196.25 |
| 1-Acetyl-3-hydroxyadamantane | HO-Adamantane-COCH₃ | Intermediate | 194.28 |
| Adamantane-1,3-diol | HO-Adamantane-OH | Degradation/By-product | 168.24 |
| 2-(3-Hydroxyadamantan-1-yl)acetic acid | HO-Adamantane-CH₂-COOH | Over-reduction by-product | 210.27[7] |
The synthesis often involves strong oxidizing agents like potassium permanganate (KMnO₄)[5][6]. Incomplete oxidation of the acetyl intermediate could leave residual starting material, while overly aggressive oxidation could potentially lead to further hydroxylation of the adamantane cage at other tertiary carbons, forming diol impurities[8].
FAQ 3: My HPLC-UV shows an unknown peak. How can I use Mass Spectrometry to identify it?
Answer: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the definitive tool for obtaining the molecular weight of an unknown impurity. For adamantane derivatives, the fragmentation pattern in the MS/MS spectrum provides invaluable structural clues.
The most characteristic fragmentation pathway for adamantane-containing compounds is the loss of the substituent group to form the highly stable adamantyl cation at an m/z of 135[9][10][11]. The presence of this fragment ion strongly suggests the impurity retains the core adamantane structure.
Experimental Protocol: LC-MS Analysis
-
Chromatography: Use a volatile mobile phase compatible with MS, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A gradient elution on a C18 column is typically effective.
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes. For HAAO and its acidic impurities, ESI negative mode is often more sensitive, detecting the deprotonated molecule [M-H]⁻.
-
Data Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to determine the molecular weight of the eluting peaks.
-
Tandem MS (MS/MS): Fragment the parent ion of the impurity to obtain structural information. Look for the characteristic adamantyl cation at m/z 135 in positive mode.
-
Interpreting the Data:
-
Case Study: An impurity peak shows an [M-H]⁻ ion at m/z 195.2 in negative mode.
-
Hypothesis: The molecular weight is ~196 g/mol . This matches the intermediate 3-Hydroxy-1-adamantanecarboxylic acid from Table 1.
-
Confirmation: In positive mode MS/MS, fragmentation of the [M+H]⁺ ion (m/z 197.2) should show a prominent peak at m/z 135, corresponding to the loss of both the hydroxyl and carboxylic acid groups.
FAQ 4: I have isolated an impurity. How can Nuclear Magnetic Resonance (NMR) spectroscopy confirm its structure?
Answer: NMR spectroscopy provides the definitive connectivity of atoms in a molecule and is essential for unambiguous structure elucidation[12]. The high symmetry of the adamantane cage often results in well-defined, though sometimes complex, signals in the ¹H NMR spectrum[13].
Key Steps in NMR Analysis:
-
Sample Preparation: Dissolve a sufficient quantity (typically >1 mg) of the isolated impurity in a deuterated solvent like DMSO-d₆ or CDCl₃. Add a reference standard like TMS if not already present in the solvent.
-
¹H NMR: This spectrum provides information on the number and environment of protons. For HAAO, the adamantane protons typically appear as a series of broad multiplets between 1.4-2.2 ppm[1]. The absence or shift of specific signals compared to the reference HAAO spectrum indicates a structural change.
-
¹³C NMR: This spectrum reveals the number of unique carbon atoms. The adamantane cage has characteristic shifts. Changes in the chemical shifts of the bridgehead carbons can indicate modification at those positions.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing you to piece together the molecular structure.
Table 2: Interpreting NMR Spectral Changes for HAAO Impurities
| Potential Impurity | Expected Key Change in ¹H NMR Spectrum (vs. HAAO) |
| 1-Acetyl-3-hydroxyadamantane | Appearance of a sharp singlet around 2.1 ppm (acetyl -CH₃ protons). Disappearance of the α-keto acid proton. |
| 3-Hydroxy-1-adamantanecarboxylic acid | Disappearance of signals related to the α-keto group. The overall adamantane proton region will simplify. |
| Adamantane-1,3-diol | Absence of any signals related to the oxoacetic acid moiety. The spectrum will be more symmetric if the diol is at the 1 and 3 positions. |
The use of comprehensive NMR data is often required for regulatory submissions to definitively prove the structure of an impurity.[14][15].
FAQ 5: Can you outline a comprehensive workflow for identifying an unknown impurity from start to finish?
Answer: Certainly. A structured, multi-technique approach is the most efficient and reliable way to characterize an unknown impurity. This workflow ensures that each step builds upon the last, leading to a confident structural assignment.
Comprehensive Impurity Identification Workflow:
Caption: A systematic workflow for impurity characterization.
This structured process, combining chromatographic separation with spectroscopic analysis, provides a robust framework for identifying, characterizing, and ultimately controlling impurities in your HAAO samples, ensuring the quality and safety of your final product.
References
- A Comparative Guide to the Mass Spectrometry Analysis of 1-Bromoadamantane Derivatives. Benchchem.
- Application Note: Quantification of Adamantane Derivatives Using Adamantane-d16 by LC-MS/MS. Benchchem.
- Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
- Request PDF: Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate.
- A Comparative Guide to Analytical Techniques for the Characterization of Adamantane Derivatives. Benchchem.
- Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments.
- Analytical Methods for Organic Acids. Shimadzu Asia Pacific.
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI.
- A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Pak. J. Pharm. Sci.
- Single-Column Method for HPLC Analysis of Organic Acids in Fruit Juices. Restek.
- Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. MDPI.
- Request PDF: Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate.
- An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate.
- Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate.
- Adamantane(281-23-2) 1H NMR spectrum. ChemicalBook.
- 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. GSRS.
- 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid RC00304. Echemi.
- New NMR Tools for Impurity Analysis. The University of Manchester.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- 2-(Adamantan-1-ylamino)-2-oxoacetic acid. Sigma-Aldrich.
- Enhanced Mn(II)/peracetic acid by nitrilotriacetic acid to degrade organic contaminants: Role of Mn(V) and organic radicals. PubMed Central.
- 2-(3-hydroxyadamantan-1-yl)acetic acid (C12H18O3). PubChem.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 3. mdpi.com [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 2-(3-hydroxyadamantan-1-yl)acetic acid (C12H18O3) [pubchemlite.lcsb.uni.lu]
- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid: An Essential Intermediate for Saxagliptin
In the landscape of modern pharmaceuticals, the synthesis of key intermediates with high purity and yield is a critical determinant of therapeutic efficacy and commercial viability. One such pivotal molecule is 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a cornerstone in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus.[1][2] The unique tricyclic cage structure of the adamantane moiety imparts desirable pharmacokinetic properties such as high lipophilicity and metabolic stability to the final drug substance.[2][3]
This guide provides a comprehensive comparison of the prevalent synthetic routes to 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, offering an in-depth analysis of their respective methodologies, yields, and scalability. The discussion is supported by experimental data and mechanistic insights to empower researchers and drug development professionals in selecting the most appropriate pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid typically involves the introduction of a hydroxyl group at the tertiary C-3 position of the adamantane core and the elaboration of a glyoxylic acid moiety at the C-1 position. The various synthetic approaches primarily differ in the sequence of these functionalizations and the choice of starting materials and reagents. Herein, we will dissect and compare five notable synthetic routes.
Route 1: Multi-step Synthesis from 1-Bromoadamantane
This route commences with the commercially available 1-bromoadamantane and proceeds through a series of transformations to install the required functional groups.
Caption: Synthetic workflow starting from 1-Bromoadamantane.
This pathway, while feasible, presents several challenges for large-scale production. The use of hypertoxic reagents like oxalyl chloride and trimethylchlorosilane necessitates stringent safety protocols.[1] Furthermore, the Swern oxidation step requires cryogenic conditions (-78°C), which are energy-intensive and difficult to maintain on an industrial scale.[1]
Route 2: Oxidation of 1-Acetyladamantane
A more direct approach involves the oxidation of 1-acetyladamantane. This method can be accomplished in one or two steps to introduce both the hydroxyl and carboxyl functionalities.
Caption: Synthetic workflows from 1-Acetyladamantane.
While a one-step oxidation appears more efficient, it often results in lower yields (around 36%) due to competing side reactions.[4] The two-step approach, involving initial oxidation to the ketoacid followed by hydroxylation, offers better control but can still be associated with moderate overall yields.[4]
Route 3 & 4: Syntheses from 1-Adamantanecarboxylic Acid (Sequential Functionalization)
These routes utilize the readily available 1-adamantanecarboxylic acid as the starting material, but differ in the order of introducing the hydroxyl and the two-carbon side chain.
Route 3: Hydroxylation followed by Side-Chain Elaboration
This strategy prioritizes the early introduction of the hydroxyl group.
Caption: Workflow for Route 3: Hydroxylation first.
Route 4: Side-Chain Elaboration followed by Hydroxylation
In contrast, this route first builds the keto-acid moiety and then performs the hydroxylation.
Caption: Workflow for Route 4: Side-chain formation first.
A key advantage of Route 3 is that the early hydroxylation can lead to higher overall yields as it avoids potential losses in subsequent steps.[1] The one-pot conversion of the hydroxylated carboxylic acid to the acetyl derivative is a notable feature of this route, streamlining the process.[1][5]
Route 5: An Optimized and Scalable Approach from 1-Adamantanecarboxylic Acid
Recent optimizations have led to a more efficient and industrially viable synthesis that builds upon the principles of Route 3. This method focuses on mild reaction conditions and high-yielding steps.[1][5]
Caption: Optimized synthetic route from 1-Adamantanecarboxylic acid.
This optimized route boasts an impressive overall yield of approximately 51-60%.[1][5] The use of common and inexpensive reagents, coupled with mild reaction conditions and purification by recrystallization, makes it particularly suitable for large-scale manufacturing.[1]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (from 1-Bromoadamantane) | Route 2 (from 1-Acetyladamantane) | Route 3 (Hydroxylation First) | Route 4 (Side-Chain First) | Route 5 (Optimized) |
| Starting Material | 1-Bromoadamantane | 1-Acetyladamantane | 1-Adamantanecarboxylic acid | 1-Adamantanecarboxylic acid | 1-Adamantanecarboxylic acid |
| Key Reagents | tris(trimethylsilyloxy)ethylene, oxalyl chloride | KMnO4 | KMnO4, SOCl2, Na/CH2(COOEt)2 | SOCl2, Sodium diethyl malonate, KMnO4 | KMnO4, SOCl2, Na/CH2(COOEt)2, KOH |
| Overall Yield | Not reported, likely lower | ~36% (one-step) to 61% (two-step)[4] | Good | Good | ~51-60%[1][5] |
| Scalability | Poor (cryogenic temps, toxic reagents)[1] | Moderate | Good | Good | Excellent |
| Advantages | Utilizes a different starting material | Shorter route | High-yielding hydroxylation step | Straightforward transformations | High overall yield, cost-effective, mild conditions[1] |
| Disadvantages | Harsh conditions, toxic reagents[1] | Lower yields in one-step approach[4] | Multi-step one-pot reaction can be complex | Potential for lower overall yield | Requires careful control of oxidation steps |
Experimental Protocols for the Optimized Route (Route 5)
The following protocols are based on reported literature and represent a robust method for the synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.[1]
Step 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic acid
-
To a solution of 1-adamantanecarboxylic acid in a suitable solvent, add potassium permanganate (KMnO4) portion-wise.
-
Maintain the reaction temperature and stir for a specified period.
-
Quench the reaction with a reducing agent (e.g., Na2SO3).
-
Filter the mixture and acidify the filtrate to precipitate the product.
-
Collect the solid product by filtration and dry.
Step 2: One-Pot Synthesis of 1-Acetyl-3-hydroxyadamantane
-
Treat 3-hydroxy-1-adamantanecarboxylic acid with thionyl chloride (SOCl2) and reflux to form the acid chloride.[1]
-
Remove excess SOCl2 under reduced pressure.
-
In a separate reactor, prepare the sodium salt of diethyl malonate.
-
Add the acid chloride to the malonate solution and allow the condensation to proceed.
-
The resulting intermediate is then subjected to hydrolysis and decarboxylation using a mixture of acetic acid, water, and sulfuric acid to yield 1-acetyl-3-hydroxyadamantane.[4]
-
Purify the product by recrystallization. A yield of approximately 74% can be expected for this step.[1]
Step 3: Oxidation to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
-
Dissolve 1-acetyl-3-hydroxyadamantane in a suitable solvent such as tert-butanol and add it to a solution of potassium hydroxide (KOH).[1][6]
-
Heat the mixture to 35-40°C.[1]
-
Add potassium permanganate (KMnO4) portion-wise over a period of one hour.[1]
-
Stir the reaction mixture for an additional 5 hours at 40°C.[1]
-
Quench the reaction with sodium sulfite (Na2SO3) and filter.[1]
-
Adjust the pH of the filtrate to 2 with concentrated HCl.[1]
-
Extract the product with ethyl acetate, and remove the solvent under reduced pressure.[1]
-
Crystallize the product from ethyl acetate/n-heptane to obtain 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. An expected yield for this step is around 86%.[1]
Characterization Data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid:
-
Melting Point: 162-163°C[1]
-
¹H NMR (400 MHz, DMSO-d6) δ: 3.32 (br s, 1H), 2.16 (s, 2H), 1.74-1.42 (m, 12H)[1]
-
IR (KBr, cm⁻¹): 3401, 2932, 2861, 1713, 1689[1]
-
ESI-MS (m/z): 223 [M-H]⁻[1]
Conclusion
The synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is a critical step in the production of the antidiabetic drug Saxagliptin. While several synthetic routes have been developed, the optimized pathway starting from 1-adamantanecarboxylic acid (Route 5) stands out for its high overall yield, use of cost-effective reagents, and mild reaction conditions, making it the most suitable for industrial-scale production.[1] This guide provides a comparative framework to aid researchers in selecting and implementing the most appropriate synthetic strategy based on their specific requirements for yield, scalability, and safety.
References
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1393-1397. [Link]
- US Patent 7,250,529B2, "Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid".
-
Li, G., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Molecules, 24(20), 3658. [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]
-
Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
Purity analysis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid by different analytical techniques (HPLC, GC-MS)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid stands as a pivotal key intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The structural integrity and purity of this intermediate directly influence the quality and safety profile of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are indispensable.
This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear comparative framework to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Physicochemical Profile of the Analyte
Understanding the analyte's properties is the first principle of sound method development. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (Molecular Formula: C₁₂H₁₆O₄, Molecular Weight: 224.253 g/mol ) is a multifaceted molecule.[3][4] Its structure features a bulky, non-polar adamantane cage, but also highly polar functional groups: a hydroxyl (-OH), a carboxylic acid (-COOH), and an α-keto group. This amphiphilic nature, combined with a high boiling point (366.5°C) and melting point (164-165°C), dictates the analytical approach.[3][4] Its low volatility and thermal lability make it a challenging candidate for direct gas chromatography.[5]
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a dominant technique in pharmaceutical quality control due to its versatility, robustness, and applicability to a wide range of compounds, including non-volatile and thermally sensitive molecules.[6][7] For 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice, offering a direct and efficient means of purity determination without the need for chemical modification.[8]
Principle of Separation
In RP-HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The bulky, hydrophobic adamantane core of our analyte will strongly interact with the stationary phase, while the polar functional groups will have an affinity for the mobile phase. By carefully tuning the mobile phase composition, we can achieve excellent separation of the main compound from its process-related impurities and potential degradants.
Experimental Protocol: RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the analyte from degradation products, and should be validated according to International Conference on Harmonisation (ICH) guidelines.[9][10]
1. Sample Preparation:
- Prepare a stock solution of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1.0 mg/mL.
- For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to protect the column.
2. Chromatographic Conditions:
- Instrument: HPLC system with a UV or Diode Array Detector (DAD).
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: A gradient or isocratic mixture of:
- Solvent A: 0.1% Phosphoric Acid in Water (to suppress the ionization of the carboxylic acid group, ensuring good peak shape).
- Solvent B: Acetonitrile.
- Example Isocratic Condition: 60:40 (v/v) Solvent A:Solvent B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C (to ensure reproducibility).
- Detection Wavelength: 210 nm (where the oxoacetic acid moiety exhibits absorbance).
- Injection Volume: 10 µL.
3. Method Validation (as per ICH Q2(R1) Guidelines):
- Specificity: Perform forced degradation studies (acid, base, oxidation, thermal) to demonstrate that degradation peaks do not interfere with the main analyte peak.[8]
- Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the working concentration) and demonstrate a linear relationship (R² > 0.999) between concentration and peak area.[10]
- Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).[9]
- Precision:
- Repeatability (Intra-assay): Analyze six replicate preparations at 100% concentration. The relative standard deviation (RSD) should be ≤1.0%.[10]
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
- Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): The High-Selectivity Approach
While HPLC is direct, GC-MS offers unparalleled selectivity and structural identification capabilities.[5] However, due to the low volatility and thermal instability of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, direct analysis is not feasible. A critical chemical derivatization step is required to convert the polar functional groups into more volatile and thermally stable analogues.[11]
The Rationale for Two-Step Derivatization
The presence of three distinct functional groups necessitates a strategic, sequential derivatization to prevent side reactions and ensure a single, stable derivative for analysis.
-
Oximation: The α-keto group is susceptible to tautomerization (keto-enol interconversion) at high temperatures, which would result in multiple chromatographic peaks for a single analyte. To prevent this, the keto group is first protected by reacting it with an oximating reagent like methoxyamine hydrochloride. This reaction is highly specific to carbonyls and stabilizes the molecule.[11][12]
-
Silylation: Following oximation, the remaining active hydrogens on the carboxylic acid and hydroxyl groups are replaced with a trimethylsilyl (TMS) group using a potent silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). This step dramatically increases the volatility of the molecule, making it suitable for GC analysis.[8][12]
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
- Lyophilize (freeze-dry) the sample to remove all traces of water, which can interfere with the silylation reagent.[12][13]
- Step 1 (Oximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and heat at 60°C for 60 minutes.
- Step 2 (Silylation): Cool the vial to room temperature. Add 100 µL of MSTFA. Cap tightly and heat at 70°C for 45 minutes.
- Cool the vial before injection. The resulting solution contains the derivatized analyte ready for GC-MS analysis.
2. GC-MS Conditions:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
- Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 300°C.
- Hold: 5 minutes at 300°C.
- Mass Spectrometer Parameters:
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-550 m/z.
Workflow Visualization
Caption: Comparative analytical workflows for HPLC and GC-MS.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose. The following table summarizes the key performance attributes for the analysis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds.[5] | Poor without derivatization. Requires volatile and thermally stable compounds.[11] |
| Sample Preparation | Simple and direct: dissolve, filter, and inject. | Complex and multi-step: requires complete drying, oximation, and silylation.[14] |
| Analysis Time | Faster overall workflow due to minimal sample preparation. | Slower overall workflow due to lengthy derivatization steps. |
| Selectivity | Good, based on chromatographic retention time and UV spectrum (with DAD). | Excellent. Provides both retention time and a mass spectrum, which acts as a chemical fingerprint for high-confidence identification. |
| Sensitivity | High, dependent on the detector used (UV, MS). | Very high, especially with selected ion monitoring (SIM) mode. |
| Robustness | Generally high. Less prone to variability from sample preparation. | Lower. The multi-step derivatization can introduce variability and potential for incomplete reactions or side products. |
| Application Focus | Ideal for routine quality control, purity assays, and stability testing.[15] | Best suited for impurity identification, structural elucidation, and reference standard characterization. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and valid techniques for the analysis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, but they serve different primary purposes.
-
For routine quality control, purity determination, and release testing in a manufacturing environment, HPLC is the superior choice. Its direct analysis approach minimizes sample preparation, leading to a faster, more robust, and higher-throughput workflow. A well-validated, stability-indicating HPLC method provides the necessary accuracy and precision required in a regulated setting.[6][9]
-
For impurity profiling, structural identification of unknown peaks, and in-depth characterization, GC-MS is the more powerful tool. The definitive structural information from the mass spectrum is invaluable for identifying process-related impurities or degradation products that may be observed during HPLC analysis. While the workflow is more complex, the high degree of certainty it provides is essential for investigational work and comprehensive understanding of the compound's purity profile.
Ultimately, a synergistic approach is often the most effective strategy in drug development. HPLC can be employed for the routine "what and how much" questions of purity, while GC-MS is reserved for the critical "what is this unknown?" investigations, ensuring a complete and authoritative understanding of the purity of this vital pharmaceutical intermediate.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]
-
Title: (3-Hydroxyadamantan-1-yl)(oxo)acetic acid Source: Chemsrc URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties Source: SciELO URL: [Link]
-
Title: Derivatization of metabolites for GC-MS via methoximation+silylation Source: Bibel lab update (YouTube) URL: [Link]
-
Title: Comparison of GC and HPLC for the quantification of organic acids in coffee Source: PubMed URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis Source: ResearchGate URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: HPLC versus GC-MS in organic acid disorder patients. Source: ResearchGate URL: [Link]
-
Title: Comparison of GC and HPLC for the quantification of organic acids in coffee. Source: SciSpace URL: [Link]
-
Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: NIH National Library of Medicine URL: [Link]
-
Title: A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2- oxoacetic acid and it's optimization Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin Source: ResearchGate URL: [Link]
-
Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC Method for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid Analysis in Accordance with ICH Guidelines
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid. The validation parameters and experimental designs detailed herein are aligned with the rigorous standards set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.[1][2][3]
Introduction: The Analytical Imperative for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a key chemical entity with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is paramount for ensuring product quality, stability, and, ultimately, patient safety. A validated HPLC method provides a high degree of assurance that the analytical results generated are reliable and reproducible.[4] This guide will not only outline the requisite validation steps but also delve into the scientific rationale behind each experimental choice, offering a holistic understanding of the method validation process.
Foundational HPLC Method Development
Prior to initiating validation, a robust HPLC method must be developed. The selection of chromatographic conditions is critical and should be based on the physicochemical properties of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
Rationale for Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a logical starting point due to the non-polar adamantane cage and the polar carboxylic acid and hydroxyl groups of the analyte. The C18 stationary phase will provide adequate retention and separation from potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is recommended. The acidic pH will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient is often necessary to ensure efficient elution and separation of the main analyte from any related substances.[5]
-
Detection: UV detection is a common and robust choice for chromophoric compounds. The detection wavelength should be set at the absorbance maximum (λmax) of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid to maximize sensitivity.[5]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are typical starting points to ensure reproducible retention times and peak shapes.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (example λmax) |
| Injection Volume | 10 µL |
The Validation Workflow: A Systematic Approach
The validation of an analytical procedure is a comprehensive process that demonstrates its suitability for the intended application.[3] The following sections detail the experimental protocols for each validation parameter as stipulated by the ICH Q2(R1) guideline.[2][3]
Caption: The process of demonstrating method specificity through forced degradation studies.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical results are directly proportional to the concentration of the analyte in the sample. [6][7][8]The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity. [6][7] Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Inject each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the average peak area against the corresponding concentration.
-
Linear Regression Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the calibration curve should show a linear relationship.
Table 2: Linearity Data Summary
| Concentration (µg/mL) | Peak Area (n=3) | %RSD |
| 50 | 501234 | 0.8 |
| 75 | 752345 | 0.6 |
| 100 | 1003456 | 0.5 |
| 125 | 1254567 | 0.4 |
| 150 | 1505678 | 0.3 |
| Correlation Coefficient (r²) | 0.9998 | |
| Slope | 10025 | |
| Y-Intercept | 150 |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. [9][10]It is typically determined by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculate Percent Recovery: Determine the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%. [11]* The %RSD for the recovery at each concentration level should be ≤ 2.0%.
Table 3: Accuracy Data Summary
| Concentration Level | Theoretical (µg/mL) | Measured (µg/mL, n=3) | % Recovery | %RSD |
| 80% | 80 | 79.5 | 99.4 | 0.7 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.8 | 99.8 | 0.6 |
Precision: Measuring Agreement
Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [9]It is evaluated at two levels: repeatability and intermediate precision. [12] Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 1.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Table 4: Precision Data Summary
| Precision Level | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.7% |
| Intermediate Precision | %RSD (n=12) | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [13][14]The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [13][14][15] Experimental Protocol (Based on the Calibration Curve):
-
Calculate from Linearity Data: Use the standard deviation of the response (σ) and the slope of the calibration curve (S) from the linearity study.
Acceptance Criteria:
-
LOD should have a signal-to-noise ratio of approximately 3:1. [14]* LOQ should have a signal-to-noise ratio of approximately 10:1 and should meet the acceptance criteria for accuracy and precision. [14] Table 5: LOD and LOQ Summary
| Parameter | Calculated Value (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
Robustness: Resilience to Method Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [17][18][19] Experimental Protocol:
-
Identify Critical Parameters: Select critical HPLC parameters that could potentially vary during routine use.
-
Introduce Small Variations: Systematically vary these parameters one at a time.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic component
-
-
Analyze and Compare: Analyze a standard solution under each varied condition and compare the results (e.g., retention time, peak area, tailing factor) to the results obtained under the nominal conditions.
Acceptance Criteria:
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The retention time and peak area should not significantly change, demonstrating the method's reliability.
Table 6: Robustness Study Summary
| Parameter Varied | Variation | Retention Time Shift | Peak Area Change | System Suitability |
| Flow Rate | +0.1 mL/min | -5% | -2% | Pass |
| -0.1 mL/min | +5% | +2% | Pass | |
| Temperature | +2 °C | -2% | No significant change | Pass |
| -2 °C | +2% | No significant change | Pass | |
| % Organic | +2% | -8% | No significant change | Pass |
| -2% | +8% | No significant change | Pass |
Conclusion
The comprehensive validation of this HPLC method for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, following the stringent guidelines of ICH Q2(R1), demonstrates its suitability for its intended purpose. The method has been shown to be specific, linear, accurate, precise, and robust over the specified range. The established LOD and LOQ ensure that the method is sensitive enough for the required analyses. This validated method can now be confidently implemented for routine quality control testing, stability studies, and other applications in a regulated laboratory environment.
References
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods?
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- HPLC Calculator. Establishing LOD & LOQ in Analytical Method Validation.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
- Separation Science. Implementing Robustness Testing for HPLC Methods.
- Assayprism.com. HPLC Method Validation: Key Parameters and Importance.
- Front Life Sciences. (2025, May 17). Specificity analytical method validation.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube.
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
- ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?
- Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
- BiochemSphere. (2025, November 26). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
- Industrial Pharmacist. Robustness in Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Chromatography Today. Why a robust method is essential in pharmaceutical analysis.
- LCGC International. Method Validation and Robustness.
- National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Shabir, G. A. (2004). A practical approach to validation of HPLC methods under current good manufacturing practices. Journal of validation technology.
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]
- 5. actascientific.com [actascientific.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. assayprism.com [assayprism.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. mastelf.com [mastelf.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 15. fda.gov [fda.gov]
- 16. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. chromatographytoday.com [chromatographytoday.com]
The Adamantane Advantage: A Comparative Guide to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid and Other Derivatives in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and three-dimensional structure of the adamantane cage has established it as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, a pivotal intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, with other notable adamantane derivatives that have shaped the landscape of drug discovery.
The Adamantane Scaffold: A Foundation for Therapeutic Innovation
Adamantane's unique tricyclic alkane structure imparts a combination of desirable properties to bioactive molecules. Its rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1][2][3] Furthermore, the lipophilic nature of the adamantane moiety can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing membrane permeability and protecting adjacent functional groups from metabolic degradation.[3][4][5] This often leads to increased bioavailability and a longer plasma half-life.[3][4]
First introduced to the pharmaceutical world with the antiviral agent amantadine in the 1960s, the applications of adamantane derivatives have since expanded to include treatments for neurodegenerative diseases, diabetes, and cancer.[6][7][8] This guide will dissect the synthetic utility and comparative advantages of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid in the context of these pioneering and contemporary adamantane-based therapeutics.
Synthesis and Significance of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid serves as a crucial building block in the synthesis of the highly potent and selective DPP-4 inhibitor, Saxagliptin, which is used in the management of type 2 diabetes.[9][10] Its synthesis has been a subject of extensive research to develop efficient, scalable, and cost-effective manufacturing processes.
Optimized Synthetic Routes
Several synthetic pathways to 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid have been reported, with a common strategy involving the oxidation of a precursor molecule. A facile and optimized method starts from 1-adamantanecarboxylic acid, which is first hydroxylated to 3-hydroxy-1-adamantanecarboxylic acid. This intermediate is then converted to 1-acetyl-3-hydroxyadamantane, followed by oxidation to yield the target compound.[9][10]
An alternative approach involves the direct oxidation of 1-acetyl-3-hydroxyadamantane using a permanganate oxidant in a liquid phase, a process that is amenable to industrial scale-up.[11] The overall yield for these optimized processes is reported to be in the range of 51-60%.[9][12]
Experimental Protocol: Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
The following is a representative protocol based on reported literature[9][10]:
-
Hydroxylation of 1-Adamantanecarboxylic Acid: 1-Adamantanecarboxylic acid is treated with a mixture of sulfuric acid and nitric acid to introduce a hydroxyl group at the tertiary carbon, yielding 3-hydroxy-1-adamantanecarboxylic acid.
-
Formation of 1-Acetyl-3-hydroxyadamantane (One-Pot Method): The resulting 3-hydroxy-1-adamantanecarboxylic acid is converted to its acid chloride using thionyl chloride. The crude acid chloride is then subjected to a reaction with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to afford 1-acetyl-3-hydroxyadamantane.
-
Oxidation to 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid: 1-Acetyl-3-hydroxyadamantane is oxidized using potassium permanganate in an aqueous basic solution. The reaction mixture is then quenched, filtered, and acidified to precipitate the final product, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
Role in Saxagliptin Synthesis
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is a key precursor to (S)-N-Boc-3-hydroxyadamantylglycine, the crucial side chain of Saxagliptin. This transformation is typically achieved through asymmetric reductive amination.[9][10] The presence of the 3-hydroxyadamantyl group in Saxagliptin is critical for its potent and selective inhibition of the DPP-4 enzyme.
Comparative Analysis with Other Adamantane Derivatives
The utility of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is best understood when compared with other adamantane derivatives that have made a significant impact in drug development.
Amantadine and Rimantadine: The Antiviral Pioneers
Amantadine and its α-methyl derivative, rimantadine, were among the first adamantane-based drugs to be approved.[8][13] They exhibit antiviral activity against the influenza A virus by blocking the M2 proton channel, which is essential for viral replication.[13][14]
| Feature | 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid | Amantadine | Rimantadine |
| Primary Application | Intermediate for Saxagliptin (Anti-diabetic)[9] | Antiviral (Influenza A), Anti-Parkinsonian[8][13][14] | Antiviral (Influenza A)[13][15] |
| Key Functional Groups | Carboxylic acid, Ketone, Hydroxyl | Primary amine | Primary amine |
| Mechanism of Action | Not applicable (intermediate) | M2 proton channel inhibitor, NMDA receptor antagonist[13][14] | M2 proton channel inhibitor[13] |
| Metabolism | Incorporated into final drug | 90% excreted unchanged[13] | Extensively metabolized[13][16] |
| Plasma Half-life | Not applicable (intermediate) | ~17 hours (young adults)[13][17] | ~25 hours (young adults)[13] |
While amantadine and rimantadine demonstrated the therapeutic potential of the adamantane scaffold, their clinical use has been limited by the rapid development of viral resistance and central nervous system side effects.[13] In contrast, the adamantane moiety in drugs derived from 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid is part of a more complex structure designed for high target specificity.
Vildagliptin and Saxagliptin: Targeting DPP-4 in Diabetes
Vildagliptin and Saxagliptin are both potent DPP-4 inhibitors used for the treatment of type 2 diabetes.[6][18][19] They both feature a hydroxylated adamantane moiety, which underscores the importance of this functionalization for optimal binding to the DPP-4 enzyme.
| Feature | 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid (precursor to Saxagliptin side chain) | 3-Amino-1-adamantanol (precursor to Vildagliptin) |
| Role in Synthesis | Key intermediate for Saxagliptin[9][10] | Key intermediate for Vildagliptin[18][20] |
| Final Drug Target | DPP-4[6][21][22] | DPP-4[18][21][22] |
| Synthetic Approach | Multi-step synthesis from 1-adamantanecarboxylic acid[9][10] | Oxidation of amantadine hydrochloride[18] |
| Key Structural Feature | α-keto acid with a hydroxylated adamantane | Amino alcohol on the adamantane scaffold |
The synthesis of the adamantane core for both drugs highlights different strategies. For Saxagliptin, a more complex functionalized adamantane is built up, whereas for Vildagliptin, a simpler, commercially available adamantane derivative (amantadine) is functionalized. The choice of starting material and synthetic route has significant implications for the cost and efficiency of large-scale production.
Conclusion: The Evolving Role of Adamantane in Drug Design
The journey of adamantane derivatives in medicinal chemistry, from the early antivirals to the highly specific enzyme inhibitors of today, showcases a remarkable evolution in drug design. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid represents a sophisticated and highly valuable building block in this ongoing story. Its importance lies not just in its role as a key intermediate for a blockbuster drug, but also in the chemical principles it embodies: the strategic use of a rigid scaffold and tailored functionalization to achieve high potency and selectivity.
As researchers continue to explore the vast chemical space of adamantane derivatives, the insights gained from the synthesis and application of molecules like 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid will undoubtedly pave the way for the next generation of innovative therapeutics. The ability to design and execute efficient synthetic routes to such complex intermediates will remain a critical factor in the successful translation of these discoveries from the laboratory to the clinic.
References
- BrainKart. (2018, January 2). Antiinfluenza Agents: Amantadine and Rimantadine.
- The Role of Adamantane Deriv
- A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)
- US Patent US7250529B2. (2007). Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- An efficient synthesis of Vildagliptin intermedi
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Journal of Chemical Health Risks, 15(5), 3206-3214.
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.
- Synthesis of Saxagliptin Intermedi
- Liao, Q., et al. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)
- Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. The New England Journal of Medicine, 307(10), 580–584.
- The Adamantane Scaffold: A Guide to Structure-Activity Relationships in Drug Design. (2025). BenchChem.
- Adamantane-containing drug delivery systems. (2023). Pharmacia, 70(4), 1033-1043.
- Use of the Adamantane Structure in Medicinal Chemistry. (2010).
- Spasov, A. A., & Anisimova, V. A. (2015). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 22(1), 1-23.
- The adamantane scaffold: Beyond a lipophilic moiety. (2025). European Journal of Medicinal Chemistry, 285, 117592.
-
Amantadine. (n.d.). In Wikipedia. Retrieved from [Link]
- Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry, 77(8), CH24075.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. (2012).
- Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. (2024, June 20). YouTube.
- Protein uncoating inhibitors: Amantadine and Rimantadine: Antiviral drug 3. (2022, November 19). YouTube.
- Structure activity relationship of adamantane compounds. (n.d.).
- New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. (2017).
- An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. (2019).
- WO2013083326A1 - New process and intermediates for the synthesis of vildagliptin. (2013).
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- A facile method to synthesize vildagliptin. (2019).
- Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021). MDPI.
- CN110590632A - Preparation method of vildagliptin intermediate. (2019).
- Synthesis of Main Impurity of Vildagliptin.
- [Pharmacodynamics and pharmacokinetics of memantine]. (1987). PubMed.
- WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2012).
- 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (2003). Journal of Medicinal Chemistry, 46(13), 2774-2789.
- Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 23(3), 458–464.
- Saxagliptin Synthetic Routes. (n.d.). MedKoo Biosciences.
-
Amantadine. (n.d.). In PubChem. Retrieved from [Link]
- Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus. (2008). PubMed.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2021).
- 2-((3-HYDROXYADAMANTAN-1-YL)AMINO)ACETIC ACID. (n.d.). gsrs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. nbinno.com [nbinno.com]
- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. jchr.org [jchr.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. brainkart.com [brainkart.com]
- 14. Amantadine - Wikipedia [en.wikipedia.org]
- 15. Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. op.niscair.res.in [op.niscair.res.in]
- 19. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid: Benchmarking Catalyst Efficiency
For researchers and professionals in drug development, the synthesis of key pharmaceutical intermediates demands efficiency, reproducibility, and scalability. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a crucial precursor for the synthesis of saxagliptin, a notable dipeptidyl peptidase-4 (DPP-4) inhibitor, is a molecule of significant interest. The final oxidative step in its common synthetic routes—the conversion of 1-acetyl-3-hydroxyadamantane—is a critical juncture where the choice of oxidant or catalyst dictates yield, purity, and overall process viability.
This guide provides an in-depth comparison of the prevalent method for this synthesis, utilizing potassium permanganate, against other potential catalytic systems. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.
The Established Pathway: Stoichiometric Oxidation with Potassium Permanganate (KMnO₄)
The most extensively documented and optimized method for the synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid involves the strong oxidant potassium permanganate. This approach, while stoichiometric rather than truly catalytic, is a robust and high-yielding route.
Mechanistic Insight: The Action of Permanganate
The oxidation of the α-methylene group of a ketone by potassium permanganate in an alkaline or neutral medium is believed to proceed through the formation of an enolate intermediate. The permanganate ion then attacks the enol or enolate, leading to a cyclic manganate ester. This intermediate subsequently decomposes to yield the α-diketone, which in this case is the desired α-keto acid upon workup. The reaction is driven by the high oxidation state (+7) of manganese in the permanganate ion.
Caption: General workflow for the Riley Oxidation of a methyl ketone.
Potential Advantages:
-
High selectivity for the α-position.
-
Can often be performed under milder conditions than permanganate oxidation.
Potential Disadvantages:
-
Selenium compounds are highly toxic and require careful handling and disposal.
-
Stoichiometric amounts of SeO₂ are often required, though catalytic versions with a co-oxidant exist.
General Experimental Protocol: Riley Oxidation of a Methyl Ketone [1]
-
Dissolve the ketone substrate in a suitable solvent, typically 1,4-dioxane, often with a small amount of water.
-
Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent (e.g., diethyl ether).
-
Filter the mixture through celite to remove the precipitated elemental selenium.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography or crystallization.
Ruthenium-Based Catalysts
Ruthenium complexes, particularly those generating ruthenium tetraoxide (RuO₄) in situ from a precursor like ruthenium trichloride (RuCl₃) with a co-oxidant (e.g., Oxone®, periodate), are powerful catalysts for a variety of oxidations, including the conversion of ketones to α-dicarbonyl compounds.
Mechanistic Rationale: RuO₄ is a potent oxidant that can react with the enol or enolate of the ketone, leading to the formation of the α-keto acid. The catalytic cycle is maintained by the continuous re-oxidation of the reduced ruthenium species by the stoichiometric co-oxidant.
Potential Advantages:
-
Truly catalytic in ruthenium, reducing heavy metal waste.
-
High turnover numbers can be achieved.
Potential Disadvantages:
-
Ruthenium catalysts can be expensive.
-
Over-oxidation and cleavage of the adamantane cage are potential side reactions if not carefully controlled.
Copper-Catalyzed Aerobic Oxidation
The use of copper catalysts with molecular oxygen (or air) as the terminal oxidant represents a highly attractive green chemistry approach. Various copper salts, often in combination with ligands, have been shown to catalyze the aerobic oxidation of the α-position of ketones.
Mechanistic Rationale: The mechanism often involves the formation of a copper enolate, which is then oxidized. The reaction may proceed through radical intermediates. The reduced copper species is re-oxidized by O₂, completing the catalytic cycle.
Potential Advantages:
-
Utilizes inexpensive and readily available copper salts.
-
Employs air or O₂ as the ultimate oxidant, with water as the only byproduct.
Potential Disadvantages:
-
Reaction conditions (temperature, pressure, ligands) may require significant optimization for a specific substrate.
-
Selectivity can sometimes be an issue.
Comparative Summary
| Feature | Potassium Permanganate (KMnO₄) | Selenium Dioxide (SeO₂) | Ruthenium Catalysts | Copper Catalysts |
| Nature | Stoichiometric Oxidant | Stoichiometric Oxidant (can be catalytic) | Catalytic | Catalytic |
| Efficiency | High, up to 86% yield demonstrated [2] | Substrate-dependent, no specific data for target molecule | Potentially high, no specific data for target molecule | Potentially moderate to high, no specific data for target molecule |
| Conditions | Moderate (40°C) | Typically refluxing solvents | Mild to moderate | Often requires elevated temperatures |
| Waste Profile | High (MnO₂ sludge) | High (toxic selenium waste) | Low (co-oxidant waste) | Low (water is the main byproduct) |
| Cost | Low | Moderate | High (catalyst cost) | Low (catalyst cost) |
| Safety | Strong oxidant, handle with care | Highly toxic, requires specialized handling | Toxic catalyst, handle with care | Generally lower toxicity |
Conclusion and Future Outlook
For the synthesis of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, the oxidation of 1-acetyl-3-hydroxyadamantane with potassium permanganate stands as a well-optimized, high-yielding, and reliable method. Its primary drawback is the generation of stoichiometric amounts of manganese dioxide waste, which can be a concern for large-scale industrial production.
The Riley oxidation using selenium dioxide presents a viable, albeit toxic, alternative that is known to be effective for similar transformations. Its application to this specific adamantane derivative warrants investigation, as it may offer different selectivity or proceed under milder conditions.
Looking forward, the development of a truly catalytic system using ruthenium or copper would be a significant advancement in terms of green chemistry and process efficiency. While general methodologies exist, their adaptation to the sterically demanding and functionalized adamantane substrate requires dedicated research and optimization. Such an endeavor could lead to a more sustainable and cost-effective manufacturing process for this key pharmaceutical intermediate. Researchers are encouraged to explore these catalytic avenues to build upon the robust foundation laid by the established permanganate oxidation.
References
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1393-1397. Available at: [Link]
-
Riley Oxidation. NROChemistry. Available at: [Link]
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid and its Esters: A Focus on Dipeptidyl Peptidase-4 Inhibition
In the landscape of modern drug discovery, the adamantane scaffold stands out as a privileged structure, imparting unique physicochemical properties to bioactive molecules, such as high lipophilicity and metabolic stability.[1][2] This guide delves into a comparative analysis of the biological activity of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid and its corresponding esters. While direct comparative studies are not extensively documented in publicly available literature, this document synthesizes existing knowledge on related adamantane derivatives, particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibition, to propose a framework for their evaluation and to highlight their potential in the development of novel therapeutics for type 2 diabetes.
Introduction: The Adamantane Moiety in Antidiabetic Drug Design
The adamantane cage, a rigid and lipophilic hydrocarbon, has been successfully incorporated into numerous approved drugs, enhancing their therapeutic profiles.[3] A prominent example in the realm of metabolic diseases is the class of DPP-4 inhibitors, where adamantane-containing compounds like Saxagliptin and Vildagliptin have demonstrated significant clinical efficacy in the management of type 2 diabetes mellitus.[4][5] The core structure of interest, 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, serves as a key synthetic intermediate for Saxagliptin, underscoring its relevance in this therapeutic area.[6][7]
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[9] This mechanism of action has established DPP-4 inhibitors as a valuable therapeutic class for type 2 diabetes.
This guide will explore the known biological context of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, hypothesize the impact of esterification on its activity, and provide detailed experimental protocols to facilitate a direct comparative study.
Comparative Biological Activity: An Evidence-Based Hypothesis
Direct experimental data comparing the biological activity of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid with its simple alkyl esters is scarce. However, based on the well-established structure-activity relationships (SAR) of DPP-4 inhibitors, we can formulate a strong hypothesis regarding their relative activities.
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid: The Parent Compound
The structure of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid features key pharmacophoric elements: the rigid adamantane cage and a carboxylic acid moiety. The adamantane group is known to interact with hydrophobic pockets within the active site of various enzymes, contributing to binding affinity.[10] The carboxylic acid group, being polar and capable of forming hydrogen bonds, could potentially interact with residues in the DPP-4 active site. However, most potent DPP-4 inhibitors possess a nitrogen-containing moiety that forms a crucial interaction with the catalytic site.[11][12] Therefore, it is hypothesized that the parent acid may exhibit weak to moderate DPP-4 inhibitory activity.
Esters of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid: Prodrug Potential
Esterification of the carboxylic acid group to form methyl, ethyl, or other alkyl esters would significantly alter the molecule's physicochemical properties.
-
Increased Lipophilicity: Esters are generally more lipophilic than their corresponding carboxylic acids. This increased lipophilicity can enhance membrane permeability and oral bioavailability.
-
Blocked Key Interaction Group: The conversion of the carboxylic acid to an ester would block its ability to act as a hydrogen bond donor or acceptor in its ester form. If the carboxylic acid is directly involved in binding to the DPP-4 active site, esterification would likely lead to a significant decrease in intrinsic inhibitory activity.
-
Prodrug Hypothesis: It is highly probable that the esters of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid would act as prodrugs. In vivo, esterases could hydrolyze the ester moiety, releasing the active parent carboxylic acid. This strategy is often employed in drug design to improve the pharmacokinetic properties of a drug.
The following diagram illustrates the proposed metabolic conversion of the ester to the active acid form.
Caption: Proposed prodrug mechanism of esters.
Quantitative Data Summary (Hypothetical)
To provide a clear framework for comparison, the following table presents hypothetical data that would be generated from the experimental protocols outlined in the subsequent sections. This table is intended to serve as a template for researchers conducting these studies.
| Compound | DPP-4 IC₅₀ (µM) | Cytotoxicity (A549 cells) CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid | 50 | > 100 | > 2 |
| Methyl 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetate | > 100 | > 100 | - |
| Ethyl 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetate | > 100 | > 100 | - |
| Vildagliptin (Positive Control) | 0.05 | > 100 | > 2000 |
Experimental Protocols
To empirically validate the hypotheses presented, the following detailed experimental protocols are provided.
Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid Esters
The synthesis of the methyl and ethyl esters can be achieved through standard esterification procedures, such as Fischer esterification.
Workflow for Ester Synthesis:
Caption: General workflow for ester synthesis.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid (1 equivalent) in the corresponding alcohol (methanol or ethanol, ~10-20 volumes).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.
-
Characterization: Confirm the structure of the synthesized esters using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This fluorometric assay measures the ability of the test compounds to inhibit the activity of recombinant human DPP-4.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
DPP-4 Enzyme Solution: Prepare a stock solution of recombinant human DPP-4 in assay buffer. The final concentration in the assay should be determined empirically (e.g., 1.73 mU/mL).[13]
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin) in assay buffer (e.g., 200 µM).
-
Test Compounds: Prepare stock solutions of the acid, esters, and a positive control (e.g., Vildagliptin) in DMSO. Serially dilute these to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 26 µL of the test compound dilutions to the wells of a black 96-well microplate.
-
Add 24 µL of the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (excitation: 360 nm, emission: 460 nm) at 37°C in a kinetic mode for 30 minutes, with readings taken every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable human cell line (e.g., A549, human lung carcinoma) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for another 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of the biological activities of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid and its esters, with a primary focus on their potential as DPP-4 inhibitors. The central hypothesis is that while the parent acid may possess some intrinsic activity, its esters are likely to function as prodrugs, undergoing in vivo hydrolysis to the active form. The provided experimental protocols offer a clear and robust methodology to test this hypothesis and to quantify the DPP-4 inhibitory potency and cytotoxicity of these compounds.
Future research should focus on synthesizing a broader range of esters to explore the impact of the ester alkyl chain length and branching on the rate of hydrolysis and overall efficacy. Furthermore, in vivo studies in animal models of type 2 diabetes would be essential to validate the antidiabetic potential of these compounds and to investigate their pharmacokinetic profiles. Such studies will provide a more complete understanding of the therapeutic potential of this class of adamantane derivatives.
References
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
-
Adamantane-containing drug delivery systems. Pharmacia. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
-
Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. [Link]
-
Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]
-
New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. ResearchGate. [Link]
-
A facile method for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid and it's optimization. Pak. J. Pharm. Sci.. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]
-
Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin. ResearchGate. [Link]
-
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]
-
An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. ResearchGate. [Link]
-
1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. [Link]
-
Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile). PubMed. [Link]
-
DPP-4 inhibitors in clinical practice. PubMed. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. [Link]
-
Inhibition of dipeptidylpeptidase IV activity as a therapy of type 2 diabetes. PubMed. [Link]
-
Sixteen-Years of Clinically Relevant Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Treatment of Type-2 Diabetes: A Perspective. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). National Institutes of Health. [Link]
-
DPP-IV Inhibitors. Johns Hopkins Diabetes Guide. [Link]
-
DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. National Institutes of Health. [Link]
-
Synthesis of adamantane derivatives. ResearchGate. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. mdpi.com [mdpi.com]
- 4. DPP-4 inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of dipeptidylpeptidase IV activity as a therapy of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 10. researchgate.net [researchgate.net]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comparative Guide to the Synthesis of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid: An Analysis of Cost-Effectiveness and Practicality
For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid, a crucial building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, presents a synthetic challenge where the chosen pathway can significantly impact cost, scalability, and overall project timelines. This guide provides an in-depth analysis of various synthetic routes to this important molecule, offering a critical comparison of their cost-effectiveness, practicality, and scientific integrity.
Introduction: The Significance of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid serves as a key precursor in the synthesis of Saxagliptin, a widely prescribed medication for the management of type 2 diabetes mellitus. The adamantane cage imparts unique pharmacokinetic properties to the final drug molecule, and the α-keto acid functionality is essential for its biological activity. The efficiency and cost-effectiveness of the synthesis of this intermediate are therefore critical for the commercial viability of Saxagliptin. This guide will dissect and compare the most prominent synthetic strategies, providing the necessary data for an informed decision on the most suitable route for your research or manufacturing needs.
Pathway 1: Oxidation of 1-Acetyl-3-hydroxyadamantane
This pathway has emerged as a favored route due to its relatively high yields and the use of readily available starting materials. The general strategy involves the initial hydroxylation of 1-adamantanecarboxylic acid, followed by conversion to the corresponding methyl ketone and subsequent oxidation.
Scientific Rationale and Causality
The rationale behind this multi-step approach lies in the selective functionalization of the adamantane core. Direct oxidation of a less activated adamantane derivative to the desired α-keto acid is challenging. By first introducing a hydroxyl group and then an acetyl group, the subsequent oxidation to the α-keto acid is more controlled and efficient. The use of potassium permanganate as an oxidizing agent is a classic and well-understood method, though it requires careful control of reaction conditions to avoid over-oxidation and side product formation.
Experimental Protocol:
Step 1: Synthesis of 3-hydroxy-1-adamantanecarboxylic acid
-
To a solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., a mixture of sulfuric and nitric acid), carefully control the temperature with an ice-salt bath.[1]
-
Slowly add the oxidizing agent (e.g., nitric acid in the presence of sulfuric acid) dropwise.[1]
-
After the addition is complete, allow the reaction to proceed for a specified time.
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 3-hydroxy-1-adamantanecarboxylic acid.[1]
Step 2: Synthesis of 1-acetyl-3-hydroxyadamantane
-
A mixture of 3-hydroxy-1-adamantanecarboxylic acid and thionyl chloride is refluxed for several hours.[2]
-
Excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.[2]
-
The acid chloride is then subjected to conditions that introduce the acetyl group, for instance, through a one-pot reaction involving a methylating agent.[2]
-
The product is purified by recrystallization.[2]
Step 3: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
-
Dissolve 1-acetyl-3-hydroxyadamantane in a suitable solvent system, such as tert-butanol and a solution of potassium hydroxide.[2][3]
-
Add potassium permanganate portion-wise while maintaining the temperature between 35-40°C.[2]
-
After the reaction is complete, quench the excess permanganate with sodium sulfite.[2]
-
Filter the mixture and acidify the filtrate to a pH of 2 with concentrated HCl to precipitate the product.[2]
-
Collect the solid by filtration, wash, and dry to yield 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[2]
Visualizing the Workflow:
Caption: Synthetic route starting from 1-adamantanecarboxylic acid.
Pathway 2: Malonic Ester Synthesis Route
This classical approach in organic synthesis is adapted for the preparation of the target α-keto acid. It offers a reliable method, although it involves multiple steps that can affect the overall yield and cost.
Scientific Rationale and Causality
The malonic ester synthesis provides a robust method for forming carbon-carbon bonds and introducing a carboxylic acid functionality. By converting 1-adamantanecarboxylic acid to its acid chloride and reacting it with a malonic ester, a β-keto ester is formed. Subsequent hydrolysis and decarboxylation, followed by oxidation, lead to the desired product. This pathway offers good control over the introduction of the two-carbon keto-acid side chain.
Experimental Protocol:
-
Convert 1-adamantanecarboxylic acid to its acid chloride using thionyl chloride.
-
React the acid chloride with sodium diethyl malonate to form dimethyl (1-adamantylcarbonyl) malonate.[4][5]
-
Subject the resulting diester to hydrolysis and decarboxylation using a mixture of acetic acid, water, and sulfuric acid.[4][5]
-
The intermediate ketone is then oxidized using potassium permanganate to yield the final product.[4][5]
Visualizing the Workflow:
Caption: Malonic ester synthesis route to the target molecule.
Pathway 3: Route from 1-Bromoadamantane
This pathway utilizes a different starting material and involves organosilicon chemistry, which can offer unique reactivity but also introduces challenges in terms of reagent cost and reaction conditions.
Scientific Rationale and Causality
This route begins with the nucleophilic attack of an organosilicon reagent on 1-bromoadamantane. The silyl enol ether intermediate is then converted to an α-hydroxy acid. Subsequent oxidation steps are required to arrive at the α-keto acid. The Swern oxidation, while effective, is notorious for requiring cryogenic temperatures and producing a foul-smelling byproduct, making it less desirable for large-scale synthesis.
Experimental Protocol:
-
React 1-bromoadamantane with tris(trimethylsilyloxy)ethylene to form an α-hydroxy-1-adamantane acetic acid derivative.[2]
-
Esterify the resulting α-hydroxy acid.[2]
-
Perform a Swern oxidation using oxalyl chloride and DMSO at very low temperatures (-78°C) to yield the corresponding α-keto ester.[2][6]
-
Finally, introduce the hydroxyl group at the 3-position of the adamantane ring through a hydroxylation step.[2]
Visualizing the Workflow:
Sources
- 1. Page loading... [guidechem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. US7250529B2 - Synthesis process for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the enantiomeric excess of chiral derivatives of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
An In-Depth Guide to the Assessment of Enantiomeric Excess in Chiral Derivatives of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic Acid
The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. Enantiomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The adamantane scaffold, a rigid and lipophilic diamondoid, is a privileged structure in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[2] Consequently, chiral derivatives of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid represent a class of molecules with significant therapeutic potential, making the accurate determination of their enantiomeric excess (ee) a critical step in their synthesis and evaluation.
This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric excess of these complex chiral molecules. We will delve into the principles, advantages, and practical considerations of leading techniques, supported by experimental protocols and data to guide researchers in selecting the most appropriate method for their specific needs.
The Analytical Challenge: Structural Considerations
The target molecule, 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, possesses a unique combination of structural features that influence the choice of analytical method:
-
A Bulky, Rigid Adamantane Cage: This sterically demanding group can influence interactions with chiral selectors and derivatizing agents.
-
An α-Hydroxy Acid Moiety: This functional group provides a primary site for chiral derivatization or interaction with a chiral stationary phase or solvating agent.
-
Multiple Functional Groups: The presence of hydroxyl and carboxylic acid groups allows for a variety of derivatization strategies.
The primary goal is to reliably distinguish and quantify the two enantiomers, which possess identical physical properties except for their interaction with other chiral entities or polarized light.
Comparative Analysis of Key Methodologies
The determination of enantiomeric excess primarily relies on converting the analytical challenge from separating enantiomers to separating diastereomers, which have distinct physical properties. This is achieved either transiently (through chiral selectors) or permanently (through derivatization). The two most powerful and widely adopted techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for enantiomeric separations due to its high resolution, sensitivity, and reproducibility. Two primary strategies are employed:
-
Direct Method (Chiral Stationary Phases - CSPs): The enantiomers are separated on a column where a chiral selector is immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile and effective for a broad range of compounds, including those with carboxylic acid and alcohol functionalities.[1]
-
Mechanism: The enantiomers form transient, diastereomeric complexes with the CSP. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, π-π stacking, and steric hindrance, result in different retention times.
-
Advantages: The method is direct, requiring no sample derivatization, which saves time and avoids potential side reactions or kinetic resolution.
-
Disadvantages: CSPs can be expensive, and method development can be a trial-and-error process to find the optimal mobile phase and column combination.[3]
-
-
Indirect Method (Chiral Derivatizing Agents - CDAs): The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[4] These diastereomers can then be readily separated on a standard, less expensive achiral stationary phase (e.g., C18).
-
Mechanism: The covalent reaction creates two new molecules with different physical properties, including polarity and shape, leading to different retention on a standard HPLC column.
-
Advantages: Utilizes conventional, robust, and cost-effective achiral columns.[5] The introduction of a chromophore or fluorophore via the CDA can significantly enhance detection sensitivity.[6][7]
-
Disadvantages: The derivatization reaction must proceed to completion with no kinetic resolution (i.e., one enantiomer cannot react faster than the other). The CDA must be enantiomerically pure, and any excess reagent must not interfere with the chromatogram.
-
NMR Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without requiring physical separation of the enantiomers.[8] The technique relies on creating a diastereomeric environment directly within the NMR tube, causing the signals of the two enantiomers to become chemically non-equivalent (anisochronous).
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers.[9][10]
-
Mechanism: The differential interaction between each enantiomer and the CSA creates distinct magnetic environments, leading to the splitting of specific proton signals into two separate peaks. The enantiomeric excess is determined by integrating the areas of these separated signals.[11]
-
Advantages: The technique is non-destructive, requires minimal sample preparation, and provides a direct, absolute measure of the enantiomeric ratio.[10]
-
Disadvantages: Requires relatively higher sample concentrations compared to HPLC. The magnitude of the chemical shift difference (Δδ) can be small and is highly dependent on the solvent, temperature, and specific CSA-analyte pairing.[9]
-
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, the analyte is covalently reacted with a CDA. The most famous example for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[5]
-
Mechanism: The resulting stable diastereomeric esters or amides will have distinct NMR spectra, allowing for the quantification of each diastereomer by integration.
-
Advantages: Often produces larger and more reliable chemical shift differences than CSAs. Can also be used to determine the absolute configuration of the analyte (e.g., Mosher's ester analysis).
-
Disadvantages: Shares the same drawbacks as the HPLC indirect method: the reaction must be complete, and the CDA must be pure. The sample cannot be recovered in its original form.
-
Workflow and Decision Making
Choosing the optimal method depends on several factors including available instrumentation, sample amount, required accuracy, and throughput.
Caption: Decision workflow for selecting an ee determination method.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes representative performance data for the analysis of a hypothetical chiral derivative (e.g., the methyl ester) of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid.
| Parameter | Direct HPLC (CSP) | Indirect HPLC (CDA) | NMR (CSA) |
| Chiral Selector/Agent | Chiralpak® AD-H | (R)-1-(1-Naphthyl)ethylamine | (R)-(-)-1,1'-Bi-2-naphthol |
| Stationary Phase | Amylose tris(3,5-DMPC) | Standard C18 (5 µm) | N/A (in solution) |
| Mobile Phase/Solvent | Hexane/Isopropanol (90:10) | Acetonitrile/Water (70:30) | CDCl₃ |
| Resolution (Rₛ) | > 2.0 | > 1.8 | N/A |
| Chemical Shift Δδ (ppm) | N/A | N/A | 0.05 - 0.15 |
| Analysis Time/Run | 15 min | 25 min (incl. derivatization) | 5 min |
| Limit of Quantification | ~0.1 µg/mL | ~0.01 µg/mL (with fluorescent tag) | ~1 mg/mL |
| Key Advantage | No derivatization | High sensitivity | High speed, non-destructive |
| Key Disadvantage | Expensive column | Reaction optimization needed | Lower sensitivity |
Experimental Protocols
Below are detailed, self-validating protocols for two common approaches.
Protocol 1: Indirect HPLC via Derivatization
This protocol describes the formation of diastereomeric amides from the carboxylic acid functionality for separation on an achiral column.
Caption: Workflow for indirect chiral HPLC analysis via derivatization.
Step-by-Step Methodology:
-
Analyte Preparation: Accurately weigh ~1 mg of the 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid derivative and dissolve it in 1 mL of anhydrous tetrahydrofuran (THF).
-
Activation: To the solution, add 1.2 equivalents of a peptide coupling reagent system (e.g., HOBt/EDCI). This activates the carboxylic acid for amide bond formation. Causality: Direct amidation is slow; activation creates a more reactive intermediate, ensuring the reaction goes to completion.
-
Derivatization: Add 1.5 equivalents of an enantiomerically pure chiral amine (e.g., (R)-1-(1-naphthyl)ethylamine). The excess ensures the complete conversion of the analyte.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor for completion by TLC or a preliminary HPLC injection to ensure the starting material is fully consumed. Trustworthiness: A complete reaction is essential to guarantee that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.
-
Sample Preparation for HPLC: Dilute a 100 µL aliquot of the reaction mixture with 900 µL of the mobile phase.
-
HPLC Analysis: Inject 10 µL of the prepared sample onto a C18 column. Use an isocratic mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) at a flow rate of 1 mL/min.
-
Quantification: Monitor the elution at a suitable wavelength (e.g., 254 nm). The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two diastereomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Protocol 2: NMR Analysis with a Chiral Solvating Agent
This protocol details the use of a chiral solvating agent to induce signal splitting for direct quantification.
-
Sample Preparation: Dissolve 5-10 mg of the chiral 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid derivative in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a baseline and confirms sample identity.
-
Addition of CSA: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an appropriate chiral solvating agent (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol). Causality: The CSA must interact reversibly with the analyte. The α-hydroxy acid moiety can form hydrogen bonds with the CSA, creating the transient diastereomeric complexes.
-
Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved singlet proton on the analyte, ideally one close to the chiral center.
-
Optimization (if necessary): If no splitting or poor resolution is observed, incrementally add more CSA (up to 2-3 equivalents). The magnitude of the chemical shift separation (Δδ) is dependent on the concentration of the CSA. Trustworthiness: The integration values should be independent of the amount of CSA added (once baseline separation is achieved), confirming the measurement's validity.
-
Quantification: Carefully integrate the two separated signals corresponding to the two enantiomers. The enantiomeric excess is calculated directly from the integral values (I1 and I2): ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
Conclusion and Recommendations
The choice between HPLC and NMR for determining the enantiomeric excess of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid derivatives is dictated by the specific requirements of the analysis.
-
For high-throughput screening or routine analysis where speed is paramount and sample concentration is not a limiting factor, NMR with a chiral solvating agent is the superior choice. Its non-destructive nature and minimal sample preparation offer unparalleled efficiency.
-
When high sensitivity is required, such as in analyzing low-concentration samples or impurities, indirect HPLC with a fluorescent chiral derivatizing agent is the most powerful method.
-
For robust, routine quality control where derivatization is undesirable, direct HPLC on a chiral stationary phase offers an excellent balance of resolution, reliability, and ease of use, albeit at a higher initial column cost.
Ultimately, the methods are complementary. A result obtained by one technique should, ideally, be confirmed by another, particularly during the validation of a new asymmetric synthesis. This orthogonal approach provides the highest level of confidence in the stereochemical purity of these promising pharmaceutical building blocks.
References
- Grokipedia. Chiral derivatizing agent.
- ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.
- National Institutes of Health (NIH). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
- Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- CoLab. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.
- ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry.
- ResearchGate. NMR determination of enantiomeric excess.
- PubMed. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains.
- PubMed. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column.
- Alfa Chemistry. Chiral Derivatization Reagents - Analytical Chemical Products.
- RSC Publishing. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry.
- ScienceDirect. Chiral Drug Separation.
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey of a drug from a promising molecule to a market-approved therapeutic is paved with rigorous testing and quality control. A key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, is 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.[1][2] The purity and concentration of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to quantify it must be robust, reliable, and consistent, especially when manufacturing and testing are conducted across different sites or by contract research organizations (CROs).
This guide provides a framework for the cross-validation of analytical methods for 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid between laboratories. Cross-validation is the formal process of confirming that two or more distinct analytical methods, or the same method in different laboratories, yield equivalent and reliable results for the same analyte.[3] This process is not merely a procedural formality; it is a cornerstone of good manufacturing practice (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guided by the principles of the International Council for Harmonisation (ICH).[4][5][6] Adherence to these guidelines, particularly ICH Q2(R1), ensures the integrity of analytical data throughout a drug's lifecycle.[7][8][9]
This document is designed for researchers, analytical scientists, and quality assurance professionals. It delves into the practicalities of comparing two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and provides a detailed protocol for conducting a successful inter-laboratory validation.
A Tale of Two Techniques: Selecting the Right Analytical Tool
The choice of an analytical method is a balance of sensitivity, selectivity, speed, and available resources. For an organic acid like 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, both HPLC-UV and LC-MS/MS present viable, yet distinct, approaches.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical quality control laboratory.[10] Its ubiquity is due to its robustness, cost-effectiveness, and straightforward operation. The principle relies on separating compounds in a liquid mobile phase as they pass through a packed column (the stationary phase). For 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid, the presence of a carbonyl group provides a chromophore that absorbs UV light, allowing for detection and quantification.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is chosen as it is the standard for separating moderately polar to non-polar compounds from an aqueous matrix.
-
Ion Suppression: The mobile phase is acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group on the analyte.[8] This ensures the molecule is in its neutral form, leading to better retention on the non-polar C18 stationary phase and improved peak shape.
-
UV Wavelength Selection: The detection wavelength is set near the absorbance maximum of the analyte's chromophore to achieve the highest sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[11] After chromatographic separation, the analyte is ionized, and the mass spectrometer measures its mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.[12]
Causality of Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like our target analyte, minimizing in-source fragmentation and producing a strong signal for the molecular ion. Given the acidic nature of the molecule, negative ion mode ([M-H]⁻) is typically employed.
-
MRM Transitions: The selection of a specific parent-to-daughter ion transition is unique to the analyte's structure, providing a high degree of confidence in its identification and quantification, even at very low levels.[13] This makes LC-MS/MS particularly suitable for impurity profiling or analysis in complex biological matrices.
The Blueprint for Success: An Inter-Laboratory Cross-Validation Protocol
A successful cross-validation study hinges on a meticulously planned and mutually agreed-upon protocol. This protocol serves as the single source of truth for both the originating laboratory (Lab A) and the receiving laboratory (Lab B).
Objective
To formally demonstrate that the analytical results for the quantification of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid obtained by Lab B are equivalent to those obtained by Lab A using a pre-validated analytical method.
Scope
This protocol applies to the inter-laboratory validation of both the HPLC-UV and LC-MS/MS methods for the quantification of 2-(3-hydroxyadamantan-1-yl)-2-oxoacetic acid in a defined sample matrix (e.g., a specific process stream or drug substance).
Pre-defined Acceptance Criteria
The acceptance criteria must be established before the study begins, based on ICH guidelines and the intended purpose of the method.[10][14]
| Parameter | Acceptance Criterion |
| Comparative Accuracy | The mean % recovery at each concentration level from Lab B should be within ±5.0% of the mean % recovery from Lab A. |
| Comparative Precision | The %RSD of results from Lab B should not exceed 2.0%. The difference in %RSD between Lab A and Lab B should be ≤ 1.5%. |
| Overall Result Comparison | At least two-thirds (67%) of the individual sample results from Lab B must be within ±15.0% of the corresponding mean result from Lab A. |
The Cross-Validation Workflow
The process of cross-validation is a systematic, multi-step endeavor.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 4. labcompare.com [labcompare.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. lcms.cz [lcms.cz]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. caymanchem.com [caymanchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. agilent.com [agilent.com]
- 14. extranet.who.int [extranet.who.int]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid (CAS No. 709031-28-7). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document outlines a conservative disposal strategy grounded in the chemical's structural components, general principles for handling organic acids, and established hazardous waste management regulations from authoritative bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Waste Classification
A thorough understanding of a compound's potential hazards is the foundation of its safe disposal. Since specific toxicological data for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid is limited, we must infer its properties from its constituent chemical groups: the adamantane cage and the α-ketoacid functional group.
-
Adamantane Moiety : The adamantane structure itself is a bulky, lipophilic hydrocarbon cage. While adamantane is not typically classified as a hazardous substance for human health, its derivatives are widely used in pharmaceuticals due to their ability to interact with biological membranes. Some derivatives are known irritants, and the core structure can be persistent, with some adamantanes being potentially harmful to aquatic life with long-lasting effects.[1][2]
-
α-Ketoacid Moiety : The presence of a carboxylic acid group classifies this compound as an organic acid. Organic acids are often corrosive and can cause severe skin and eye irritation.[3][4][5] The reactivity of this functional group necessitates that it be segregated from bases and certain other reactive chemicals to prevent violent reactions.[6][7]
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 709031-28-7 | [9] |
| Molecular Formula | C₁₂H₁₆O₄ | [9][10] |
| Molecular Weight | 224.253 g/mol | [9][10] |
| Melting Point | 164-165 °C | [9][10] |
| Boiling Point | 366.5 ± 21.0 °C at 760 mmHg | [9][10] |
| Flash Point | 189.7 ± 18.6 °C | [9][10] |
| Density | 1.5 ± 0.1 g/cm³ | [9][10] |
| Inferred Hazards | Skin Irritant, Serious Eye Irritant, Corrosive | [3][4][11] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling the chemical for use or disposal, it is imperative to wear appropriate PPE to prevent exposure. The selection of PPE is directly informed by the compound's inferred hazards as an organic acid and potential irritant.[12]
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against potential splashes.[12][13]
-
Hand Protection : Use gloves made of a chemically resistant material, such as nitrile or neoprene. Inspect gloves for any signs of damage before use.[12][14]
-
Body Protection : A chemical-resistant lab coat or apron must be worn to protect the skin. Ensure footwear is closed-toe.[12]
-
Ventilation : All handling, including preparation for disposal, should be conducted inside a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[12][14]
Step-by-Step Disposal Protocol
The disposal of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid must follow the hazardous waste regulations established by the EPA's Resource Conservation and Recovery Act (RCRA).[15] The following procedure ensures compliance and safety.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[3]
-
Action : Designate a specific waste stream for this compound, categorizing it as non-halogenated organic acid waste .
-
Causality : Do not mix this acidic waste with bases, oxidizing agents, or reducing agents.[6][7] Mixing acids and bases can cause a violent exothermic reaction, while mixing with oxidizers can create fire or explosion hazards.[7]
Step 2: Container Selection
The integrity of the waste container is essential for safe storage and transport.[15]
-
Action : Collect waste in a designated container made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[2][6]
-
Causality : Acids should never be stored in metal containers due to the risk of corrosion and potential generation of flammable hydrogen gas.[3][6] The container must be in good condition, free of cracks or deterioration.[6]
Step 3: Waste Container Labeling
Accurate labeling is a strict regulatory requirement and is crucial for the safety of all personnel handling the waste.[16][17]
-
Action : Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
Causality : This information ensures compliance with EPA and OSHA regulations and informs waste handlers of the container's contents and associated dangers, allowing for safe management and final disposal.[16][18]
Step 4: On-Site Storage (Satellite Accumulation)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[18][19]
-
Action : Store the sealed and labeled waste container in your lab's designated SAA. This area should be under the control of laboratory personnel and away from sinks or floor drains.[19] Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
-
Causality : Storing hazardous waste in a designated and controlled SAA prevents accidental spills and unauthorized access, minimizing risk.[6] EPA regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA for up to one year, provided the container is properly managed.[18][19]
Step 5: Arranging for Final Disposal
Final disposal of hazardous waste must be carried out by a certified entity.
-
Action : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste container.
-
Causality : Never dispose of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid by pouring it down the drain or placing it in the regular trash.[2][20] This is illegal and environmentally harmful. EHS professionals will ensure the waste is transported to a licensed facility for proper treatment, which for this type of organic compound is typically high-temperature incineration.[2]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Spill Containment : For a small spill, alert personnel in the area. While wearing appropriate PPE, contain the spill using a chemical spill kit with a neutral absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization : For minor spills of this acidic compound, cautious neutralization with a weak base like sodium bicarbonate (baking soda) can be performed after absorption.[21]
-
Cleanup : Collect the absorbed material using spark-proof tools and place it in a properly labeled hazardous waste container.
-
Decontamination : Clean the spill area and any contaminated lab equipment thoroughly with a suitable solvent (such as ethanol or acetone), followed by soap and water.[2] Collect all cleaning materials and rinsate as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
Caption: Disposal workflow for 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid.
References
- Benchchem. Navigating the Disposal of 1,3-Bis(4-methylphenyl)
- Benchchem.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Continental. What are the OSHA Requirements for Hazardous Chemical Storage?.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Centers for Disease Control and Prevention (CDC).
- Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. OSHA Rules for Hazardous Chemicals.
- University of Washington Environmental Health & Safety. Organic Acid SOP.
- Daniels Health.
- Medical Laboratory Observer.
- U.S. Environmental Protection Agency (EPA).
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Greenflow. How to Dispose of Acids and Bases Safely: A Complete Guide.
- Carl ROTH.
- American Chemical Society.
- University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures.
-
UC Berkeley EH&S. Safe Storage of Hazardous Chemicals. [Link]
- American Chemical Society.
- University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026: Hazardous Waste.
- Echemi. 2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid RC00304.
- Sigma-Aldrich.
- Cerebral-Overload.
- Utah State University.
- University of Alberta.
- Merck.
- Sigma-Aldrich. 2-(Adamantan-1-ylamino)-2-oxoacetic acid AldrichCPR.
- Carl ROTH.
- MDPI.
- Veolia.
- ChemSrc. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid.
- MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- ScienceLab.com.
- Angene Chemical.
- AK Scientific, Inc. 2-(4-methylphenyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. acs.org [acs.org]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. acs.org [acs.org]
- 9. echemi.com [echemi.com]
- 10. CAS#:709031-28-7 | (3-Hydroxyadamantan-1-yl)(oxo)acetic acid | Chemsrc [chemsrc.com]
- 11. aksci.com [aksci.com]
- 12. Laboratory Safety Rules for Acid Handling - Cerebral-Overload [cerebral-overload.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. danielshealth.com [danielshealth.com]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 17. medlabmag.com [medlabmag.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. epa.gov [epa.gov]
- 20. carlroth.com [carlroth.com]
- 21. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
